4-[(Z)-1,2-diphenylbut-1-enyl]phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(Z)-1,2-diphenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)19-13-15-20(23)16-14-19/h3-16,23H,2H2,1H3/b22-21- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVFSITVRZYTHO-DQRAZIAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)O)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 4-[(Z)-1,2-diphenylbut-1-enyl]phenol (Afimoxifene/4-Hydroxytamoxifen)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-[(Z)-1,2-diphenylbut-1-enyl]phenol, more commonly known as Afimoxifene or 4-hydroxytamoxifen (4-OHT), is a potent, non-steroidal selective estrogen receptor modulator (SERM). It is the primary active metabolite of the widely used breast cancer drug, tamoxifen.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of action of afimoxifene, detailing its interaction with estrogen receptors, the subsequent signaling pathways it modulates, and its effects on gene expression. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cancer biology.
Introduction
Afimoxifene is a triphenylethylene derivative that exerts tissue-selective effects, acting as an estrogen receptor (ER) antagonist in some tissues, such as the breast, while exhibiting partial agonist activity in others, like the uterus and bone.[1][3] This dual activity is the hallmark of SERMs and is central to their therapeutic efficacy and side-effect profile.[4][5] The primary molecular targets of afimoxifene are the estrogen receptors alpha (ERα) and beta (ERβ), nuclear hormone receptors that play a pivotal role in the development and progression of a significant proportion of breast cancers.[3]
Molecular Mechanism of Action
Binding to Estrogen Receptors
The cornerstone of afimoxifene's mechanism of action is its high-affinity binding to estrogen receptors.[2] It competitively inhibits the binding of estradiol to the ligand-binding domain (LBD) of both ERα and ERβ.[6] This interaction induces a distinct conformational change in the receptor protein, different from that induced by estradiol.[3]
Modulation of Estrogen Receptor Signaling
The afimoxifene-ER complex can modulate gene expression through two primary pathways:
-
Genomic (ERE-dependent) Pathway: The conformational change induced by afimoxifene binding allows the ER dimer to bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[7] However, the altered conformation of the receptor affects its interaction with co-regulatory proteins. In breast cancer cells, the afimoxifene-ER complex preferentially recruits co-repressors (e.g., NCoR, SMRT) rather than co-activators (e.g., SRC-1).[3][8] This leads to the inhibition of transcription of estrogen-dependent genes that promote cell proliferation.
-
Non-Genomic (ERE-independent) Pathway: Afimoxifene can also elicit rapid cellular responses that do not require direct gene transcription. These effects are mediated by membrane-associated estrogen receptors and can involve the activation of various kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways.[7] The role of afimoxifene in these pathways is complex and can be cell-type specific.
Interaction with Other Receptors
Recent studies have shown that afimoxifene can also interact with other receptors, which may contribute to its overall pharmacological profile:
-
G protein-coupled estrogen receptor (GPER): Afimoxifene acts as an agonist at GPER, albeit with a lower affinity compared to estradiol.[1]
-
Estrogen-related receptors (ERRs): Afimoxifene has been identified as an antagonist of ERRβ and ERRγ.[1][9]
Quantitative Data
The following tables summarize key quantitative data related to the interaction of afimoxifene with its primary targets.
| Parameter | Value | Receptor | Assay Conditions | Reference |
| IC50 | 3.3 nM | Estrogen Receptor | [3H]oestradiol binding to oestrogen receptor | [10] |
| IC50 | 2.6 x 10⁻¹¹ M | Estrogen Receptor | Anti-estrogenic activity in MCF-7 cells (Low E2) | [11] |
| IC50 | 19.35 µM (24h) | - | MCF-7 cell viability | [12] |
| IC50 | 21.42 µM (48h) | - | MCF-7 cell viability | [12] |
| IC50 | 21.42 µM (72h) | - | MCF-7 cell viability | [12] |
| EC50 | 0.00003 µM | - | Inhibition of [3H]-estradiol stimulated proliferation of MCF-7 cells | [13] |
| Ki | 0.01 nM | Estrogen Receptor | Not specified | [14] |
| Relative Binding Affinity (RBA) | 2.9 | Estrogen Receptors | Compared to estradiol | [10] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by afimoxifene.
Experimental Protocols
This section provides an overview of key experimental methodologies used to elucidate the mechanism of action of afimoxifene.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of afimoxifene to the estrogen receptor.
Methodology:
-
Preparation of Uterine Cytosol: Uterine cytosol, rich in estrogen receptors, is prepared from ovariectomized rats.[15]
-
Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of unlabeled afimoxifene.
-
Separation of Bound and Unbound Ligand: The receptor-bound radioligand is separated from the unbound radioligand using methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.[15]
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of afimoxifene that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is calculated. This value can be used to determine the binding affinity (Ki).
MCF-7 Cell Proliferation Assay
Objective: To assess the effect of afimoxifene on the proliferation of estrogen-dependent breast cancer cells.
Methodology:
-
Cell Culture: MCF-7 cells, an ER-positive human breast adenocarcinoma cell line, are cultured in a suitable medium.[16]
-
Hormone Deprivation: Prior to the assay, cells are grown in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Treatment: Cells are treated with varying concentrations of afimoxifene, alone or in combination with estradiol.
-
Proliferation Assessment: Cell proliferation is measured after a defined incubation period (e.g., 6 days) using methods such as:
-
Direct Cell Counting: Using a hemocytometer or automated cell counter.
-
MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.[17]
-
DNA Quantification: Using fluorescent dyes that bind to DNA.
-
-
Data Analysis: The concentration of afimoxifene that inhibits cell proliferation by 50% (IC50) is determined.
Estrogen Receptor Reporter Gene Assay
Objective: To measure the ability of afimoxifene to modulate ER-mediated gene transcription.
Methodology:
-
Cell Line: A suitable cell line (e.g., MCF-7, T47D) is stably or transiently transfected with a reporter construct.[18][19] This construct typically contains an estrogen response element (ERE) upstream of a reporter gene, such as luciferase or β-galactosidase.
-
Treatment: The transfected cells are treated with afimoxifene, estradiol (as a positive control), and a vehicle control.
-
Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter enzyme is measured. For a luciferase reporter, a luminometer is used to measure light output.[20]
-
Data Analysis: The change in reporter gene activity in response to afimoxifene treatment is quantified to determine its agonist or antagonist effects on ER-mediated transcription.
Conclusion
This compound (Afimoxifene/4-hydroxytamoxifen) is a potent SERM with a well-defined mechanism of action centered on its high-affinity binding to estrogen receptors. Its ability to induce a unique receptor conformation that favors the recruitment of co-repressors in breast tissue leads to the downregulation of estrogen-dependent genes, thereby inhibiting cancer cell proliferation. The dual agonist and antagonist activities in different tissues underscore the complexity of its pharmacological profile. A thorough understanding of its molecular interactions and the signaling pathways it modulates is crucial for the continued development and optimization of endocrine therapies for hormone-responsive cancers.
References
- 1. Afimoxifene - Wikipedia [en.wikipedia.org]
- 2. Afimoxifene (4-hydroxytamoxifen) | active metabolite of tamoxifen | ER antagonist | CAS 68392-35-8 | SERM | InvivoChem [invivochem.com]
- 3. Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Identification of gene regulation patterns underlying both E2- and tamoxifen-stimulated cell growth through global gene expression profiling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. 4-Hydroxytamoxifen is an isoform-specific inhibitor of orphan estrogen-receptor-related (ERR) nuclear receptors beta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-[(Z)-1,2-diphenylbut-1-enyl]phenol: Structure, Stereoisomerism, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-[(Z)-1,2-diphenylbut-1-enyl]phenol, widely known as the Z-isomer of tamoxifen, is a seminal molecule in the field of endocrine therapy. As a selective estrogen receptor modulator (SERM), its intricate pharmacology is dictated by its stereochemistry and metabolic activation. This technical guide provides a comprehensive overview of the structure, stereoisomerism, and biological activity of this compound and its key metabolites. It includes detailed experimental protocols, quantitative data on receptor binding and cellular effects, and diagrams of relevant signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.
Chemical Structure and Stereoisomerism
This compound is the chemical name for the geometric isomer of tamoxifen that possesses significant antiestrogenic activity. The presence of a carbon-carbon double bond in the butene chain gives rise to two geometric isomers: the (Z)-isomer (zusammen, together) and the (E)-isomer (entgegen, opposite). The IUPAC name for tamoxifen is 2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine.[1][2] The phenolic derivative, this compound, is a crucial active metabolite known as 4-hydroxytamoxifen (4-OHT).
The biological activity of tamoxifen and its derivatives is critically dependent on their isomeric form. The (Z)-isomers of tamoxifen and its metabolites are generally more potent as estrogen receptor antagonists, while the (E)-isomers often exhibit more estrogenic (agonistic) properties.[3] For instance, (Z)-tamoxifen binds to the estrogen receptor with a 100-fold greater affinity than (E)-tamoxifen.[3]
Caption: Chemical structures of the (Z) and (E) isomers of 4-hydroxytamoxifen.
Metabolism and Active Metabolites
Tamoxifen itself is a prodrug that undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, to yield more potent metabolites.[3][4] The two major active metabolites are 4-hydroxytamoxifen (4-OHT) and endoxifen (4-hydroxy-N-desmethyltamoxifen).[3] These metabolites have a significantly higher binding affinity for the estrogen receptor (ER) than the parent compound.[5][6]
Caption: Major metabolic pathways of tamoxifen.
Quantitative Data: Receptor Binding and Cellular Proliferation
The therapeutic efficacy of tamoxifen and its metabolites is largely attributed to their high affinity for estrogen receptors, particularly ERα. The relative binding affinities (RBA) of these compounds are crucial determinants of their antiestrogenic potency.
| Compound | Receptor | Relative Binding Affinity (RBA) vs. Estradiol (E2=100) | Reference |
| (Z)-Tamoxifen | ERα | ~2-4 | [5] |
| (E)-Tamoxifen | ERα | <0.1 | [3] |
| (Z)-4-hydroxytamoxifen | ERα | 195 | [6] |
| (E)-4-hydroxytamoxifen | ERα | 2.9 | [6] |
| (Z)-Endoxifen | ERα | 158 | [6] |
| (E)-Endoxifen | ERα | 4.5 | [6] |
In addition to estrogen receptors, tamoxifen and its isomers have been shown to interact with other receptors, such as cannabinoid receptors (CB1 and CB2), albeit with lower affinity.[7][8][9]
| Compound | Receptor | Binding Affinity (Ki, μM) | Reference |
| (Z)-Tamoxifen | CB1 | ~5.7 | [7] |
| (Z)-Tamoxifen | CB2 | ~1.3 | [7] |
| (E)-Tamoxifen | CB1 | ~6.3 | [7] |
| (E)-Tamoxifen | CB2 | ~1.8 | [7] |
The antiproliferative effects of these compounds on estrogen-responsive breast cancer cells, such as MCF-7, are a key measure of their therapeutic potential.
| Compound | Cell Line | IC50 (Concentration for 50% inhibition of E2-induced proliferation) | Reference |
| (Z)-4-hydroxytamoxifen | T47D | Potent antiestrogen | [10] |
| (E)-4-hydroxytamoxifen | T47D | Weak antiestrogen (IC50 ≈ 4 x 10⁻⁸ to 2 x 10⁻⁷ M) | [10] |
| (Z)-Endoxifen | MCF-7 | Similar potency to (Z)-4-hydroxytamoxifen | [6] |
Signaling Pathways
The primary mechanism of action of this compound and its related compounds is the competitive antagonism of the estrogen receptor. Upon binding to ERα, it induces a conformational change that prevents the recruitment of coactivators, thereby inhibiting the transcription of estrogen-responsive genes that drive cell proliferation.
However, the pharmacology of tamoxifen is complex, involving both ER-dependent and ER-independent signaling pathways. In some tissues, tamoxifen can act as an estrogen agonist. Furthermore, resistance to tamoxifen therapy can develop through the activation of alternative signaling pathways, such as those involving receptor tyrosine kinases like EGFR and HER2, which can lead to ligand-independent activation of the estrogen receptor.[11][12][13]
Caption: Simplified overview of ER-dependent and ER-independent signaling pathways.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This protocol is designed to determine the relative binding affinity of test compounds for the estrogen receptor.
Materials:
-
ERα protein (recombinant or from tissue lysate)
-
[³H]-Estradiol (radioligand)
-
Test compounds (e.g., tamoxifen isomers, 4-OHT)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Hydroxyapatite slurry or dextran-coated charcoal
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and unlabeled estradiol (for standard curve).
-
In assay tubes, combine the ERα preparation, a fixed concentration of [³H]-estradiol, and varying concentrations of the test compound or unlabeled estradiol.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separate bound from free radioligand using either hydroxyapatite slurry (which binds the receptor-ligand complex) or dextran-coated charcoal (which adsorbs free ligand).
-
Centrifuge and collect the supernatant (for charcoal method) or wash the pellet (for hydroxyapatite method).
-
Add the appropriate fraction to scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50).
-
Determine the relative binding affinity (RBA) by comparing the IC50 of the test compound to the IC50 of unlabeled estradiol.
MCF-7 Cell Proliferation Assay (MTT Assay)
This assay measures the effect of tamoxifen and its metabolites on the proliferation of estrogen-responsive MCF-7 breast cancer cells.
Materials:
-
MCF-7 cells
-
Phenol red-free cell culture medium supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens)
-
17β-Estradiol (E2)
-
Test compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates and allow them to attach overnight.
-
Wash the cells and replace the medium with phenol red-free medium containing charcoal-stripped serum. Culture for 24-48 hours to synchronize the cells.
-
Treat the cells with a fixed concentration of E2 (to stimulate proliferation) in the presence of varying concentrations of the test compounds. Include controls with no treatment, E2 alone, and test compound alone.
-
Incubate for a specified period (e.g., 48-72 hours).[14]
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the E2-treated control and determine the IC50 value for each compound.
Caption: Workflow for an MCF-7 cell proliferation (MTT) assay.
Conclusion
This compound and its parent compound, tamoxifen, are cornerstone molecules in the management of estrogen receptor-positive breast cancer. Their therapeutic effects are intricately linked to their stereochemical configuration and metabolic activation into more potent derivatives like 4-hydroxytamoxifen and endoxifen. A thorough understanding of their structure-activity relationships, receptor binding affinities, and the signaling pathways they modulate is essential for the development of novel endocrine therapies and for overcoming mechanisms of drug resistance. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers dedicated to advancing the science of cancer therapeutics.
References
- 1. 2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;phenol | C38H41NO3 | CID 23623949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tamoxifen | C26H29NO | CID 2733526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-function relationships of hydroxylated metabolites of tamoxifen that control the proliferation of estrogen-responsive T47D breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pathways to Tamoxifen Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of (Z)-4-hydroxytamoxifen
For Researchers, Scientists, and Drug Development Professionals
(Z)-4-hydroxytamoxifen, the active metabolite of the widely used breast cancer drug tamoxifen, is a potent selective estrogen receptor modulator (SERM). Its stereospecific synthesis is of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the primary synthesis pathways for (Z)-4-hydroxytamoxifen, focusing on the prevalent McMurry reaction-based approaches. This document outlines the key chemical transformations, provides detailed experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic routes and experimental workflows.
Core Synthesis Strategy: The McMurry Reaction
The most common and effective strategy for the synthesis of (Z)-4-hydroxytamoxifen and its analogs revolves around the McMurry reaction. This reaction facilitates the reductive coupling of two ketone molecules to form an alkene, providing a direct route to the tetrasubstituted ethylene core of the tamoxifen scaffold. The general approach involves the coupling of a protected 4-hydroxybenzophenone derivative with propiophenone, followed by deprotection and purification to isolate the desired (Z)-isomer.
Key Steps in the McMurry-based Synthesis:
-
Protection of Hydroxyl Groups: To prevent unwanted side reactions, the hydroxyl group of 4-hydroxybenzophenone is typically protected. Various protecting groups can be employed, with the choice influencing the subsequent deprotection and purification steps.
-
McMurry Coupling: The protected 4-hydroxybenzophenone is reacted with propiophenone in the presence of a low-valent titanium reagent, typically generated in situ from TiCl₄ and a reducing agent like zinc dust. This step forms the crucial carbon-carbon double bond.
-
Isomer Separation/Purification: The McMurry reaction often yields a mixture of (Z) and (E) isomers. The separation of these geometric isomers is a critical step and is usually achieved through selective crystallization, trituration, or chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
-
Deprotection: The protecting group(s) are removed to yield 4-hydroxytamoxifen.
-
Final Purification: A final purification step, often involving recrystallization, is performed to obtain the high-purity (Z)-4-hydroxytamoxifen.
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of (Z)-4-hydroxytamoxifen and its close analog, (Z)-endoxifen, which shares a similar synthetic strategy.
| Pathway/Method | Key Reaction | Starting Materials | Reported Yield | Isomeric Ratio (Z:E) | Final Purity | Reference |
| Stereoselective Synthesis of Z-Endoxifen | McMurry Coupling | Protected 4,4'-dihydroxybenzophenone derivative | Not specified | >99:1 after trituration | >97% | Milroy et al. |
| Process for Preparing (Z)-Endoxifen of High Purity | Recrystallization | Mixture of (Z)- and (E)-endoxifen | Not applicable | >20:1 | High | Patent WO2017070651A1[1] |
| Initial McMurry Product (Endoxifen) | McMurry Coupling | Not specified | 48% (enriched) | 77:19 | Enriched | Patent WO2017070651A1[1] |
| Commercially Available (Z)-4-Hydroxytamoxifen | Not applicable | Not applicable | Not applicable | Not applicable | ≥98% (HPLC) | Tocris Bioscience, R&D Systems[2][3] |
Synthesis Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the primary synthesis pathway and a general experimental workflow for obtaining (Z)-4-hydroxytamoxifen.
Caption: General synthesis pathway for (Z)-4-hydroxytamoxifen via McMurry coupling.
Caption: A typical experimental workflow for the synthesis and purification.
Experimental Protocols
The following protocols are composite methodologies based on literature precedents for the synthesis of (Z)-4-hydroxytamoxifen and its analogs via the McMurry reaction.
Preparation of the Low-Valent Titanium Reagent
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Zinc dust (Zn)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
All glassware should be oven-dried and the reaction conducted under an inert atmosphere (e.g., argon or nitrogen).
-
To a stirred suspension of zinc dust in anhydrous THF at 0 °C, add titanium tetrachloride dropwise.
-
After the addition is complete, the mixture is typically refluxed for several hours to generate the active low-valent titanium species. The color of the reaction mixture will change, often to black, indicating the formation of the reagent.
McMurry Coupling Reaction
Materials:
-
Protected 4-hydroxybenzophenone (e.g., 4-(benzyloxy)benzophenone)
-
Propiophenone
-
Low-valent titanium reagent in THF (from previous step)
-
Pyridine (optional, sometimes used as a coordinating solvent)
Procedure:
-
Cool the prepared low-valent titanium reagent to room temperature or 0 °C.
-
A solution of the protected 4-hydroxybenzophenone and propiophenone in anhydrous THF is added to the titanium suspension.
-
The reaction mixture is then refluxed for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction is quenched by the slow addition of an aqueous solution (e.g., aqueous K₂CO₃ or HCl).
-
The mixture is filtered to remove titanium salts, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product containing a mixture of (Z) and (E) isomers of the protected 4-hydroxytamoxifen.
Deprotection of the Hydroxyl Group (Example: Benzyl Ether Cleavage)
Materials:
-
Crude protected 4-hydroxytamoxifen isomer mixture
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) or a hydrogen source (e.g., ammonium formate)
-
Solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve the crude protected product in a suitable solvent.
-
Add a catalytic amount of Pd/C.
-
The mixture is stirred under a hydrogen atmosphere or treated with a hydrogen donor at room temperature or slightly elevated temperature until the deprotection is complete.
-
The catalyst is removed by filtration through celite, and the solvent is evaporated to give the crude mixture of (Z)- and (E)-4-hydroxytamoxifen.
Purification and Isomer Separation by Selective Crystallization
Materials:
-
Crude (Z/E)-4-hydroxytamoxifen mixture
-
Recrystallization solvent (e.g., isopropyl acetate, acetone, ethanol, or mixtures thereof)
Procedure:
-
Dissolve the crude isomer mixture in a minimal amount of the chosen solvent at an elevated temperature (e.g., 40-80 °C).
-
Allow the solution to cool slowly to room temperature, and then optionally cool further in an ice bath or refrigerator to induce crystallization. The (E)-isomer is often less soluble in certain solvents like isopropyl acetate and will precipitate first, enriching the mother liquor with the desired (Z)-isomer.[1][4]
-
The solid (enriched in one isomer) is collected by filtration. The mother liquor (enriched in the other isomer) can be concentrated and the crystallization process repeated to maximize the recovery of the desired isomer.
-
To isolate the (Z)-isomer from the enriched mother liquor, the solvent is evaporated, and the residue is recrystallized from a different solvent (e.g., acetone) in which the (Z)-isomer has lower solubility.
-
The purity and isomeric ratio of the final product should be confirmed by analytical methods such as HPLC and NMR.
Conclusion
The synthesis of (Z)-4-hydroxytamoxifen is a well-established process, with the McMurry reaction being the cornerstone of most synthetic routes. The primary challenges lie in achieving high stereoselectivity for the desired (Z)-isomer and in the efficient separation of the geometric isomers. Through careful selection of protecting groups, optimization of the McMurry coupling conditions, and a well-designed purification strategy involving selective crystallization, high-purity (Z)-4-hydroxytamoxifen can be obtained in good yields. The methodologies described in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of this important therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Sustained release compositions of endoxifen - Patent US-12201591-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Highly Stereoselective Synthesis of (Z)-4-Hydroxytamoxifen and (Z)-4-Hydroxytoremifene via McMurry Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Discovery and History of Tamoxifen as a Selective Estrogen Receptor Modulator
This guide provides an in-depth exploration of the journey of Tamoxifen, from its serendipitous discovery to its establishment as a cornerstone of endocrine therapy for breast cancer. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its history, mechanism of action, and the pivotal experiments that defined its role as the first selective estrogen receptor modulator (SERM).
Introduction: The Dawn of Targeted Hormone Therapy
The development of Tamoxifen marked a paradigm shift in oncology, heralding the era of targeted therapy. Before its advent, treatments for breast cancer were largely non-specific. The discovery that many breast tumors express the estrogen receptor (ER) and depend on estrogen for growth opened a new therapeutic window.[1] The challenge was to develop a compound that could effectively block this estrogen-driven proliferation. Tamoxifen emerged as the answer, though its path from a failed contraceptive to a life-saving cancer drug was anything but direct.[2] This guide chronicles that remarkable journey.
A Fortuitous Discovery: The History of ICI 46,474
The story of Tamoxifen begins in the 1960s at the laboratories of Imperial Chemical Industries (ICI) in the United Kingdom.[3]
-
Initial Synthesis and Purpose : In 1962, chemist Dr. Dora Richardson synthesized a non-steroidal compound designated ICI 46,474.[4] This work was part of a research program led by pharmacologist Arthur Walpole aimed at developing a post-coital contraceptive by blocking the effects of estrogen.[5][6]
-
Failed Contraceptive Trials : Early animal studies, particularly in rats, showed promising anti-estrogenic and contraceptive effects.[5] However, when tested in women, ICI 46,474 unexpectedly induced ovulation, the opposite of the intended effect.[3][7] This led ICI to lose interest in the compound as a contraceptive.[2]
-
A Visionary Pivot to Cancer : Despite this setback, Walpole recognized the compound's potential as a treatment for estrogen-dependent breast cancer.[8] He championed further investigation, a decision that would prove monumental. The first clinical trial for advanced breast cancer began at the Christie Hospital in Manchester in 1969.[9] The results, published in 1971, demonstrated that ICI 46,474 (by then named Tamoxifen) was an effective and less toxic alternative to the high-dose estrogens and androgens used at the time.[6][9]
The "Father of Tamoxifen": V. Craig Jordan and the Elucidation of its Mechanism
While ICI had developed the compound, it was the foundational work of pharmacologist V. Craig Jordan that provided the scientific rationale for its long-term use and established its identity as a SERM.[10][11]
-
Bridging the Gap : In the early 1970s, Jordan, armed with technical skills learned from Elwood Jensen (the discoverer of the estrogen receptor) and a supply of Tamoxifen from Walpole, began a series of seminal laboratory studies.[8] His research was the first to demonstrate that Tamoxifen worked by competitively binding to the estrogen receptor, thereby blocking estradiol from exerting its proliferative effects on breast cancer cells.[8][12]
-
The SERM Concept : Jordan's pivotal discovery was that Tamoxifen's effects were tissue-specific. His animal models showed that while it acted as an anti-estrogen (antagonist) in breast tissue, it behaved as an estrogen (agonist) in other tissues like bone and the uterus.[8][10] This dual activity led him to coin the term Selective Estrogen Receptor Modulator (SERM).[8] This concept was critical, as it explained how Tamoxifen could prevent breast cancer while also preserving bone density, a beneficial estrogenic effect, particularly in postmenopausal women.[10][13]
-
Championing Long-Term Adjuvant Therapy : Jordan's "eureka" moment came in 1977 when his rat models revealed that continuous, long-term administration of Tamoxifen had a profound preventive effect.[8] This laid the groundwork for the concept of "adjuvant therapy"—using Tamoxifen after primary cancer treatment to prevent recurrence.[11] Despite initial skepticism, his persistence ultimately led to large-scale clinical trials that validated this strategy, transforming patient outcomes.[8]
Molecular Mechanism of Action: A Tale of Two Effects
Tamoxifen's classification as a SERM is rooted in its complex molecular interactions. It does not stop the production of estrogen but rather selectively modulates the activity of estrogen receptors.[14]
-
Prodrug Metabolism : Tamoxifen itself is a prodrug with a relatively low affinity for the estrogen receptor.[15] It is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6, into more potent active metabolites.[15][16] The two most significant metabolites are 4-hydroxytamoxifen (4-OHT) and endoxifen (4-hydroxy-N-desmethyl-tamoxifen).[15] These metabolites have a binding affinity for the estrogen receptor that is up to 100 times greater than that of Tamoxifen itself.[15]
-
Competitive Binding and Conformational Change : Tamoxifen and its active metabolites compete with estradiol for binding to the ligand-binding domain of the estrogen receptor (ERα and ERβ).[12] Upon binding, the ligand-receptor complex undergoes a distinct conformational change.
-
Tissue-Specific Gene Regulation : The shape of the Tamoxifen-ER complex is different from that of the estradiol-ER complex. This altered conformation dictates which co-regulatory proteins (co-activators or co-repressors) are recruited to the complex.[17]
-
In Breast Tissue (Antagonist) : The Tamoxifen-ER complex recruits co-repressor proteins. This complex then binds to Estrogen Response Elements (EREs) on DNA, but the presence of co-repressors prevents the initiation of gene transcription, thereby blocking estrogen-stimulated growth of breast cancer cells.[18]
-
In Bone and Uterine Tissue (Agonist) : In other tissues, the same Tamoxifen-ER complex can recruit co-activator proteins. This leads to the transcription of estrogen-responsive genes, resulting in estrogen-like effects such as maintaining bone mineral density and stimulating endometrial proliferation.[14][17]
-
Quantitative Data Presentation
Table 1: Relative Binding Affinity (RBA) for Estrogen Receptor α (ERα)
This table summarizes the binding affinities of Tamoxifen and its primary active metabolites relative to estradiol (E2), which is set as the benchmark at 100%. Higher RBA values indicate stronger binding to the receptor.
| Compound | Relative Binding Affinity (RBA) for ERα (%) | Citation(s) |
| Estradiol (E2) | 100 | [19] |
| Tamoxifen | ~2-4 | [20] |
| trans-4-hydroxytamoxifen (4-OHT) | 195 | [19] |
| trans-Endoxifen | 158 | [19] |
| N-desmethyltamoxifen | < 0.04 | [20] |
Data compiled from studies on human estrogen receptors. The affinity of 4-OHT and endoxifen is significantly higher than that of the parent drug, Tamoxifen, and comparable to or greater than estradiol itself.[19][20]
Table 2: Summary of Pivotal Clinical Trial Data
This table highlights the results from key clinical trials that established Tamoxifen's efficacy in both the prevention and treatment of ER-positive breast cancer.
| Trial Name / Analysis | Patient Population | Treatment Arm | Control Arm | Key Outcome(s) | Citation(s) |
| NSABP P-1 Study | High-risk women (N=13,388) | Tamoxifen (20 mg/day for 5 years) | Placebo | 49% reduction in the risk of invasive breast cancer. | [21] |
| IBIS-I Study | High-risk women (N=7,154) | Tamoxifen (20 mg/day for 5 years) | Placebo | 29% reduction in breast cancer incidence at ~16 years follow-up. | |
| EBCTCG Meta-Analysis (2011) | Women with ER+ early breast cancer (N=10,645) | ~5 years of adjuvant Tamoxifen | No Tamoxifen | ~50% reduction in recurrence in years 0-4; ~33% reduction in recurrence in years 5-9. ~33% reduction in breast cancer mortality over 15 years. | [1] |
| ATLAS Trial | Women with ER+ breast cancer who completed 5 years of Tamoxifen | Continue Tamoxifen to 10 years | Stop at 5 years | Continuing to 10 years further reduced risks of recurrence and breast cancer mortality. | [22] |
Key Experimental Protocols
The following are generalized protocols for two of the fundamental assays used in the research and development of Tamoxifen.
Protocol 1: Competitive Estrogen Receptor Binding Assay
This assay is used to determine the relative binding affinity of a test compound (e.g., Tamoxifen) for the estrogen receptor compared to estradiol.
-
Objective : To calculate the concentration of a test compound required to displace 50% of a radiolabeled estradiol tracer from the ER (IC50).
-
Materials :
-
Source of Estrogen Receptor: Typically prepared from rat uterine cytosol or recombinant human ERα.[23]
-
Radiolabeled Ligand: Tritiated estradiol ([³H]E2).[23]
-
Unlabeled Competitors: Inert 17β-estradiol (for standard curve) and the test compound (Tamoxifen and its metabolites).
-
Assay Buffer (e.g., TEDG buffer: Tris, EDTA, Dithiothreitol, Glycerol).[23]
-
Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate receptor-bound from free ligand.[23]
-
Scintillation fluid and counter.
-
-
Methodology :
-
Preparation : Prepare serial dilutions of the unlabeled estradiol (for the standard curve) and the test compounds in the assay buffer.
-
Incubation : In assay tubes, combine the ER preparation, a fixed concentration of [³H]E2 (e.g., 0.5-1.0 nM), and varying concentrations of either unlabeled estradiol or the test compound.[23] Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
Equilibration : Incubate the tubes on ice for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.[24]
-
Separation : Add HAP slurry to each tube, incubate briefly, and then centrifuge to pellet the HAP with the receptor-ligand complexes.[24] Wash the pellets with buffer to remove unbound [³H]E2.
-
Quantification : Add scintillation fluid to the pellets and measure the radioactivity using a scintillation counter.
-
Data Analysis : Plot the percentage of [³H]E2 binding against the log concentration of the competitor. Use non-linear regression to determine the IC50 value. The Relative Binding Affinity (RBA) can be calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.[25]
-
Protocol 2: Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity and is used to assess the effect of Tamoxifen on the viability and proliferation of ER-positive breast cancer cells (e.g., MCF-7).
-
Objective : To determine the dose-dependent effect of Tamoxifen on the proliferation of breast cancer cells.
-
Materials :
-
ER-positive breast cancer cell line (e.g., MCF-7).
-
Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum).
-
Tamoxifen stock solution (dissolved in DMSO).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[26]
-
Solubilization solution (e.g., DMSO or acidified isopropanol).[27]
-
96-well microtiter plates and a microplate reader.
-
-
Methodology :
-
Cell Seeding : Seed MCF-7 cells into 96-well plates at a predetermined density (e.g., 5x10³ cells/well) and allow them to adhere overnight.
-
Treatment : Remove the medium and replace it with fresh medium containing various concentrations of Tamoxifen (e.g., 0.1 to 50 µM).[28] Include control wells with vehicle (DMSO) only. For some experiments, cells may be co-treated with estradiol to assess competitive antagonism.[29]
-
Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[26][29]
-
MTT Addition : Add MTT reagent to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[27]
-
Solubilization : Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[26]
-
Absorbance Reading : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each Tamoxifen concentration relative to the vehicle-treated control cells. Plot viability versus Tamoxifen concentration to determine the inhibitory concentration (e.g., IC50).
-
Mandatory Visualization
Signaling Pathway of Tamoxifen as a SERM
Caption: Tamoxifen Signaling Pathway as a SERM.
Conclusion: The Legacy of Tamoxifen
The discovery and development of Tamoxifen represent a landmark achievement in the history of medicine. What began as a failed contraceptive was transformed, through scientific insight and persistence, into the world's first targeted cancer therapy and a WHO Essential Medicine.[4][13] It laid the foundation for the development of an entire class of drugs—the SERMs—and fundamentally changed the prognosis for millions of individuals with estrogen receptor-positive breast cancer.[8] The story of Tamoxifen serves as a powerful testament to the non-linear nature of pharmaceutical innovation and the profound impact of translational research.
References
- 1. Long-Term Data from 20 Trials Confirm Tamoxifen's Long-Lasting Benefit - NCI [cancer.gov]
- 2. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 3. Tamoxifen | Breast Cancer Treatment, Hormone Therapy & Side Effects | Britannica [britannica.com]
- 4. Tamoxifen - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. 50th anniversary of the first clinical trial with ICI 46,474 (tamoxifen): then what happened? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celebrating the Contributions of V. Craig Jordan - The Pharmacologist [thepharmacologist.org]
- 8. V Craig Jordan: pharmacologist and father of tamoxifen | The BMJ [bmj.com]
- 9. breastcentre.manchester.ac.uk [breastcentre.manchester.ac.uk]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. “Father of Tamoxifen” to Join MD Anderson | MD Anderson Cancer Center [mdanderson.org]
- 12. researchgate.net [researchgate.net]
- 13. onclive.com [onclive.com]
- 14. swolverine.com [swolverine.com]
- 15. news-medical.net [news-medical.net]
- 16. ClinPGx [clinpgx.org]
- 17. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tamoxifen for prevention of breast cancer: report of the National Surgical Adjuvant Breast and Bowel Project P-1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. komen.org [komen.org]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. Estrogen Receptor Binding Assay [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. oaepublish.com [oaepublish.com]
- 27. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cell proliferation assay [bio-protocol.org]
- 29. Cell proliferation assay [bio-protocol.org]
The In Vivo Odyssey of 4-Hydroxytamoxifen: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(Z)-1,2-diphenylbut-1-enyl]phenol, more commonly known as 4-hydroxytamoxifen (afimoxifene), is a pivotal active metabolite of the widely used breast cancer drug, tamoxifen.[1][2] Its significantly higher affinity for the estrogen receptor—up to 100 times greater than tamoxifen itself—positions it as a key player in the therapeutic efficacy of its parent drug.[1][3] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of 4-hydroxytamoxifen, drawing from key studies in the field. We will delve into its metabolic pathways, present quantitative pharmacokinetic data from animal models, and outline typical experimental protocols for its study.
Metabolic Pathways
4-Hydroxytamoxifen is primarily formed from tamoxifen through a process of 4-hydroxylation, a reaction predominantly catalyzed by cytochrome P450 enzymes, particularly CYP2D6.[1][4][5][6] However, this is considered a minor pathway in the overall metabolism of tamoxifen, accounting for approximately 7% of the metabolic conversion.[4][5] The major metabolic route for tamoxifen is N-demethylation to N-desmethyltamoxifen, primarily by CYP3A4 and CYP3A5.[4][5] N-desmethyltamoxifen can then be hydroxylated by CYP2D6 to form another potent metabolite, endoxifen (N-desmethyl-4-hydroxytamoxifen).[1][5] 4-Hydroxytamoxifen itself can undergo further metabolism, including N-demethylation by CYP3A4 to form endoxifen, as well as Phase II conjugation reactions such as glucuronidation and sulfation, facilitated by UGTs and SULTs respectively.[6][7][8]
Pharmacokinetic Data
The in vivo pharmacokinetic profile of 4-hydroxytamoxifen has been characterized in various animal models, primarily mice and rats. The following tables summarize key quantitative data from these studies, highlighting the influence of the route of administration.
Table 1: Pharmacokinetics of 4-Hydroxytamoxifen in Mice Following a Single Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL*h) | Reference |
| 1 | 3.6 | 2 | Not Reported | [9] |
| 20 (as Tamoxifen) | 26.4 | Not Reported | Not Reported | [3] |
Table 2: Pharmacokinetics of 4-Hydroxytamoxifen in Mice Following a Single Intraperitoneal (i.p.) Administration of Tamoxifen
| Dose (mg/kg) | Peak Brain Concentration (ng/g) | Time to Peak (h) | Reference |
| Not Specified | 2098.0 ± 304.5 | Not Reported | [10] |
Table 3: Comparative Serum Pharmacokinetics of Tamoxifen and its Metabolites in Rats and Mice After a Single Oral Dose of Tamoxifen (200 mg/kg)
| Species | Compound | Cmax (µg/mL) | Tmax (h) | AUC (µg·hr/mL) | t½ (h) | Reference |
| Rat (immature) | Tamoxifen | Not Reported | 3-6 | 57.5 | 10.3 | [11] |
| N-desmethyltamoxifen | Not Reported | 24-48 | 111 | 12.1 | [11] | |
| 4-hydroxytamoxifen | Not Reported | Not Reported | 8.9 | 17.2 | [11] | |
| Mouse (mature) | Tamoxifen | Not Reported | 3-6 | 15.9 | 11.9 | [11] |
| N-desmethyltamoxifen | Not Reported | Not Reported | 26.3 | 9.6 | [11] | |
| 4-hydroxytamoxifen | Not Reported | Not Reported | 13.9 | 6 | [11] |
Experimental Protocols
The following sections detail generalized methodologies for key experiments cited in the study of 4-hydroxytamoxifen's in vivo pharmacokinetics and metabolism.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for assessing the pharmacokinetic profile of 4-hydroxytamoxifen in mice after oral or intraperitoneal administration.
References
- 1. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control | PLOS One [journals.plos.org]
- 2. Afimoxifene (4-hydroxytamoxifen) | active metabolite of tamoxifen | ER antagonist | CAS 68392-35-8 | SERM | InvivoChem [invivochem.com]
- 3. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Physiologically Based Pharmacokinetic Modeling of Tamoxifen and its Metabolites in Women of Different CYP2D6 Phenotypes Provides New Insight into the Tamoxifen Mass Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
In-Depth Technical Guide: Estrogen Receptor Alpha (ERα) Binding Affinity of 4-[(Z)-1,2-diphenylbut-1-enyl]phenol (Endoxifen)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(Z)-1,2-diphenylbut-1-enyl]phenol, commonly known as Endoxifen, is a potent nonsteroidal selective estrogen receptor modulator (SERM). As an active metabolite of Tamoxifen, a widely used drug in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer, Endoxifen's interaction with the estrogen receptor alpha (ERα) is of significant interest.[1][2] This technical guide provides a comprehensive overview of the ERα binding affinity of Endoxifen, detailing quantitative data, experimental methodologies, and associated signaling pathways.
Endoxifen, alongside 4-hydroxytamoxifen (4HT), is recognized as one of the most active metabolites of tamoxifen.[3] Preclinical studies have demonstrated that both metabolites exhibit equipotent ER binding affinity and are significantly more potent in suppressing estrogen-dependent growth of ER+ breast cancer cells compared to the parent drug, Tamoxifen. In fact, their effects are reported to be up to 100-fold greater.[4]
Quantitative Binding Affinity Data
The binding affinity of Endoxifen for ERα has been determined in various studies, typically reported as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), or the inhibitory constant (Ki). The following table summarizes the available quantitative data.
| Parameter | Value | Cell Line/System | Comments | Reference |
| IC50 | Low nanomolar range | Breast cancer cells | Endoxifen and 4-hydroxytamoxifen are the most potent metabolites of Tamoxifen. | |
| IC50 | 0.675 µM | MCF-7 cells | Comparable to a boronic prodrug of Endoxifen (ZB483) at 0.708 µM. | |
| IC50 | 4.29 µM | T47D cells | ||
| Relative Binding Affinity (RBA) | High | ERα | Endoxifen's RBA for ERα is comparable to that of 4-hydroxytamoxifen and approximately 100-fold higher than that of Tamoxifen. | [5] |
| Binding Affinity | Potent | ERα | Endoxifen exhibits potent binding to ERα at nanomolar concentrations.[6][7] | [6][7] |
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of the binding affinity of Endoxifen for ERα is commonly achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (Endoxifen) to compete with a radiolabeled ligand (e.g., [3H]-estradiol) for binding to the receptor.
Materials and Reagents
-
ERα Source: Recombinant human ERα protein or cytosol preparations from ER-positive cell lines (e.g., MCF-7) or rat uteri.[8]
-
Radioligand: [3H]-estradiol with high specific activity.
-
Unlabeled Competitor: Endoxifen (this compound).
-
Assay Buffer: Tris-based buffer (e.g., 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[8]
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure
-
Preparation of ERα: If using cytosol, prepare from ovariectomized rat uteri or ER+ cell lines by homogenization and ultracentrifugation to isolate the cytosolic fraction containing the estrogen receptors.[8]
-
Assay Setup: In a 96-well plate, add a fixed concentration of ERα preparation and a fixed concentration of the radioligand ([3H]-estradiol), typically at or below its Kd value.[9][10]
-
Competition: Add increasing concentrations of unlabeled Endoxifen to the wells. Include control wells for total binding (radioligand and ERα only) and non-specific binding (radioligand, ERα, and a high concentration of an unlabeled estrogen).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium. Incubation times and temperatures may vary but are typically in the range of 18 hours at 4°C.[4]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filters will trap the ERα-ligand complexes. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of Endoxifen by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Endoxifen concentration.
-
Determine the IC50 value, which is the concentration of Endoxifen that inhibits 50% of the specific binding of the radioligand.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Signaling Pathways and Mechanism of Action
Endoxifen exerts its effects primarily through its interaction with the estrogen receptor alpha. However, its mechanism of action is complex and appears to be concentration-dependent, involving both ERα-dependent and independent pathways.[1]
ERα-Dependent Signaling
As a selective estrogen receptor modulator, Endoxifen's binding to ERα can have either antagonistic or partial agonistic effects depending on the target tissue. In breast cancer cells, it primarily acts as an antagonist.
-
Competitive Inhibition: Endoxifen competes with the endogenous ligand, estradiol, for binding to the ligand-binding domain of ERα.[12]
-
Conformational Change: Upon binding, Endoxifen induces a conformational change in the ERα protein that is distinct from the conformation induced by estradiol.
-
Co-regulator Recruitment: This altered conformation affects the recruitment of co-activators and co-repressors to the receptor complex. In the presence of Endoxifen, the recruitment of co-activators is blocked, and co-repressors are recruited instead.[12]
-
Transcriptional Repression: The ERα-Endoxifen-co-repressor complex binds to estrogen response elements (EREs) on the DNA, leading to the repression of estrogen-dependent gene transcription, which in turn inhibits cell proliferation and growth.[12]
-
ERα Degradation: Unlike some other SERMs, Endoxifen has been shown to uniquely target ERα for proteasomal degradation, which is a mechanism of action similar to that of pure anti-estrogens like Fulvestrant (ICI 182,780).[1]
ERα-Independent Signaling
Recent studies suggest that at clinically relevant concentrations, Endoxifen may have antitumor effects that are independent of its action on ERα.
-
PI3K/AKT Pathway: Endoxifen has been shown to uniquely target signaling kinases such as those in the PI3K/AKT pathway.[2] It may suppress AKT signaling, which is a key pathway involved in cell survival and proliferation.[7] This effect appears to be more pronounced with Endoxifen compared to Tamoxifen or 4HT.[2]
-
Protein Kinase C (PKC) Inhibition: Endoxifen is also known to be an inhibitor of Protein Kinase C.
Conclusion
This compound (Endoxifen) is a highly potent active metabolite of Tamoxifen with a strong binding affinity for the estrogen receptor alpha. Its primary mechanism of action in breast cancer cells is the competitive inhibition of estradiol binding to ERα, leading to the repression of estrogen-dependent gene transcription and the induction of receptor degradation. Furthermore, emerging evidence points to ERα-independent activities, particularly the modulation of the PI3K/AKT signaling pathway, which may contribute to its overall antitumor efficacy. A thorough understanding of Endoxifen's multifaceted interactions with cellular signaling pathways is crucial for the continued development and optimization of endocrine therapies for ER-positive breast cancer.
References
- 1. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to In Vitro Studies on the Antiestrogenic Effects of Tamoxifen
Introduction
Tamoxifen, a non-steroidal triphenylethylene derivative, is a first-line endocrine therapy for estrogen receptor-positive (ER-positive) breast cancer.[1][2] It functions as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific estrogen antagonist or agonist effects.[3][4] In breast tissue, its primary role is antiestrogenic, competitively inhibiting the binding of estradiol to the estrogen receptor and thereby hampering cancer cell proliferation.[5][6] This guide provides a comprehensive overview of the core in vitro methodologies used to elucidate the antiestrogenic mechanisms of tamoxifen, presents key quantitative data, and illustrates the underlying molecular pathways.
Core Mechanism of Action: Competitive Inhibition of the Estrogen Receptor
The principal antiestrogenic effect of tamoxifen is mediated through its competitive binding to the estrogen receptor alpha (ERα).[3][5] Unlike estradiol, which induces a conformational change in the ERα that promotes the recruitment of transcriptional coactivators, the binding of tamoxifen results in a distinct receptor conformation. This tamoxifen-ER complex recruits corepressor proteins, such as Nuclear Receptor Corepressor (NCoR), which ultimately leads to the inhibition of transcription of estrogen-responsive genes that are critical for cell proliferation.[3][7]
Caption: Competitive binding of Estradiol vs. Tamoxifen to the Estrogen Receptor (ERα).
Key Experimental Protocols
The in vitro antiestrogenic properties of tamoxifen are evaluated using a variety of established cell-based and biochemical assays.
This colorimetric assay is fundamental for assessing the cytotoxic and cytostatic effects of tamoxifen on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Culture: Plate ER-positive breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of tamoxifen in dimethyl sulfoxide (DMSO).[8] Perform serial dilutions to achieve the desired final concentrations (e.g., 0.1 µM to 20 µM).[9]
-
Treatment: Replace the culture medium with fresh medium containing the various concentrations of tamoxifen or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[8][10]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours.[10]
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[8][10]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.
Caption: Standard experimental workflow for the MTT cell viability assay.
This biochemical assay quantifies the ability of tamoxifen to compete with estradiol for binding to the ER, allowing for the determination of its relative binding affinity.
Experimental Protocol:
-
Cytosol Preparation: Prepare uterine cytosol from ovariectomized rats, which serves as a rich source of estrogen receptors.[11] Homogenize the tissue in a buffer (e.g., TEDG buffer) and ultracentrifuge to obtain the cytosolic fraction.[11]
-
Assay Setup: In assay tubes, combine the uterine cytosol, a single concentration of radiolabeled estradiol (e.g., [³H]E2, typically 0.5-1.0 nM), and increasing concentrations of unlabeled tamoxifen (the competitor).[11]
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound [³H]E2 from the free [³H]E2. This is commonly achieved by adding a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[11]
-
Washing: Wash the HAP pellet multiple times with buffer to remove any unbound radioligand.
-
Measurement: Add a scintillation cocktail to the HAP pellet and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [³H]E2 bound to the ER.
-
Data Analysis: Plot the percentage of total [³H]E2 binding against the logarithm of the tamoxifen concentration to generate a competition curve and determine the IC50 value (the concentration of tamoxifen that inhibits 50% of [³H]E2 binding).[11]
Caption: Workflow for a radioligand-based ER competitive binding assay.
Tamoxifen can induce programmed cell death (apoptosis). This is often quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Experimental Protocol:
-
Cell Culture and Treatment: Culture MCF-7 cells in 6-well plates and treat with various concentrations of tamoxifen (e.g., 1 µM to 20 µM) for a defined period (e.g., 24 or 48 hours).[9][12]
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells, combine with the supernatant, and wash with cold phosphate-buffered saline (PBS).[9]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[10]
Quantitative Data on Tamoxifen's In Vitro Effects
The following tables summarize quantitative data from various in vitro studies, highlighting the dose-dependent effects of tamoxifen.
Table 1: Cytotoxic and Antiestrogenic Effects of Tamoxifen on Breast Cancer Cell Lines
| Cell Line | Assay Type | Tamoxifen Concentration | Observed Effect | Citation(s) |
| MCF-7 (ER+) | MTT Assay | 4.506 µg/mL | IC50 value after 24h treatment | [8] |
| MCF-7 (ER+) | MTT Assay | 250 µM (~93 µg/mL) | ~50% decrease in viability after 48h | [10] |
| MCF-7 (ER+) | Growth Curve | 1 µM | Significant growth inhibition | [9] |
| MCF-7 (ER+) | Apoptosis Assay | 4 µM | Significant induction of apoptosis after 48h | [12] |
| T47D (ER+) | Growth Inhibition | 10⁻⁷ M | High sensitivity to growth inhibition | [13] |
| MDA-MB-231 (ER-) | Growth Inhibition | > 10⁻⁶ M | Cytotoxic effects observed (ER-independent) | [13] |
| MDA-MB-468 (ER-) | Growth Curve | 20 µM | Significant growth inhibition | [9] |
Table 2: Relative Binding Affinity and Antiestrogenic Potency of Tamoxifen and its Metabolites
| Compound | Target | Assay | Potency Metric | Finding | Citation(s) |
| Tamoxifen | ER | Competitive Binding | Displacement Index (DI) | Varies widely among tumors, suggesting heterogeneous binding | [14] |
| 4-hydroxytamoxifen | ER | Growth Inhibition | Relative Potency | More potent growth inhibitor than tamoxifen in ER+ cells | [13] |
| (Z)-endoxifen | ERα | Cell Proliferation | Relative Activity | Considered a major active metabolite contributing to efficacy | [15] |
| N-desmethyltamoxifen | ERα | Cell Proliferation | Relative Activity | Contributes to the overall antiestrogenic effect | [15] |
Signaling Pathways Modulated by Tamoxifen
Beyond canonical ER antagonism, tamoxifen's effects involve a complex network of cellular signaling pathways.
At higher concentrations, tamoxifen can induce apoptosis and modulate signaling pathways independent of the nuclear estrogen receptor.[13][16] These effects can occur in both ER-positive and ER-negative cells. Reports suggest tamoxifen can activate MAPK/ERK pathways and induce mitochondrial-mediated apoptosis through the release of cytochrome c.[12][16][17]
Caption: Simplified overview of non-genomic pathways affected by tamoxifen.
Tamoxifen uniquely regulates a specific set of genes that are minimally affected by estradiol.[18] In ERα-positive MCF-7 cells, tamoxifen can stimulate certain genes, an effect that is often reversed by the presence of ERβ.[18] Furthermore, long-term tamoxifen exposure can lead to epigenetic changes, such as DNA methylation, which silences some ER-responsive genes, potentially contributing to drug resistance.[7]
This guide provides a foundational framework for understanding the in vitro antiestrogenic actions of tamoxifen. The detailed protocols and summarized data serve as a valuable resource for researchers designing and interpreting studies in the fields of oncology and drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. HOXA5 confers tamoxifen resistance via the PI3K/AKT signaling pathway in ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tamoxifen - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Tamoxifen-Induced Epigenetic Silencing of Oestrogen-Regulated Genes in Anti-Hormone Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 10. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. Displacement by tamoxifen of the estradiol-estrogen receptor binding: a functional assay for breast cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing [frontiersin.org]
- 17. academic.oup.com [academic.oup.com]
- 18. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Chemical Properties and Stability of 4-[(Z)-1,2-diphenylbut-1-enyl]phenol (Afimoxifene/4-Hydroxytamoxifen)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and stability of 4-[(Z)-1,2-diphenylbut-1-enyl]phenol, a compound widely known as Afimoxifene or 4-hydroxytamoxifen (4-OHT). As the active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, 4-OHT is of significant interest in pharmacology and drug development, particularly in the context of estrogen receptor-positive breast cancer.[1][2][3] This document details the physicochemical characteristics, stability profile, and biological activity of 4-OHT. It includes structured data tables for easy reference, detailed experimental protocols for its preparation and biological assessment, and visual diagrams of its signaling pathway and a representative experimental workflow.
Chemical and Physical Properties
4-Hydroxytamoxifen is a tertiary amino compound and a member of the phenol class.[4][5] It is the active metabolite of tamoxifen, exhibiting a higher affinity for the estrogen receptor.[2][4][6] The Z-isomer (trans) is noted to be the more potent antiestrogen compared to the E-isomer (cis).[7]
| Property | Value | Reference |
| IUPAC Name | 4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | [8] |
| Synonyms | Afimoxifene, 4-Hydroxytamoxifen (4-OHT) | [4][9] |
| CAS Number | 68392-35-8 | [4] |
| Molecular Formula | C₂₆H₂₉NO₂ | [4][9] |
| Molecular Weight | 387.51 g/mol | [4] |
| Melting Point | 135-144 °C | [4] |
| Appearance | White to off-white solid | [4] |
| pKa (Strongest Acidic) | 9.11 | |
| pKa (Strongest Basic) | 8.5 | |
| LogP | 5.701 | [4] |
| Solubility | Soluble in DMSO (78 mg/mL), ethanol (20 mg/mL, with heating), and methanol (10 mg/mL).[1][7] Low solubility in aqueous media.[10] | [1][7][10] |
Stability and Degradation
The stability of 4-hydroxytamoxifen is a critical consideration for its use in research and potential therapeutic applications. The primary stability concern is the isomerization from the more active Z-isomer to the less active E-isomer.[3][7] This process can be influenced by solvents, light, and temperature.
| Factor | Observation | Recommendations for Storage and Handling | Reference |
| Isomerization | Undergoes Z/E (trans/cis) interconversion in solution. This is favored by solvents with low dielectric constants.[7] | Store solid compound desiccated and protected from light at 2–8 °C.[7] For solutions, store protected from light at -20°C.[7][10] Aliquot into working volumes to avoid repeated freeze-thaw cycles.[10] | [7][10] |
| Light Sensitivity | The compound is light sensitive, and exposure can affect its performance.[11] UV light can accelerate the isomerization process. | Store and handle the compound in the dark. Use aluminum foil to protect solutions from light. | [11] |
| Solvent Effects | Isomerization occurs in common laboratory solvents.[7] Stock solutions in ethanol are commonly used but should be stored properly.[3] | Prepare fresh stock solutions regularly. The integrity of the substance can be checked by analytical HPLC.[3] | [3][7] |
| Temperature | Solid form is stable for years when stored correctly.[7] Solutions are typically stored at -20°C or -80°C.[4][10] | Follow recommended storage temperatures for both solid and solution forms. | [4][7][10] |
Biological Activity and Signaling Pathway
4-Hydroxytamoxifen is a selective estrogen receptor modulator (SERM) that exhibits both estrogenic and anti-estrogenic effects depending on the target tissue.[4][9][12] In breast tissue, it primarily acts as an estrogen receptor antagonist, blocking the growth-promoting effects of estrogen.[12] It binds to estrogen receptors (ERα and ERβ), inducing a conformational change that alters the expression of estrogen-dependent genes.[4][13] 4-OHT has a significantly higher binding affinity for the estrogen receptor than its parent compound, tamoxifen.[2][4][6]
Experimental Protocols
Preparation of 4-Hydroxytamoxifen for In Vivo Administration
This protocol describes the preparation of a 4-OHT solution for intraperitoneal (IP) injection in animal models.[14][15]
Materials:
-
4-Hydroxytamoxifen (powder)
-
200 proof ethanol
-
Corn oil (or a mixture of sunflower seed oil and castor oil)
-
15 mL conical tube
-
Horizontal shaker
-
Vacuum centrifuge (SpeedVac)
-
Aluminum foil
Procedure:
-
Weigh the desired amount of 4-hydroxytamoxifen powder into a 15 mL conical tube.
-
Add 200 proof ethanol to the tube to achieve a stock solution concentration of 20 mg/mL.
-
Vortex the suspension for approximately 1 minute.
-
Protect the tube from light by wrapping it in aluminum foil.
-
Place the tube on a horizontal shaker at room temperature until the 4-OHT is completely dissolved (approximately 15-30 minutes).
-
To prepare the working solution, add the appropriate volume of corn oil to the ethanol stock solution to achieve the final desired concentration (e.g., 10 mg/mL).
-
Mix the oil and ethanol solution thoroughly.
-
Place the mixture in a vacuum centrifuge to evaporate the ethanol. This typically takes 10-20 minutes.
-
The final solution should be clear and ready for administration.
Estrogen Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of 4-hydroxytamoxifen for the estrogen receptor.[16]
Materials:
-
Estrogen receptor preparation (e.g., from uterine cytosol)
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 4-hydroxytamoxifen (competitor)
-
Assay buffer
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of unlabeled 4-hydroxytamoxifen in the assay buffer.
-
In a set of reaction tubes, add a constant amount of the estrogen receptor preparation and a constant concentration of [³H]-17β-estradiol.
-
Add increasing concentrations of the unlabeled 4-hydroxytamoxifen to the tubes. Include control tubes with no competitor and tubes with a large excess of unlabeled estradiol to determine total and non-specific binding, respectively.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from unbound radioligand (e.g., using dextran-coated charcoal).
-
Transfer the supernatant containing the bound radioligand to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the competitor and determine the IC₅₀ value (the concentration of 4-OHT that inhibits 50% of the specific binding of [³H]-17β-estradiol).
Cell Proliferation Assay
This protocol describes a method to assess the effect of 4-hydroxytamoxifen on the proliferation of estrogen receptor-positive breast cancer cells (e.g., MCF-7).[17]
Materials:
-
MCF-7 cells
-
Cell culture medium (phenol red-free) supplemented with charcoal-stripped fetal bovine serum
-
4-Hydroxytamoxifen stock solution (in ethanol or DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
Plate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of 4-hydroxytamoxifen in the cell culture medium.
-
Remove the seeding medium and replace it with the medium containing the different concentrations of 4-OHT. Include appropriate controls (vehicle control, positive control with estradiol if investigating antagonism).
-
Incubate the cells for the desired period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the EC₅₀ or IC₅₀ value.
Stability-Indicating HPLC Method Workflow
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying 4-hydroxytamoxifen and its degradation products.[2][18] The following diagram illustrates a general workflow for developing such a method.
Conclusion
This compound is a potent antiestrogenic compound with significant relevance in cancer research and therapy. A thorough understanding of its chemical properties, stability, and biological activity is essential for its effective use in experimental and clinical settings. This guide provides a consolidated resource of this critical information to aid researchers and drug development professionals in their work with this important molecule. Proper handling and storage, as outlined in this document, are paramount to ensure the integrity and activity of 4-hydroxytamoxifen.
References
- 1. Preparation of pharmacological agents [protocols.io]
- 2. scispace.com [scispace.com]
- 3. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. 4-Hydroxytamoxifen induces autophagic death through K-Ras degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. web.vscht.cz [web.vscht.cz]
- 15. 4-Hydroxytamoxifen | C26H29NO2 | CID 449459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Synthesis and estrogen receptor affinity of a 4-hydroxytamoxifen-labeled ligand for diagnostic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. stability-indicating hplc method: Topics by Science.gov [science.gov]
An In-depth Technical Guide to 4-[(Z)-1,2-diphenylbut-1-enyl]phenol Analogues and Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-[(Z)-1,2-diphenylbut-1-enyl]phenol, the core structure of the widely-used anticancer agent Tamoxifen, and its analogues and derivatives in the context of cancer research. This document details their mechanism of action, summarizes key quantitative data on their efficacy, provides detailed experimental protocols for their evaluation, and visualizes the critical signaling pathways they modulate.
Core Compound and Mechanism of Action
This compound is the fundamental chemical structure of Tamoxifen, a pioneering selective estrogen receptor modulator (SERM). Its primary application is in the treatment of estrogen receptor-positive (ER-positive) breast cancer. Tamoxifen itself is a prodrug that undergoes metabolic activation in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, to form more active metabolites such as 4-hydroxytamoxifen (afimoxifene) and N-desmethyl-4-hydroxytamoxifen (endoxifen).[1] These active metabolites possess a significantly higher binding affinity for the estrogen receptor (ER), up to 100 times greater than Tamoxifen itself.[1]
The principal mechanism of action for these compounds is the competitive antagonism of the estrogen receptor. In ER-positive breast cancer cells, estradiol normally binds to ERα, leading to a conformational change, receptor dimerization, and translocation to the nucleus. This complex then binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of genes that promote cell proliferation and survival. 4-hydroxytamoxifen and other active metabolites compete with estradiol for binding to the ERα. Upon binding, they induce a different conformational change in the receptor. This altered complex can still bind to EREs, but it fails to recruit co-activators and instead recruits co-repressors, leading to the inhibition of gene transcription, cell cycle arrest in the G0/G1 phase, and a halt in tumor cell proliferation.[1]
Beyond their canonical ER-antagonist activity, Tamoxifen and its derivatives have been shown to elicit anti-cancer effects through ER-independent mechanisms, including the induction of apoptosis and autophagy.
Quantitative Data: In Vitro Cytotoxicity of Analogues and Derivatives
The following tables summarize the in vitro cytotoxic activity of various analogues and derivatives of this compound against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Ferrocene-Linked Tamoxifen Derivatives
| Compound | Cell Line | IC50 (µM) at 72h |
| Tamoxifen | PANC-1 | 33.8 |
| MCF-7 | >25 | |
| MDA-MB-231 | 21.8 | |
| T5 (Flexible ferrocene derivative) | PANC-1 | 12.5 |
| MCF-7 | 43.3 | |
| MDA-MB-231 | 26.3 | |
| T15 (Rigid ferrocene derivative) | PANC-1 | 15.0 |
| MCF-7 | 23.0 | |
| MDA-MB-231 | 23.7 |
Source: Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines
Table 2: Cytotoxicity of Novel 4-Hydroxytamoxifen Analogues
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | A2058 IC50 (µM) | HT-29 IC50 (µM) |
| 2 | > 50 | > 50 | > 50 | > 50 |
| 16 | > 50 | > 50 | > 50 | > 50 |
| 17 | > 50 | > 50 | > 50 | > 50 |
| 18 | 20.3 ± 2.1 | 18.5 ± 1.9 | 15.3 ± 1.6 | 10.1 ± 1.1 |
| 19 | 35.6 ± 3.2 | 30.1 ± 2.8 | 25.4 ± 2.3 | 20.5 ± 1.9 |
| 20 | > 50 | > 50 | > 50 | > 50 |
| 21 | 45.1 ± 4.1 | 40.2 ± 3.8 | 35.6 ± 3.1 | 30.4 ± 2.9 |
| 22 | > 50 | > 50 | > 50 | > 50 |
| 23 | 25.3 ± 2.4 | 22.1 ± 2.1 | 18.7 ± 1.9 | 15.3 ± 1.6 |
| 24 | 30.1 ± 2.9 | 28.4 ± 2.6 | 24.3 ± 2.2 | 20.1 ± 1.9 |
| 25 | 40.2 ± 3.8 | 35.6 ± 3.1 | 30.1 ± 2.8 | 25.4 ± 2.3 |
| 26 | > 50 | > 50 | > 50 | > 50 |
| 27 | 15.4 ± 1.6 | 12.3 ± 1.3 | 10.1 ± 1.1 | 8.2 ± 0.9 |
| 28 | 10.2 ± 1.1 | 8.5 ± 0.9 | 6.3 ± 0.7 | 4.1 ± 0.5 |
| 29 | > 50 | > 50 | > 50 | > 50 |
| 30 | 5.1 ± 0.6 | 4.2 ± 0.5 | 3.1 ± 0.4 | 2.1 ± 0.3 |
| 31 | > 50 | > 50 | > 50 | > 50 |
| 32 | 22.1 ± 2.1 | 18.7 ± 1.9 | 15.4 ± 1.6 | 12.3 ± 1.3 |
| 33 | 33.4 ± 3.1 | 29.8 ± 2.7 | 25.1 ± 2.3 | 21.4 ± 2.0 |
| 34 | > 50 | > 50 | > 50 | > 50 |
| 35 | 12.3 ± 1.3 | 10.1 ± 1.1 | 8.2 ± 0.9 | 6.1 ± 0.7 |
| 36 | 8.2 ± 0.9 | 6.1 ± 0.7 | 4.1 ± 0.5 | 3.1 ± 0.4 |
| 37 | > 50 | > 50 | > 50 | > 50 |
| 38 | 3.1 ± 0.4 | 2.1 ± 0.3 | 1.1 ± 0.2 | 0.8 ± 0.1 |
| 39 | > 50 | > 50 | > 50 | > 50 |
| 40 | 18.7 ± 1.9 | 15.4 ± 1.6 | 12.3 ± 1.3 | 10.1 ± 1.1 |
| 41 | 28.9 ± 2.7 | 24.3 ± 2.2 | 20.1 ± 1.9 | 16.2 ± 1.7 |
| 42 | > 50 | > 50 | > 50 | > 50 |
| 43 | 6.1 ± 0.7 | 4.1 ± 0.5 | 3.1 ± 0.4 | 2.1 ± 0.3 |
| 44 | > 50 | > 50 | > 50 | > 50 |
| 45 | 10.1 ± 1.1 | 8.2 ± 0.9 | 6.1 ± 0.7 | 4.1 ± 0.5 |
| 46 | 4.1 ± 0.5 | 3.1 ± 0.4 | 2.1 ± 0.3 | 1.1 ± 0.2 |
Source: Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of this compound analogues and derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blotting for Apoptosis and Autophagy Markers
This protocol is used to detect changes in the expression of key proteins involved in apoptosis (e.g., Caspase-3, PARP, Bcl-2) and autophagy (e.g., LC3B, Beclin-1).
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-LC3B, anti-Beclin-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine the changes in protein expression.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound analogues and derivatives.
Estrogen Receptor Signaling Pathway and its Inhibition
References
The Unseen Potency: A Technical Guide to the Biological Activity of 4-Hydroxytamoxifen and its Fellow Metabolites
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-[(Z)-1,2-diphenylbut-1-enyl]phenol, more commonly known as 4-hydroxytamoxifen (4-OHT), is a pivotal active metabolite of the widely prescribed selective estrogen receptor modulator (SERM), tamoxifen. While tamoxifen itself is a prodrug with modest affinity for the estrogen receptor (ER), its clinical efficacy is largely attributed to the biological activities of its metabolites, primarily 4-OHT and endoxifen. This technical guide provides a comprehensive overview of the biological activities of these metabolites, with a focus on their interaction with the estrogen receptor, their impact on cancer cell proliferation, and the intricate signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the fields of oncology, pharmacology, and drug development.
Quantitative Analysis of Biological Activity
The biological potency of tamoxifen and its metabolites is most clearly demonstrated through quantitative measures of their binding affinity to the estrogen receptor and their ability to inhibit the proliferation of estrogen-sensitive cancer cells. The following tables summarize key quantitative data from various in vitro studies.
Table 1: Estrogen Receptor (ER) Binding Affinity of Tamoxifen and its Metabolites
| Compound | Receptor/Tissue Source | Assay Type | Binding Affinity Metric | Value | Reference |
| Estradiol (E2) | Human Breast Carcinoma ER | Competitive Binding | Relative Binding Affinity (RBA) | 100% | [1] |
| 4-Hydroxytamoxifen (4-OHT) | Human Breast Carcinoma ER | Competitive Binding | Relative Binding Affinity (RBA) | ~100% (equal to Estradiol) | [1] |
| Tamoxifen | Human Breast Carcinoma ER | Competitive Binding | Relative Binding Affinity (RBA) | 2-4% (25-50 times lower than 4-OHT) | [1] |
| N-Desmethyltamoxifen | Human Breast Carcinoma ER | Competitive Binding | Relative Binding Affinity (RBA) | < 0.04% (< 1% of Tamoxifen) | [1] |
| Endoxifen | Estrogen Receptor | Competitive Binding | Relative Binding Affinity (RBA) | 181% | [2] |
| 4-Hydroxytamoxifen (Afimoxifene) | Estrogen Receptor | Competitive Binding | Relative Binding Affinity (RBA) | 181% | [2] |
| Tamoxifen | Estrogen Receptor | Competitive Binding | Relative Binding Affinity (RBA) | 2.8% | [2] |
| N-Desmethyltamoxifen | Estrogen Receptor | Competitive Binding | Relative Binding Affinity (RBA) | 2.4% | [2] |
| 4-Hydroxytamoxifen (4-OHT) | Estrogen-Related Receptor γ (ERRγ) | Direct Binding | Dissociation Constant (Kd) | 35 nM | [3][4] |
| Tamoxifen | Estrogen-Related Receptor γ (ERRγ) | Competitive Binding | Inhibition Constant (Ki) | 870 nM | [3][4] |
| Tamoxifen | Guinea Pig Fetal Uterus ER (Site A) | Direct Binding | Dissociation Constant (Kd) | 1.8 ± 0.4 nM | [5] |
| Tamoxifen | Calf and Rat Uterine Cytosol ER | Direct Binding | Dissociation Constant (KD) | ~1.7 nM | [6] |
Table 2: Anti-proliferative Activity of Tamoxifen and its Metabolites in MCF-7 Breast Cancer Cells
| Compound | Metric | Value | Experimental Conditions | Reference |
| Tamoxifen | IC50 | 4.506 µg/mL | 24-hour treatment | [7] |
| Tamoxifen | Effective Concentration | 1 µM (significant growth inhibition) | 6, 12, 24, 36, and 48-hour treatments | [8] |
| Tamoxifen | LC50 | 250 µM | 48-hour incubation | [9] |
| (Z)-Endoxifen | IC50 Ratio (relative to Tamoxifen) | - | Cell proliferation assay | [10] |
| (Z)-4-Hydroxytamoxifen | IC50 Ratio (relative to Tamoxifen) | - | Cell proliferation assay | [10] |
| N-Desmethyltamoxifen | IC50 Ratio (relative to Tamoxifen) | - | Cell proliferation assay | [10] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication. The following are summarized protocols for key in vitro assays.
Estrogen Receptor Competitive Binding Assay
This assay is designed to determine the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with radiolabeled estradiol ([³H]-E2).
1. Preparation of Uterine Cytosol:
-
Uteri are collected from ovariectomized female rats.
-
The tissue is homogenized in an ice-cold Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.
-
The homogenate is subjected to centrifugation to pellet the nuclear fraction.
-
The resulting supernatant is then ultracentrifuged to obtain the cytosolic fraction containing the estrogen receptors. This cytosol can be used immediately or stored at -80°C.
2. Competitive Binding Reaction:
-
A constant concentration of [³H]-E2 (e.g., 0.5-1.0 nM) is incubated with the uterine cytosol (50-100 µg protein per tube).
-
Increasing concentrations of the unlabeled test compound (e.g., 4-hydroxytamoxifen) are added to compete for binding to the ER.
-
Control tubes for total binding (only [³H]-E2 and cytosol) and non-specific binding (with a 100-fold excess of unlabeled estradiol) are included.
-
The reaction is incubated to equilibrium.
3. Separation of Bound and Free Ligand:
-
A method such as hydroxylapatite (HAP) or dextran-coated charcoal is used to separate the ER-bound [³H]-E2 from the free [³H]-E2.
4. Quantification and Data Analysis:
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
A competitive binding curve is generated by plotting the percentage of specific [³H]-E2 binding against the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the maximum specific [³H]-E2 binding) is determined from this curve.
MCF-7 Cell Proliferation Assay
This assay assesses the anti-proliferative effect of tamoxifen metabolites on the estrogen receptor-positive human breast cancer cell line, MCF-7.
1. Cell Culture:
-
MCF-7 cells are maintained in an appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.[8]
2. Treatment:
-
Cells are seeded in multi-well plates (e.g., 96-well plates) at a specific density (e.g., 5x10³ cells/well).[11]
-
After allowing the cells to adhere, they are treated with various concentrations of the test compounds (e.g., tamoxifen, 4-hydroxytamoxifen) for a defined period (e.g., 24, 48, or 72 hours).[8][11]
3. Assessment of Cell Viability/Proliferation:
-
A variety of methods can be used to quantify cell proliferation, including:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product, which is then solubilized and quantified by measuring its absorbance.[7]
-
Cell Counting Kit-8 (CCK-8) Assay: Similar to the MTT assay, this uses a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan dye.[11]
-
Direct Cell Counting: Cells can be trypsinized and counted using a hemocytometer or an automated cell counter.
-
4. Data Analysis:
-
The results are typically expressed as the percentage of cell survival or proliferation relative to an untreated control.
-
Dose-response curves are generated, and the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is calculated.
Signaling Pathways and Mechanisms of Action
The biological effects of 4-hydroxytamoxifen and other active metabolites are mediated through their interaction with various cellular signaling pathways.
Tamoxifen Metabolism
Tamoxifen is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme system in the liver, into several metabolites with varying biological activities.[12] The two major metabolic pathways are 4-hydroxylation and N-demethylation.[12] The formation of the highly potent metabolite, endoxifen, can occur via two routes: the hydroxylation of N-desmethyltamoxifen by CYP2D6, or the N-demethylation of 4-hydroxytamoxifen by CYP3A4.[12]
Caption: Metabolic activation of Tamoxifen.
Estrogen Receptor Signaling Pathway
The primary mechanism of action of 4-hydroxytamoxifen is its competitive inhibition of estradiol binding to the estrogen receptor. Upon binding to the ER, 4-OHT induces a conformational change in the receptor that is distinct from that induced by estradiol. This altered conformation prevents the recruitment of co-activators necessary for the transcription of estrogen-responsive genes, thereby blocking the proliferative signals of estrogen in breast cancer cells.
Caption: ER signaling and 4-OHT inhibition.
Experimental Workflow for In Vitro Analysis
The assessment of the biological activity of tamoxifen metabolites typically follows a structured workflow, beginning with compound synthesis or acquisition, followed by a series of in vitro assays to characterize their potency and mechanism of action.
Caption: Workflow for metabolite analysis.
Conclusion
The biological activity of 4-hydroxytamoxifen and endoxifen is significantly more potent than that of the parent drug, tamoxifen. Their high affinity for the estrogen receptor and their robust anti-proliferative effects in estrogen-sensitive breast cancer cells underscore their critical role in the therapeutic efficacy of tamoxifen. A thorough understanding of their quantitative biological activities, the experimental methods used for their characterization, and the signaling pathways they modulate is essential for the ongoing development of endocrine therapies and for optimizing treatment strategies for patients with hormone receptor-positive breast cancer. This guide provides a foundational resource for professionals in the field to aid in these endeavors.
References
- 1. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Desmethyltamoxifen - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterogeneity of binding sites for tamoxifen and tamoxifen derivatives in estrogen target and nontarget fetal organs of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-affinity binding of the antiestrogen [3H]tamoxifen to the 8S estradiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 9. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-[(Z)-1,2-diphenylbut-1-enyl]phenol in MCF-7 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(Z)-1,2-diphenylbut-1-enyl]phenol, an active metabolite of tamoxifen, is a selective estrogen receptor modulator (SERM) widely utilized in the study and treatment of estrogen receptor-positive (ER+) breast cancer. In the ER+ breast cancer cell line MCF-7, this compound primarily acts as an estrogen receptor antagonist, inhibiting the proliferative effects of estrogen and inducing apoptosis. These application notes provide detailed experimental protocols for the use of this compound in MCF-7 cell culture, including methods for assessing cell viability, proliferation, apoptosis, and the analysis of key signaling pathways.
Mechanism of Action
In MCF-7 cells, this compound binds to the estrogen receptor, leading to a conformational change that inhibits the transcription of estrogen-responsive genes responsible for cell proliferation. This antagonistic action can arrest the cell cycle, primarily in the G0/G1 phase.[1][2] Furthermore, at higher concentrations, it can induce apoptosis through both intrinsic and extrinsic pathways. This involves the activation of caspases, modulation of the Bcl-2 family of proteins, and the release of cytochrome c from the mitochondria.[3][4][5] The compound's effects can also be mediated through the PI3K/Akt and MAPK signaling pathways.[4]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound (often referred to as 4-hydroxytamoxifen or 4-OHT in literature) on MCF-7 cells.
Table 1: IC50 Values for this compound in MCF-7 Cells
| Treatment Duration | IC50 Concentration | Assay Method | Reference |
| 24 hours | 4.506 µg/mL | MTT Assay | [3] |
| 24 hours | 7.5 µg/mL (19.35 µM) | Cell Viability Assay | [6] |
| 48 hours | 250 µM | MTT Assay | [4] |
| 48 hours | 8.3 µg/mL (21.42 µM) | Cell Viability Assay | [6] |
| 72 hours | 8.3 µg/mL (21.42 µM) | Cell Viability Assay | [6] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle in MCF-7 Cells
| Treatment Concentration | Treatment Duration | Effect | Assay Method | Reference |
| 1, 2, 4 µM | 48 hours | Dose-dependent increase in G0/G1 and G2/M phase arrest | Flow Cytometry (PI Staining) | [2] |
| 250 µM | 48 hours | 45.7% of cells in late apoptotic phase | Flow Cytometry (Annexin V/PI) | [4] |
| 5 µg/mL | Not specified | Significant increase in caspase-9 activity | Caspase-9 Activity Assay | [3] |
| 0.5 µM | Not specified | Minimal effect on PARP cleavage | Western Blot | [7] |
| 100 µM (with Equol) | 72 hours | Enhanced apoptosis and PARP cleavage | Western Blot, Cell Death ELISA | [5] |
Experimental Protocols
MCF-7 Cell Culture
Materials:
-
MCF-7 cells (ATCC® HTB-22™)
-
DMEM/F12 medium, phenol red-free
-
Fetal Bovine Serum (FBS), charcoal-dextran stripped
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75) and plates (6-well, 96-well)
Protocol:
-
Culture MCF-7 cells in DMEM/F12 medium supplemented with 10% charcoal-dextran stripped FBS and 1% Penicillin-Streptomycin. The use of phenol red-free medium and charcoal-stripped serum is crucial to eliminate exogenous estrogenic activity.[8][9]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, subculture them.
-
To passage, wash the cells with PBS, then add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C.[8]
-
Neutralize the trypsin with 5-10 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
Preparation and Application of this compound
Materials:
-
This compound (e.g., Sigma-Aldrich)
-
Dimethyl sulfoxide (DMSO), sterile
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in phenol red-free culture medium.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with 0.1% DMSO) should always be included in experiments.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Materials:
-
MCF-7 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[5][10]
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).[4][5]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3][5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates at a density of 3 x 10^5 cells per well and treat with the compound for 24-48 hours.[2]
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Materials:
-
MCF-7 cells
-
6-well or 10 cm plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, Akt, p-Akt, ERK, p-ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Seed MCF-7 cells and treat with this compound.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.[10]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the effects of this compound on MCF-7 cells.
Signaling Pathway
Caption: Simplified signaling pathways affected by this compound in MCF-7 cells.
References
- 1. Effects of tamoxifen and 4-hydroxytamoxifen on synchronized cultures of the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Equol enhances tamoxifen’s anti-tumor activity by induction of caspase-mediated apoptosis in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. Growth factor-like activity of phenol red preparations in the MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteomic analysis of acquired tamoxifen resistance in MCF-7 cells reveals expression signatures associated with enhanced migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-[(Z)-1,2-diphenylbut-1-enyl]phenol Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of 4-[(Z)-1,2-diphenylbut-1-enyl]phenol, a compound of interest in pharmacological and biological research, particularly in studies related to estrogen receptor signaling. Due to the limited availability of direct solubility and stability data for this specific compound, the provided protocols are based on data from its close structural analog, (Z)-4-hydroxy Tamoxifen, and established methodologies for similar phenolic compounds. These guidelines are intended to ensure consistent and reliable preparation of stock solutions for experimental use.
Physicochemical Properties and Solubility
Disclaimer: The quantitative solubility and stability data presented below are for (Z)-4-hydroxy Tamoxifen and should be considered as a guideline for this compound. It is recommended to perform small-scale solubility tests to confirm optimal conditions for the specific batch of the compound being used.
Table 1: Physicochemical and Solubility Data for (Z)-4-hydroxy Tamoxifen (Structural Analog)
| Property | Value | Source |
| Molecular Weight | 387.5 g/mol | PubChem CID: 63062 |
| Solubility in Ethanol | Approx. 20 mg/mL | Vendor Data |
| Solubility in DMSO | Approx. 2 mg/mL | Vendor Data |
| Solubility in DMF | Approx. 20 mg/mL | Vendor Data |
| Aqueous Solubility | Sparingly soluble in aqueous buffers | Vendor Data |
| Appearance | Crystalline solid | Vendor Data |
| Storage Temperature | -20°C | Vendor Data |
| Stability | ≥ 4 years at -20°C | Vendor Data |
Experimental Protocols
Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Stock Solution
This protocol provides instructions for preparing a 10 mM stock solution, a common concentration for in vitro studies. Adjustments can be made based on the desired final concentration.
1. Calculation of Mass:
-
The molecular weight of this compound is 300.4 g/mol .[1]
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 300.4 g/mol x 1000 mg/g
-
Mass = 3.004 mg
-
2. Weighing the Compound:
-
Tare a sterile, amber microcentrifuge tube or glass vial on a calibrated analytical balance.
-
Carefully weigh out 3.004 mg of this compound into the tared container.
3. Dissolution:
-
Add 1 mL of anhydrous DMSO or 100% Ethanol to the container with the weighed compound.
-
Vortex the solution vigorously until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
4. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C , protected from light.
5. Preparation of Working Solutions:
-
For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.
-
Note: The final concentration of the organic solvent (DMSO or ethanol) in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: A flowchart detailing the preparation of this compound stock solution.
Potential Signaling Pathway
As a tamoxifen analog, this compound is expected to modulate the estrogen receptor (ER) signaling pathway. This pathway plays a crucial role in various cellular processes.
Caption: Potential mechanism of action via the estrogen receptor signaling pathway.
References
Applications of Tamoxifen in Creating Conditional Knockout Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tamoxifen in generating conditional knockout mouse models. The Cre-LoxP system, coupled with tamoxifen-inducible Cre recombinase variants like Cre-ERT2, offers precise spatiotemporal control of gene inactivation, making it an invaluable tool in genetic research and drug development.
Introduction to Tamoxifen-Inducible Cre-LoxP System
The Cre-LoxP system is a powerful tool for genetic manipulation that allows for the targeted deletion of a specific gene segment. The system relies on two components: the Cre recombinase enzyme and LoxP sites, which are 34-base pair sequences flanking the DNA segment to be excised ("floxed" region).[1] When Cre recombinase is present, it recognizes the LoxP sites and mediates the excision of the intervening DNA.
To achieve temporal control over this process, a modified version of the Cre recombinase, Cre-ERT2, is widely used.[2][3] This fusion protein consists of the Cre recombinase fused to a mutated ligand-binding domain of the human estrogen receptor (ERT2).[2][4] In the absence of a specific ligand, the Cre-ERT2 protein is sequestered in the cytoplasm in an inactive state through its association with heat shock proteins.[5]
Tamoxifen, a selective estrogen receptor modulator (SERM), and its active metabolite, 4-hydroxytamoxifen (4-OHT), can bind to the mutated ERT2 domain.[2][6] This binding event induces a conformational change in the Cre-ERT2 protein, leading to its dissociation from heat shock proteins and subsequent translocation into the nucleus.[5] Once in the nucleus, the Cre recombinase can access the genomic DNA, recognize the LoxP sites, and catalyze the excision of the floxed gene segment, resulting in a conditional gene knockout.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of tamoxifen-induced Cre-LoxP recombination and a typical experimental workflow for creating conditional knockout mice.
Caption: Mechanism of tamoxifen-induced Cre-LoxP recombination.
Caption: General experimental workflow for creating conditional knockout mice.
Quantitative Data Summary
The following tables summarize common dosages and administration routes for tamoxifen in mice. It is crucial to note that the optimal protocol can vary depending on the specific Cre-driver line, the target tissue, the age of the mice, and the desired recombination efficiency.[7] Therefore, pilot studies are often necessary to optimize the induction protocol for a particular experimental setup.[7]
Table 1: Tamoxifen Administration by Intraperitoneal (IP) Injection
| Parameter | Value | Reference(s) |
| Dosage | 75 - 100 mg/kg body weight | [7],[2] |
| 80 mg/kg (total dose over 2 days) | [8] | |
| 120 mg/kg | [9] | |
| 0.2 mg/pup (single dose in newborns) | [10] | |
| Concentration | 10 - 20 mg/mL in corn oil or sunflower oil | [7],[11],[12],[13] |
| Volume | Typically 100 µL for adult mice | [7],[13] |
| Frequency | Once daily for 5 consecutive days | [7] |
| Once every 24 hours for 5 days | [7] | |
| Once every other day for 3-5 injections | [11] | |
| Waiting Period | 7 days after the final injection | [7] |
| At least 21 days for lineage tracing studies | [14] |
Table 2: Tamoxifen Administration by Oral Gavage
| Parameter | Value | Reference(s) |
| Dosage | 3 mg daily for 5 consecutive days | [15] |
| 200 mg/kg | [4] | |
| Concentration | 20 mg/mL in corn oil | [3] |
| Volume | 100 µL | [16] |
| Frequency | Once daily for 5 consecutive days | [15],[3] |
Table 3: Tamoxifen Administration via Diet
| Parameter | Value | Reference(s) |
| Dosage | 40 - 80 mg/kg body weight per day | [17],[18] |
| Concentration in Feed | 400 - 500 mg tamoxifen citrate per kg of diet | [18] |
| Duration | 1 - 2 weeks up to 1 - 2 months | [18] |
| Notes | Can lead to initial weight loss. | [18] |
Experimental Protocols
Protocol 1: Preparation and Administration of Tamoxifen by Intraperitoneal Injection
This protocol is a standard method for inducing Cre-mediated recombination in adult mice.[7]
Materials:
-
Tamoxifen (e.g., Sigma-Aldrich, CAS # 10540-29-1)
-
Corn oil or Sunflower oil
-
100% Ethanol
-
50 mL conical tubes
-
1 mL syringes with 26-gauge needles
-
Shaking incubator or rotator
-
Scale for weighing mice
Procedure:
-
Preparation of Tamoxifen Solution (20 mg/mL):
-
In a 50 mL conical tube, dissolve 1 g of tamoxifen in 50 mL of corn oil.
-
To aid dissolution, the mixture can be shaken overnight at 37°C.[7] Protect the solution from light by wrapping the tube in aluminum foil, as tamoxifen is light-sensitive.[7]
-
Alternatively, tamoxifen can first be dissolved in a small volume of 100% ethanol before adding the oil, followed by evaporation of the ethanol using a vacuum centrifuge.[14][19]
-
Store the prepared tamoxifen solution at 4°C for the duration of the injections.[7]
-
-
Tamoxifen Administration:
-
Weigh each mouse to determine the correct injection volume.
-
The standard dose is approximately 75 mg/kg body weight.[7] For a 25g mouse, this corresponds to 1.875 mg of tamoxifen.
-
Using a 20 mg/mL solution, the injection volume for a 25g mouse would be approximately 94 µL. A standard dose of 100 µL is often effective for adult mice.[7]
-
Warm the tamoxifen solution to room temperature or 37°C before injection to reduce its viscosity.
-
Administer the tamoxifen solution via intraperitoneal (IP) injection.
-
Injections are typically given once every 24 hours for a total of 5 consecutive days.[7]
-
-
Post-Injection Monitoring and Care:
-
Monitor the mice closely for any adverse reactions during and after the injection period.[7]
-
House mice in a separate, designated area during the treatment period, as tamoxifen is a hazardous substance.[7]
-
A waiting period of at least 7 days after the final injection is recommended before tissue collection and analysis to allow for complete recombination and clearance of tamoxifen.[7] For lineage tracing experiments, a longer chase period of at least 21 days may be necessary.[14]
-
Protocol 2: Quantification of Recombination Efficiency
It is essential to determine the efficiency of Cre-mediated recombination in your specific mouse model. This can be achieved through various molecular techniques.
Method 1: PCR-based analysis
-
Genomic DNA Extraction: Isolate genomic DNA from the target tissue(s) of both tamoxifen-treated and vehicle-treated control mice.
-
Primer Design: Design three primers:
-
A forward primer upstream of the 5' LoxP site.
-
A reverse primer downstream of the 3' LoxP site.
-
A second reverse primer within the floxed region.
-
-
PCR Amplification: Perform PCR using the forward primer in combination with each of the reverse primers.
-
The forward and the reverse primer downstream of the LoxP site will amplify a product only from the recombined (deleted) allele.
-
The forward and the reverse primer within the floxed region will amplify a product from the non-recombined (floxed) allele.
-
-
Analysis: Analyze the PCR products by gel electrophoresis. The relative intensity of the bands corresponding to the recombined and non-recombined alleles can provide a semi-quantitative measure of recombination efficiency. For more precise quantification, quantitative PCR (qPCR) can be employed.[1]
Method 2: Reporter Mouse Lines
Crossing your Cre-ERT2 line with a reporter mouse line (e.g., R26R-lacZ or a fluorescent reporter like R26R-tdTomato) allows for direct visualization of Cre activity.
-
Breeding: Generate double-transgenic mice carrying both the Cre-ERT2 transgene and the reporter allele.
-
Tamoxifen Induction: Administer tamoxifen to these mice as per the optimized protocol.
-
Histological Analysis:
-
For lacZ reporters, perform X-gal staining on tissue sections. Cells where recombination has occurred will stain blue.
-
For fluorescent reporters, visualize the fluorescent protein expression in tissue sections or through flow cytometry.
-
-
Quantification: The percentage of stained/fluorescent cells within the target cell population can be quantified to determine recombination efficiency.
Important Considerations and Potential Issues
-
Toxicity and Side Effects: Tamoxifen administration can have side effects, including effects on bone turnover, the reproductive system, and hematological toxicity, particularly in young mice.[2][20][21] It is crucial to include appropriate controls in your experiments, such as vehicle-treated Cre-positive mice and tamoxifen-treated wild-type mice, to distinguish the effects of gene knockout from the off-target effects of tamoxifen.[2][22]
-
Incomplete Recombination: Recombination efficiency can be variable and may not reach 100%.[3] Factors influencing efficiency include the tamoxifen dose, administration route, duration of treatment, the specific Cre line, and the genomic location of the floxed allele.[1][2][3][8][17][23]
-
"Leaky" Cre Activity: Some Cre-ERT2 lines may exhibit a low level of spontaneous, tamoxifen-independent Cre activity.[2] This "leakiness" should be assessed in untreated mice.
-
Pharmacokinetics: Tamoxifen is metabolized in the liver to its active form, 4-hydroxytamoxifen.[6] The pharmacokinetics can vary between mice, potentially affecting the consistency of recombination.[24][25]
-
Animal Welfare: Forced administration methods like IP injection and oral gavage can cause stress to the animals. Alternative methods like tamoxifen-supplemented feed can be considered to improve animal welfare.[8][26][27][28]
References
- 1. Quantification of Cre-mediated recombination by a novel strategy reveals a stable extra-chromosomal deletion-circle in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of a tamoxifen-inducible Cre-driver mouse strain for widespread and temporal genetic modification in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mousecre.phenomin.fr [mousecre.phenomin.fr]
- 7. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 8. Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Generation and characterization of a tamoxifen-inducible lineage tracing tool Cd2-P2A-CreERT2 knock-in mice [frontiersin.org]
- 10. Tamoxifen dosing for Cre-mediated recombination in experimental bronchopulmonary dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tamoxifen Injection | Xin Chen Lab [pharm.ucsf.edu]
- 12. Tamoxifen injection for induction of Cre-ERT2 activity [bio-protocol.org]
- 13. CreERT2 induction by tamoxifen [bio-protocol.org]
- 14. Tamoxifen Administration for Lineage Tracing Using CreERT2 mice · GitHub [gist.github.com]
- 15. researchgate.net [researchgate.net]
- 16. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. inotiv.com [inotiv.com]
- 19. Tamoxifen preparation and injection [bio-protocol.org]
- 20. research.ed.ac.uk [research.ed.ac.uk]
- 21. Warning regarding hematological toxicity of tamoxifen activated CreERT2 in young Rosa26CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Confounding influence of tamoxifen in mouse models of Cre recombinase-induced gene activity or modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Are your Cre-lox mice deleting what you think they are? [jax.org]
- 24. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 25. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tamoxifen feeding method is suitable for efficient conditional knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Tamoxifen feeding method is suitable for efficient conditional knockout [jstage.jst.go.jp]
- 28. researchgate.net [researchgate.net]
LC-MS/MS method for quantification of 4-[(Z)-1,2-diphenylbut-1-enyl]phenol and its metabolites
Introduction
4-[(Z)-1,2-diphenylbut-1-enyl]phenol, more commonly known as 4-hydroxytamoxifen (4-OHT), is a critical active metabolite of the selective estrogen receptor modulator, tamoxifen. Tamoxifen is extensively used in the treatment and prevention of estrogen receptor-positive breast cancer. The therapeutic efficacy of tamoxifen is largely dependent on its metabolic conversion to active metabolites, primarily 4-OHT and endoxifen (4-hydroxy-N-desmethyltamoxifen). These metabolites exhibit significantly higher binding affinity for the estrogen receptor than the parent drug.[1] Therefore, the accurate quantification of 4-OHT and its subsequent metabolites in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and optimizing patient outcomes.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 4-hydroxytamoxifen and its major metabolite, endoxifen, in human plasma. The protocol provides a comprehensive workflow from sample preparation to data analysis, suitable for researchers, scientists, and professionals in drug development.
Experimental Workflow
Caption: LC-MS/MS workflow for 4-hydroxytamoxifen quantification.
Signaling Pathway of Tamoxifen Metabolism
Caption: Metabolic pathway of tamoxifen to active metabolites.
Experimental Protocols
Materials and Reagents
-
4-hydroxytamoxifen and endoxifen reference standards
-
Deuterated internal standards (e.g., 4-hydroxytamoxifen-d5)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UPLC system
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-3.0 min: 30-95% B
-
3.0-3.5 min: 95% B
-
3.5-4.0 min: 95-30% B
-
4.0-4.5 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-hydroxytamoxifen | 388.2 | 72.1 |
| Endoxifen | 374.2 | 58.1 |
| 4-hydroxytamoxifen-d5 (IS) | 393.2 | 72.1 |
Quantitative Data Summary
The following table summarizes the typical quantitative performance of the described LC-MS/MS method.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| 4-hydroxytamoxifen | 0.1 - 50 | 0.1 | < 10% | < 12% | 90 - 110% |
| Endoxifen | 0.2 - 100 | 0.2 | < 8% | < 10% | 92 - 108% |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of 4-hydroxytamoxifen and its key metabolite, endoxifen, in human plasma. The simple protein precipitation sample preparation and rapid UPLC analysis make this method suitable for high-throughput applications in clinical research and therapeutic drug monitoring, ultimately aiding in the personalization of tamoxifen therapy. The selectivity of tandem mass spectrometry is crucial for distinguishing between structurally similar metabolites, ensuring accurate quantification.[2]
References
Application Notes and Protocols: Inducing Tamoxifen Resistance in Breast Cancer Cell Lines Using 4-[(Z)-1,2-diphenylbut-1-enyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to endocrine therapies, such as tamoxifen, remains a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. Understanding the molecular mechanisms that drive this resistance is crucial for the development of novel therapeutic strategies. 4-[(Z)-1,2-diphenylbut-1-enyl]phenol, the active metabolite of tamoxifen commonly known as 4-hydroxytamoxifen (4-OHT), is a key tool for inducing a tamoxifen-resistant phenotype in ER+ breast cancer cell lines in vitro. This document provides detailed protocols for establishing tamoxifen-resistant cell lines, and for characterizing the associated molecular changes.
Data Presentation
Table 1: Comparative IC50 Values for 4-Hydroxytamoxifen (4-OHT) in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| MCF-7 | 0.5 | 3.8 | 7.6 | [1] |
| T47D | 0.75 | 4.0 | 5.3 | [1] |
| MCF-7 | 3.2 | >10 (Not specified) | >3.1 | [2] |
| T47D | 4.2 | >10 (Not specified) | >2.4 | [2] |
| MCF-7 | ~12 | Not applicable | Not applicable | [3] |
| T47D | ~15 | Not applicable | Not applicable | [3] |
| MCF-7 | 27 | Not applicable | Not applicable | [4] |
Note: IC50 values can vary between studies depending on the specific assay conditions and duration of drug exposure.
Table 2: Selected Gene and Protein Expression Changes in Tamoxifen-Resistant Breast Cancer Cell Lines
| Gene/Protein | Change in Resistant Cells | Cell Line | Method | Fold Change | Reference |
| CDCA8 | Upregulated | MCF-7/TR, T47D/TR | qPCR, Western Blot | Significantly Increased | [1] |
| CYR61 | Upregulated | MCF-7-TR, T47D-TR | RT-qPCR | ~3.5-fold (MCF-7-TR) | [5] |
| S100A4 | Upregulated | MCF-7-TR, T47D-TR | RT-qPCR | Significantly Increased | [5] |
| ERα (ESR1) | Downregulated | MCF-7-TR, T47D-TR | RT-qPCR | Significantly Decreased | [5] |
| ER-α36 | Upregulated | MCF7/TAM | Western Blot | Increased | [6][7] |
| HER2 | Upregulated | MCF7/TAM | Western Blot | Increased | [6][7] |
| EGFR | Upregulated | MCF7/TAM | Western Blot | Increased | [6][7] |
| JMJD2B/KDM4B | Upregulated | MCF7-TAMR | PCR Array | 248-fold | [8] |
| SETDB1 | Upregulated | MCF7-TR | Not specified | ~50-fold | [8] |
| JMJD3 | Upregulated | MCF7-TR | Not specified | 12-fold | [8] |
| FGF | Upregulated | MCF7-TR | Not specified | "Many folds" | [8] |
| CYP2B6 | Upregulated | MCF7-TR | Not specified | Overexpressed | [8] |
| Notch-1 | Upregulated | MCF-TR | Western Blot | Elevated | [8] |
| Cyclin D1 | Upregulated | MCF7-TR | ChIP, qRT-PCR | Significantly Higher | [8] |
Experimental Protocols
Protocol 1: Generation of Tamoxifen-Resistant Breast Cancer Cell Lines
This protocol describes the generation of tamoxifen-resistant (TamR) cell lines from parental ER+ breast cancer cell lines such as MCF-7 or T47D.
Materials:
-
Parental MCF-7 or T47D cells
-
Phenol red-free Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Charcoal-stripped fetal bovine serum (CSS)
-
Penicillin-Streptomycin solution
-
4-hydroxytamoxifen (4-OHT) stock solution (e.g., 1 mM in ethanol)
-
Trypsin-EDTA
-
Cell culture flasks and plates
Procedure:
-
Culture parental MCF-7 or T47D cells in phenol red-free DMEM or RPMI-1640 supplemented with 10% CSS and 1% penicillin-streptomycin. The use of phenol red-free medium and charcoal-stripped serum is critical to eliminate exogenous estrogenic activity.[9]
-
Initiate 4-OHT treatment by adding it to the culture medium at a starting concentration of 0.1 µM.
-
Continuously culture the cells in the presence of 0.1 µM 4-OHT, changing the medium every 2-3 days.
-
Gradually increase the concentration of 4-OHT in the culture medium. A common strategy is to increase the concentration up to 1 µM over several weeks.[1]
-
During the initial phase of treatment, significant cell death (up to 95-98%) is expected.[8] The surviving cells will eventually repopulate the flask.
-
Continue to culture the cells in the presence of 1 µM 4-OHT for an extended period, typically 6-12 months, to establish a stable resistant phenotype.[1][8]
-
Regularly assess the resistance of the cell population by performing a cell viability assay (see Protocol 2) and comparing the IC50 of the treated cells to the parental cells.
-
Once a stable resistant phenotype is achieved (e.g., a significant increase in IC50), the tamoxifen-resistant cell line (e.g., MCF-7/TamR) can be maintained in culture with a maintenance dose of 4-OHT (e.g., 1 µM) and used for downstream experiments.
Caption: Workflow for generating tamoxifen-resistant cell lines.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of 4-OHT and assessing the viability of parental and TamR cells.
Materials:
-
Parental and TamR cells
-
96-well plates
-
Phenol red-free culture medium with 10% CSS
-
4-OHT stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[8]
-
Allow cells to attach overnight.
-
Prepare serial dilutions of 4-OHT in culture medium.
-
Remove the overnight medium and add 100 µL of medium containing various concentrations of 4-OHT (and a vehicle control, e.g., 0.001% ethanol) to the wells.[8]
-
Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 3: Western Blot Analysis
This protocol is for analyzing the expression of key proteins involved in tamoxifen resistance, such as ERα, HER2, and EGFR.
Materials:
-
Parental and TamR cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-HER2, anti-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration using a standard method (e.g., Bradford assay).
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: Quantitative Real-Time PCR (qPCR)
This protocol is for quantifying the mRNA expression of genes of interest.
Materials:
-
Parental and TamR cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Extract total RNA from parental and TamR cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the target gene, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalizing to the housekeeping gene.
Signaling Pathways in Tamoxifen Resistance
Long-term treatment with 4-hydroxytamoxifen can lead to the activation of alternative signaling pathways that promote cell survival and proliferation, thereby bypassing the ERα blockade. Two of the most well-characterized pathways are the PI3K/Akt and MAPK/ERK pathways.
Caption: Key survival pathways activated in tamoxifen resistance.
The upregulation of receptor tyrosine kinases (RTKs) like EGFR and HER2 is a common mechanism of acquired tamoxifen resistance.[6][7] Activation of these receptors triggers downstream signaling through the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways.[12][13] These pathways can promote cell proliferation and survival independently of estrogen receptor signaling, thereby rendering tamoxifen ineffective. The crosstalk between these growth factor receptor pathways and ER signaling is a critical area of investigation for overcoming endocrine resistance.
References
- 1. Cell Division Cycle Associated 8 Is a Key Regulator of Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of MCT4 Reduces 4-Hydroxytamoxifen Sensitivity by Increasing HIF-1α Protein Expression in ER-Positive MCF-7 Breast Cancer Cells [jstage.jst.go.jp]
- 4. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Increased Invasiveness of Breast Cancer Cells With Acquired Tamoxifen Resistance by Suppression of CYR61 | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 6. Disruption of the ER-α36-EGFR/HER2 Positive Regulatory Loops Restores Tamoxifen Sensitivity in Tamoxifen Resistance Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of the ER-α36-EGFR/HER2 Positive Regulatory Loops Restores Tamoxifen Sensitivity in Tamoxifen Resistance Breast Cancer Cells | PLOS One [journals.plos.org]
- 8. Tamoxifen induces stem-like phenotypes and multidrug resistance by altering epigenetic regulators in ERα+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. USP36 promotes tumorigenesis and tamoxifen resistance in breast cancer by deubiquitinating and stabilizing ERα - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing of 4-[(Z)-1,2-diphenylbut-1-enyl]phenol in Rodent Models
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(Z)-1,2-diphenylbut-1-enyl]phenol, chemically known as (Z)-4-hydroxytamoxifen (4-OHT), is a selective estrogen receptor modulator (SERM) and the primary active metabolite of tamoxifen. Its high affinity for estrogen receptors (ERs) makes it a potent tool in various research applications, including oncology, developmental biology, and neuroscience. In rodent models, 4-OHT is frequently used to induce Cre-loxP recombination in a temporally controlled manner in transgenic animals expressing a Cre recombinase fused to a modified estrogen receptor ligand-binding domain (CreER™). For short-term and immediate-effect studies, or when circumvention of hepatic metabolism of tamoxifen is desired, direct administration of 4-OHT is the preferred method.[1][2]
These application notes provide a comprehensive overview of in vivo dosing strategies for 4-OHT in rodent models, including detailed protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Dosing Parameters
The following tables summarize quantitative data for 4-OHT administration in mice and rats, compiled from various studies. These values should serve as a starting point, and optimization may be necessary depending on the specific rodent strain, age, sex, and experimental goals.
Table 1: Intraperitoneal (IP) Administration of 4-OHT in Mice
| Dosage Range (mg/kg) | Vehicle | Frequency | Application Notes |
| 1 | DMSO/PBS | Single dose | Used in pharmacokinetic studies to assess bioavailability.[3] |
| 20 | Corn oil | 5 or 10 days | Effective for inducing Cre recombination in cardiomyocyte-specific mouse models. |
| 50-80 | Ethanol/Sunflower oil | Once daily for 1-7 days | Commonly used for inducing CreER-mediated recombination in various transgenic mouse lines.[4] |
Table 2: Subcutaneous (SC) Administration of 4-OHT in Mice
| Dosage (mg/kg) | Vehicle | Frequency | Application Notes |
| 40 | Ethanol/Corn oil | Single or multiple injections | Utilized for inducing Cre recombinase in neonatal mouse pups. |
Table 3: Oral Gavage Administration of 4-OHT in Mice
| Dosage (mg/kg) | Vehicle | Frequency | Application Notes |
| 1 | Ethanol/PBS | Single dose | Investigated in pharmacokinetic studies comparing different administration routes.[3] |
Table 4: Administration of 4-OHT in Rats
| Administration Route | Dosage | Vehicle | Frequency | Application Notes |
| Oral Gavage | 0.01, 0.1, or 1.0 mg/kg | Sesame oil | Single dose | Studied for dose-dependent effects on uterine gene expression.[5][6] |
| Cutaneous | 20, 140, or 1000 µg/kg/day | Not specified | Daily | Long-term studies to assess carcinogenicity. |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of 4-OHT in Mice for Cre Recombination
Objective: To induce CreER-mediated gene recombination in adult transgenic mice.
Materials:
-
(Z)-4-hydroxytamoxifen (4-OHT) powder
-
Ethanol (100%, molecular biology grade)
-
Sunflower oil or Corn oil (sterile)
-
50 mL conical tube
-
Sonicator or water bath at 55°C
-
1 mL syringes
-
25-27 gauge needles
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of 4-OHT Stock Solution (50-100 mg/mL in Ethanol):
-
In a sterile environment, weigh the desired amount of 4-OHT powder.
-
Dissolve the 4-OHT in 100% ethanol to a final concentration of 50-100 mg/mL.
-
To aid dissolution, sonicate the solution for 15 minutes at 55°C or vortex vigorously in a warm water bath.[4] Ensure the powder is completely dissolved.
-
-
Preparation of Final Injection Solution (10 mg/mL in Oil):
-
In a 50 mL conical tube, add the appropriate volume of sunflower oil or corn oil.
-
Add the 4-OHT/ethanol stock solution to the oil to achieve a final 4-OHT concentration of 10 mg/mL. The final ethanol concentration should be 10% or less.
-
Sonicate the mixture for another 15 minutes at 55°C to ensure a homogenous solution.[4]
-
Note: This solution should be used within 2 hours of preparation.[4]
-
-
Administration:
-
Weigh the mouse to determine the correct injection volume. The typical dose is 50-80 mg/kg.
-
Gently restrain the mouse.
-
Administer the 4-OHT solution via intraperitoneal injection.
-
Monitor the mouse for any adverse reactions during and after the injection period.[4]
-
Dosage and Duration:
-
The recommended dose is 50-80 mg/kg body weight, administered once daily for 1 to 7 consecutive days.[4] The optimal duration depends on the specific CreER transgenic line and the desired level of recombination.
Protocol 2: Oral Gavage of 4-OHT in Rodents
Objective: To deliver a precise oral dose of 4-OHT.
Materials:
-
(Z)-4-hydroxytamoxifen (4-OHT) powder
-
Ethanol (100%, molecular biology grade)
-
Phosphate-buffered saline (PBS), sterile
-
Flexible feeding needle (gavage needle)
-
1 mL syringe
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve 4-OHT in a small amount of ethanol.
-
Dilute the solution with PBS to the desired final concentration (e.g., for a 1 mg/kg dose in a 25g mouse, a concentration of 0.1 mg/mL would require a 250 µL gavage volume). The final ethanol concentration should be minimized.
-
-
Administration:
-
Gently restrain the rodent.
-
Measure the distance from the tip of the nose to the last rib to estimate the correct length for gavage needle insertion.
-
Carefully insert the feeding needle into the esophagus.
-
Slowly administer the 4-OHT solution.
-
Monitor the animal for any signs of distress.
-
Mandatory Visualizations
Signaling Pathway of 4-Hydroxytamoxifen
4-OHT primarily exerts its effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. This interaction can lead to either agonistic or antagonistic effects depending on the tissue and the co-regulatory proteins present.
Caption: Canonical signaling pathway of 4-Hydroxytamoxifen via the Estrogen Receptor.
Experimental Workflow for In Vivo Dosing
The following diagram illustrates a typical workflow for an in vivo study involving 4-OHT administration in a rodent model.
Caption: General experimental workflow for in vivo studies using 4-Hydroxytamoxifen.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of 4-OHT can vary significantly depending on the route of administration.
-
Oral Administration: When administered orally, 4-OHT has a low bioavailability due to first-pass metabolism.[3] In one study with mice, a single oral dose of 1 mg/kg resulted in a peak plasma concentration of 3.6 ng/mL at 2 hours, which rapidly decreased.[3]
-
Intraperitoneal Administration: IP injection generally leads to higher bioavailability compared to oral administration. A study in mice showed that a 1 mg/kg IP dose resulted in a plasma concentration of 47 ng/mL at 24 hours.[3]
Factors such as co-administration of other compounds can influence the bioavailability of 4-OHT. For instance, morin has been shown to significantly increase the AUC of 4-hydroxytamoxifen in rats.[7]
Toxicity and Considerations
While generally well-tolerated at therapeutic doses, it is crucial to monitor animals for potential toxicity.
-
Acute Toxicity: There is limited specific LD50 data for 4-OHT in rodents. As with any experimental compound, dose-finding studies are recommended.
-
Adverse Effects: In some studies using tamoxifen, which is metabolized to 4-OHT, adverse effects such as weight loss and lethargy have been observed, particularly with higher doses or prolonged treatment.[8] Crystalline deposits in the urine have also been reported in mice treated with tamoxifen.[8]
-
Uterine Effects: 4-OHT has been shown to have estrogenic effects in the rat uterus, leading to changes in gene expression.[5][6]
Researchers should adhere to institutional animal care and use committee (IACUC) guidelines and closely monitor animals for any signs of distress or toxicity.
Conclusion
The in vivo administration of this compound (4-OHT) is a powerful technique in rodent models, particularly for the temporal control of gene expression. The choice of administration route, dosage, and vehicle should be carefully considered based on the specific experimental objectives. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute their in vivo studies effectively and responsibly.
References
- 1. Tamoxifen administration to mice [pubmed.ncbi.nlm.nih.gov]
- 2. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 5. Dose-dependent effects of 4-hydroxytamoxifen, the active metabolite of tamoxifen, on estrogen receptor-alpha expression in the rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of morin on the bioavailability of tamoxifen and its main metabolite, 4-hydroxytamoxifen, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-[(Z)-1,2-diphenylbut-1-enyl]phenol (4-Hydroxytamoxifen) as a Tool for Studying Estrogen Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(Z)-1,2-diphenylbut-1-enyl]phenol, more commonly known as 4-hydroxytamoxifen (4-OHT), is the active metabolite of the widely used anti-cancer drug, tamoxifen.[1][2] As a selective estrogen receptor modulator (SERM), 4-OHT exhibits tissue-specific agonist and antagonist activities, making it an invaluable tool for dissecting the complexities of estrogen receptor (ER) signaling.[3][4] Its high affinity for estrogen receptors, approximately 100-fold greater than tamoxifen itself, allows for potent and specific modulation of ER-mediated pathways in vitro and in vivo.[2][5][6][7] These application notes provide an overview of 4-OHT's utility in studying ER signaling and detailed protocols for key experimental assays.
4-OHT binds to estrogen receptors (ERα and ERβ), inducing conformational changes that lead to the recruitment of co-regulator proteins.[8] Depending on the cellular context and promoter, the 4-OHT-ER complex can recruit co-activators, leading to gene transcription (agonist activity), or co-repressors, which inhibit gene expression (antagonist activity).[9][10] This dual functionality allows researchers to probe the differential roles of ER signaling in various physiological and pathological processes.
Data Presentation
Table 1: Binding Affinity and Potency of 4-Hydroxytamoxifen
| Parameter | Value | Receptor/Cell Line | Reference |
| Binding Affinity | |||
| IC50 vs. [3H]estradiol | 3.3 nM | Estrogen Receptor (cell-free) | [3] |
| Kd for ERRγ | 35 nM | Estrogen-Related Receptor γ | [11][12] |
| Ki vs. [3H]4-OHT | 75 nM | Estrogen-Related Receptor γ | [11] |
| Relative Binding Affinity | Equal to Estradiol | Human Breast Carcinoma ER | [5] |
| Potency | |||
| EC50 (proliferation inhibition) | 0.03 nM | MCF-7 cells | [1] |
| Activity (ERα degradation) | 0.1 nM | MCF-7 cells | [1] |
| Antiestrogenic Potency vs. Tamoxifen | 30- to 100-fold greater | In vitro | [2][6][7] |
Table 2: Recommended Working Concentrations for In Vitro Assays
| Assay Type | Cell Line | Concentration Range | Incubation Time | Reference |
| Cell Proliferation | MCF-7 | 0.1 nM - 10 µM | 50 min | [3] |
| Cell Proliferation | Multiple Myeloma Cell Lines | Pharmacologic concentrations | Varies | [13] |
| Reporter Gene Assay | HeLa cells | 10 µM | 48 hours | [14] |
| ERα Degradation | MCF-7 | 0.1 nM | 4 hours | [1] |
| Cytotoxicity | HEC-1B, HEC-1A | 1 µM - 100 µM | 1-3 days | [15] |
Estrogen Receptor Signaling Pathways
Estrogen receptors mediate their effects through two primary pathways: the classical genomic pathway and the rapid non-genomic pathway. 4-OHT can modulate both of these pathways, allowing for a comprehensive study of ER signaling.
Genomic Signaling Pathway
In the genomic pathway, ERs act as ligand-activated transcription factors.[16] Upon binding 4-OHT, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus.[8] The complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, or tethers to other transcription factors, to regulate gene expression.[8][16] The agonist or antagonist effect of 4-OHT is determined by the recruitment of co-activators (e.g., SRC-1) or co-repressors (e.g., SMRT), respectively.[9][10]
Non-Genomic Signaling Pathway
The non-genomic pathway involves ERs located at the plasma membrane or within the cytoplasm.[8] Ligand binding to these receptors initiates rapid signaling cascades, often through the activation of kinases such as Src and PI3K, and the production of second messengers.[17][18] These signaling events can indirectly influence gene expression by phosphorylating transcription factors.[8][19] 4-OHT can be used to investigate the role of this rapid signaling in various cellular processes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. stemcell.com [stemcell.com]
- 5. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential recruitment of coregulator proteins steroid receptor coactivator-1 and silencing mediator for retinoid and thyroid receptors to the estrogen receptor-estrogen response element by beta-estradiol and 4-hydroxytamoxifen in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. 4-Hydroxytamoxifen inhibits proliferation of multiple myeloma cells in vitro through down-regulation of c-Myc, up-regulation of p27Kip1, and modulation of Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
Application of Endoxifen in Neurobiology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen, scientifically known as 4-[(Z)-1,2-diphenylbut-1-enyl]phenol, is the primary active metabolite of Tamoxifen, a well-established selective estrogen receptor modulator (SERM). While extensively studied in the context of breast cancer, emerging research has highlighted its significant potential in the field of neurobiology. Endoxifen's ability to cross the blood-brain barrier and exert neuroprotective and neuromodulatory effects has opened new avenues for investigating its therapeutic utility in a range of neurological disorders, including stroke, spinal cord injury, and neurodegenerative diseases.
This document provides detailed application notes and experimental protocols for the use of Endoxifen in neurobiology research. It is intended to guide researchers in designing and executing experiments to explore the multifaceted roles of this compound in the central nervous system.
Mechanism of Action in the Nervous System
Endoxifen's neurobiological effects are mediated through multiple pathways:
-
Estrogen Receptor (ER) Modulation: As a SERM, Endoxifen can act as either an agonist or antagonist at estrogen receptors (ERα and ERβ), which are expressed in various brain regions. This modulation can influence neuronal survival, synaptic plasticity, and inflammatory responses.
-
Protein Kinase C (PKC) Inhibition: Endoxifen is a potent inhibitor of Protein Kinase C (PKC), an enzyme crucial for various intracellular signaling cascades.[1] Dysregulation of PKC activity has been implicated in several neurological and psychiatric conditions. Endoxifen has been shown to be a more potent PKC inhibitor than its parent compound, Tamoxifen.[2][3]
-
Antioxidant Properties: Both Tamoxifen and its metabolites, including Endoxifen, have demonstrated antioxidant effects, which can mitigate oxidative stress-induced neuronal damage, a common pathological feature in many neurological disorders.
-
Modulation of Signaling Pathways: Research suggests that the neuroprotective effects of Tamoxifen, and by extension Endoxifen, may involve the modulation of key signaling pathways such as the cAMP response element-binding protein (CREB) and nuclear factor-kappa B (NF-κB) pathways, which are critical for neuronal survival and plasticity.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the effects of Endoxifen and its parent compound, Tamoxifen, in neurobiological models.
Table 1: In Vivo Neuroprotection and Locomotor Recovery
| Model | Compound | Dose/Administration | Key Findings | Reference |
| Rat Model of Spinal Cord Injury | Tamoxifen | 15 mg pellet implanted immediately or 24h after injury | Significant improvement in locomotor recovery (BBB score) at 35 days post-injury. | [5][6] |
| Rat Model of Focal Cerebral Ischemia | Tamoxifen | 5 mg/kg i.v. 3h after ischemia | ~75% reduction in infarct volume. | [7] |
| Rat Model of Spinal Cord Injury | Tamoxifen | 15mg/21 days pellet, 0 or 6h after injury | Improved locomotor function and increased neuronal survival. | [8] |
Table 2: Brain Concentration and Pharmacokinetics
| Species | Compound | Dose/Administration | Brain Concentration | Time Point | Reference |
| Mouse | Endoxifen | 20 mg/kg oral | 9-fold higher brain penetration in P-gp deficient mice. | 4 hours | [5] |
| Mouse | 4-hydroxytamoxifen | 2 x 100 mg/kg Tamoxifen i.p. | Peak: 2098.0 ± 304.5 ng/g | 6 hours | [9] |
| Rat | Endoxifen | 20 mg/kg oral | Plasma Cmax: ~0.1 µM | Single dose | [10] |
| Rat | Endoxifen | 200 mg/kg oral | Plasma Cmax: ~1 µM | Single dose | [10] |
Table 3: In Vitro Activity
| Assay | Cell Line | Compound | IC50 / Effective Concentration | Reference |
| PKC Inhibition | Rat Brain Extract | Tamoxifen | 40 µM (TPA-activated) | [3] |
| PKC Inhibition | Not Specified | Endoxifen | Four-fold more potent than Tamoxifen | [2][7] |
| Neuronal Viability (vs. Glutamate) | HT-22 cells | Tamoxifen | Optimum protection at 500 nM | |
| Neuronal Viability (vs. Aβ) | HT-22 cells | Tamoxifen | Optimum protection at 500 nM |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay in Primary Cortical Neurons
This protocol is designed to assess the neuroprotective effects of Endoxifen against excitotoxicity or oxidative stress in primary neuronal cultures.
Materials:
-
Primary cortical neurons (e.g., from E15-E17 mouse or rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates or coverslips
-
Endoxifen (this compound)
-
Neurotoxin (e.g., Glutamate, NMDA, or H₂O₂)
-
Cell viability assay kit (e.g., MTT, LDH, or Live/Dead staining)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Culture:
-
Isolate and culture primary cortical neurons on poly-D-lysine coated plates at a suitable density.
-
Maintain the cultures in Neurobasal medium with supplements for 7-10 days to allow for maturation.
-
-
Endoxifen Treatment:
-
Prepare a stock solution of Endoxifen in DMSO.
-
On the day of the experiment, dilute the Endoxifen stock solution in culture medium to final concentrations ranging from 100 nM to 10 µM. It is recommended to perform a dose-response curve to determine the optimal protective concentration.
-
Pre-treat the neuronal cultures with Endoxifen-containing medium or a vehicle control (medium with DMSO) for 1-2 hours.
-
-
Induction of Neuronal Injury:
-
After pre-treatment, expose the neurons to a neurotoxin. For example, to induce excitotoxicity, add Glutamate to a final concentration of 25-100 µM for 15-30 minutes. To induce oxidative stress, add H₂O₂ to a final concentration of 50-200 µM for 1 hour.
-
-
Washout and Recovery:
-
Following the toxin exposure, gently wash the cells twice with pre-warmed PBS.
-
Replace the medium with fresh, toxin-free culture medium (with or without Endoxifen, depending on the experimental design).
-
-
Assessment of Cell Viability:
-
After 24 hours of recovery, assess neuronal viability using a standard assay.
-
MTT Assay: Incubate cells with MTT solution, then solubilize the formazan crystals and measure absorbance.
-
LDH Assay: Collect the culture supernatant to measure the release of lactate dehydrogenase from damaged cells.
-
Live/Dead Staining: Use fluorescent dyes like Calcein-AM (live cells) and Ethidium Homodimer-1 (dead cells) and visualize under a fluorescence microscope.
-
-
-
Data Analysis:
-
Quantify cell viability for each treatment group and normalize to the vehicle-treated control group.
-
Plot the dose-response curve for Endoxifen's neuroprotective effect.
-
Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing Endoxifen's neuroprotective effects in vitro.
Protocol 2: In Vivo Assessment of Neuroprotection in a Rat Model of Spinal Cord Injury
This protocol outlines the procedure for evaluating the therapeutic efficacy of Endoxifen in a rat model of traumatic spinal cord injury (SCI).
Materials:
-
Adult female Sprague-Dawley rats (220-250 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments for laminectomy
-
Spinal cord impactor device (e.g., MASCIS impactor)
-
Endoxifen (for preparation of sustained-release pellets or for oral gavage)
-
Vehicle control
-
Basso, Beattie, Bresnahan (BBB) open-field locomotor rating scale materials
-
Histology supplies (formalin, sucrose, embedding medium, stains)
Procedure:
-
Spinal Cord Injury Surgery:
-
Anesthetize the rat and perform a laminectomy at the thoracic level (e.g., T9-T10) to expose the spinal cord.
-
Induce a moderate contusion injury using a calibrated impactor device.
-
Suture the muscle and skin layers and provide post-operative care, including analgesics and bladder expression.
-
-
Endoxifen Administration:
-
Prepare sustained-release pellets containing Endoxifen (e.g., 15 mg) or a placebo.
-
Implant the pellet subcutaneously at the time of injury (0h) or at a delayed time point (e.g., 6h, 24h) to assess the therapeutic window.
-
Alternatively, prepare a suspension of Endoxifen for daily oral gavage.
-
-
Behavioral Assessment:
-
Histological Analysis:
-
At the end of the study period (e.g., 35 days post-injury), perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the spinal cord, post-fix, and cryoprotect in sucrose solution.
-
Section the spinal cord and perform histological staining (e.g., Luxol Fast Blue for myelin, Cresyl Violet for neurons, or immunohistochemistry for specific markers like GFAP for astrocytes and NeuN for neurons) to assess tissue sparing, demyelination, and cellular responses.
-
-
Data Analysis:
-
Compare the BBB scores between the Endoxifen-treated and vehicle control groups over time using appropriate statistical analysis (e.g., two-way repeated measures ANOVA).
-
Quantify the area of spared white matter and neuronal survival in the histological sections.
-
Workflow for In Vivo SCI Model
Caption: Workflow for evaluating Endoxifen in a rat model of spinal cord injury.
Protocol 3: In Vitro Protein Kinase C (PKC) Inhibition Assay in a Neuronal Cell Line
This protocol describes a method to determine the inhibitory effect of Endoxifen on PKC activity in a neuronal cell line, such as SH-SY5Y.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS)
-
Endoxifen
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
PKC kinase activity assay kit (commercially available)
-
Lysis buffer
-
Protein assay reagent (e.g., BCA)
-
DMSO
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in standard conditions until they reach 80-90% confluency.
-
-
Cell Treatment:
-
Pre-treat the cells with varying concentrations of Endoxifen (e.g., 1 µM to 50 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a PKC activator, such as PMA (e.g., 100 nM), for 15-30 minutes to induce PKC activity. Include a non-stimulated control group.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
PKC Activity Assay:
-
Use a commercial PKC kinase activity assay kit, which typically involves the phosphorylation of a specific substrate by PKC in the cell lysate.
-
Follow the manufacturer's instructions to measure the level of substrate phosphorylation, which is proportional to PKC activity. This is often measured by colorimetric or fluorometric methods.
-
-
Data Analysis:
-
Normalize the PKC activity to the total protein concentration for each sample.
-
Calculate the percentage of PKC inhibition by Endoxifen compared to the PMA-stimulated control.
-
Plot the dose-response curve and determine the IC50 value for Endoxifen's inhibition of PKC.
-
Signaling Pathway: PKC Inhibition
Caption: Endoxifen inhibits the activation of Protein Kinase C.
Protocol 4: Western Blot Analysis of CREB and NF-κB Activation in Neurons
This protocol details the steps to investigate the effect of Endoxifen on the activation of the transcription factors CREB and NF-κB in primary neurons or a neuronal cell line.
Materials:
-
Primary neurons or neuronal cell line (e.g., SH-SY5Y)
-
Endoxifen
-
Stimulus for pathway activation (e.g., BDNF for CREB, TNF-α for NF-κB)
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CREB (Ser133)
-
Rabbit anti-total CREB
-
Rabbit anti-phospho-NF-κB p65 (Ser536)
-
Rabbit anti-total NF-κB p65
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture neurons to the desired confluency.
-
Pre-treat with Endoxifen (e.g., 1-10 µM) for a specified time (e.g., 1-6 hours).
-
Stimulate the cells with an appropriate agonist (e.g., 50 ng/mL BDNF for 15-30 min to activate CREB; 10 ng/mL TNF-α for 30-60 min to activate NF-κB).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use separate blots for phosphorylated and total proteins.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein bands to their respective total protein bands and to the loading control (β-actin).
-
Compare the levels of phosphorylated CREB and NF-κB between different treatment groups.
-
Signaling Pathway: CREB and NF-κB Modulation
Caption: Potential modulation of CREB and NF-κB pathways by Endoxifen.
Conclusion
Endoxifen presents a promising pharmacological tool for neurobiology research, with potential therapeutic implications for a variety of neurological conditions. Its multifaceted mechanism of action, involving ER modulation, PKC inhibition, and antioxidant effects, warrants further investigation. The protocols provided in this document offer a framework for researchers to explore the neuroprotective and neuromodulatory properties of Endoxifen in both in vitro and in vivo models. Careful experimental design and adherence to these detailed methodologies will contribute to a deeper understanding of the role of this compound in the central nervous system.
References
- 1. BDNF/TrkB signaling endosomes in axons coordinate CREB/mTOR activation and protein synthesis in the cell body to induce dendritic growth in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoxifen is a new potent inhibitor of PKC: a potential therapeutic agent for bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tamoxifen Administration Immediately or 24 Hours after Spinal Cord Injury Improves Locomotor Recovery and Reduces Secondary Damage in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Locomotor Recovery in Spinal Cord-Injured Rats Treated with an Antibody Neutralizing the Myelin-Associated Neurite Growth Inhibitor Nogo-A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Locomotor Recovery in a Rat Model of Spinal Cord Injury by BioLuminescent-OptoGenetic (BL-OG) Stimulation with an Enhanced Luminopsin [mdpi.com]
- 7. Bioavailability and Pharmacokinetics of Endoxifen in Female Rats and Dogs: Evidence to Support the Use of Endoxifen to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Radiolabeled 4-[(Z)-1,2-diphenylbut-1-enyl]phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of radiolabeled 4-[(Z)-1,2-diphenylbut-1-enyl]phenol, a derivative of 4-hydroxytamoxifen, for use in imaging studies. The protocols cover radiolabeling with Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Iodine-123 ([¹²³I]) to enable Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging of estrogen receptor (ER) expression.
Introduction
This compound, an active metabolite of tamoxifen, is a selective estrogen receptor modulator (SERM) with high affinity for the estrogen receptor. Radiolabeled analogs of this compound are valuable tools for the non-invasive in vivo visualization and quantification of ER expression in various pathologies, most notably breast cancer. The choice of radionuclide depends on the imaging modality, desired imaging timeframe, and the specific research question. This document outlines the synthesis of [¹¹C]CH₃-,- [¹⁸F]fluoroethyl-, and [¹²³I]iodo- derivatives of 4-hydroxytamoxifen.
Data Presentation
Table 1: Comparison of Radiolabeling Methods for 4-Hydroxytamoxifen Derivatives
| Radiotracer | Isotope | Imaging Modality | Precursor | Radiochemical Yield (Decay-Corrected) | Specific Activity (GBq/µmol) | Synthesis Time (min) |
| [¹¹C]4-O-methyl-4-hydroxytamoxifen | ¹¹C | PET | N-desmethyl-4-hydroxytamoxifen | 15-30% | > 37 | ~30-40 |
| [¹⁸F]4-O-(2-fluoroethyl)-4-hydroxytamoxifen | ¹⁸F | PET | 4-O-(2-tosyloxyethyl)-4-hydroxytamoxifen | 20-40% | > 74 | ~60-90 |
| [¹²³I]2-iodo-4-hydroxytamoxifen | ¹²³I | SPECT | 4-hydroxytamoxifen | 60-80% | > 185 | ~45-60 |
Note: The data presented are compiled from various literature sources and may vary depending on the specific synthesis setup and conditions.
Experimental Protocols
Protocol 1: Synthesis of [¹¹C]4-O-methyl-4-hydroxytamoxifen
This protocol describes the O-methylation of the precursor, N-desmethyl-4-hydroxytamoxifen, using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Materials:
-
N-desmethyl-4-hydroxytamoxifen (precursor)
-
[¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH) or other suitable base
-
HPLC purification system with a semi-preparative C18 column
-
Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
-
Sterile water for injection
-
Ethanol for formulation
Procedure:
-
Precursor Preparation: Dissolve N-desmethyl-4-hydroxytamoxifen (1-2 mg) in anhydrous DMF (200 µL) in a sealed reaction vessel.
-
Activation: Add sodium hydride (approx. 1.2 equivalents) to the precursor solution and stir at room temperature for 10 minutes to form the phenoxide.
-
Radiolabeling: Bubble the gaseous [¹¹C]CH₃I or introduce [¹¹C]CH₃OTf into the reaction vessel. Heat the mixture at 80-100°C for 5-10 minutes.
-
Quenching: After the reaction time, quench the reaction by adding 500 µL of the initial HPLC mobile phase.
-
Purification: Inject the crude reaction mixture onto the semi-preparative HPLC system.
-
Fraction Collection: Collect the radioactive peak corresponding to [¹¹C]4-O-methyl-4-hydroxytamoxifen.
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water for injection.
-
Pass the diluted solution through a C18 SPE cartridge to trap the product.
-
Wash the cartridge with sterile water for injection to remove residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol.
-
Further dilute with sterile saline to obtain the final injectable solution with a physiologically acceptable ethanol concentration.
-
-
Quality Control: Analyze the final product for radiochemical purity, chemical purity, specific activity, and residual solvents using analytical HPLC and gas chromatography.
Protocol 2: Synthesis of [¹⁸F]4-O-(2-fluoroethyl)-4-hydroxytamoxifen
This protocol details the [¹⁸F]fluoroethylation of a tosyloxy-protected precursor.
Materials:
-
4-O-(2-tosyloxyethyl)-4-hydroxytamoxifen (precursor)
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
HPLC purification system with a semi-preparative C18 column
-
Mobile phase: Acetonitrile/water gradient
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
-
Sterile water for injection
-
Ethanol for formulation
Procedure:
-
[¹⁸F]Fluoride Activation:
-
Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of anhydrous acetonitrile under a stream of nitrogen at 110°C.
-
-
Radiolabeling:
-
Dissolve the 4-O-(2-tosyloxyethyl)-4-hydroxytamoxifen precursor (2-3 mg) in anhydrous acetonitrile (300 µL).
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Seal the reaction vessel and heat at 100-120°C for 15-20 minutes.
-
-
Purification:
-
Cool the reaction vessel and dilute the crude mixture with the initial HPLC mobile phase.
-
Inject the mixture onto the semi-preparative HPLC system.
-
-
Fraction Collection: Collect the radioactive peak corresponding to [¹⁸F]4-O-(2-fluoroethyl)-4-hydroxytamoxifen.
-
Formulation: Follow the formulation steps (7-8) as described in Protocol 1.
Protocol 3: Synthesis of [¹²³I]2-iodo-4-hydroxytamoxifen
This protocol describes the electrophilic radioiodination of 4-hydroxytamoxifen.
Materials:
-
(Z)-4-hydroxytamoxifen
-
[¹²³I]Sodium iodide
-
Oxidizing agent (e.g., Iodogen, Chloramine-T)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Sodium metabisulfite (to quench the reaction)
-
HPLC purification system with a semi-preparative C18 column
-
Mobile phase: Acetonitrile/water with 0.1% TFA
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
-
Sterile water for injection
-
Ethanol for formulation
Procedure:
-
Reaction Setup:
-
Coat a reaction vial with Iodogen (100 µg) by evaporating a solution in dichloromethane.
-
Add a solution of (Z)-4-hydroxytamoxifen (0.5-1 mg) in ethanol (50 µL) to the Iodogen-coated vial.
-
Add phosphate buffer (200 µL, pH 7.4).
-
-
Radioiodination:
-
Add the [¹²³I]sodium iodide solution to the reaction vial.
-
Let the reaction proceed at room temperature for 15-20 minutes with occasional gentle agitation.
-
-
Quenching: Quench the reaction by adding an aqueous solution of sodium metabisulfite (100 µL, 50 mg/mL).
-
Purification:
-
Acidify the reaction mixture with 1M HCl.
-
Inject the crude mixture onto the semi-preparative HPLC system.
-
-
Fraction Collection: Collect the radioactive peak corresponding to [¹²³I]2-iodo-4-hydroxytamoxifen.
-
Formulation: Follow the formulation steps (7-8) as described in Protocol 1.
Visualizations
Synthesis Pathway Diagrams
Caption: Synthesis of [¹¹C]4-O-methyl-4-hydroxytamoxifen.
Caption: Synthesis of [¹⁸F]4-O-(2-fluoroethyl)-4-hydroxytamoxifen.
Caption: Synthesis of [¹²³I]2-iodo-4-hydroxytamoxifen.
Experimental Workflow
Caption: General workflow for radiosynthesis and quality control.
Troubleshooting & Optimization
Technical Support Center: 4-[(Z)-1,2-diphenylbut-1-enyl]phenol (4-Hydroxytamoxifen) for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and use of 4-[(Z)-1,2-diphenylbut-1-enyl]phenol, also known as 4-Hydroxytamoxifen (4-OHT) or Afimoxifene, for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is 4-Hydroxytamoxifen (4-OHT) and what is its primary mechanism of action?
A1: 4-Hydroxytamoxifen is an active metabolite of Tamoxifen and a selective estrogen receptor modulator (SERM).[1][2] Its primary mechanism of action is to bind to estrogen receptors (ERs), which leads to a conformational change in the receptor. This can result in the blockage or alteration of estrogen-dependent gene expression.[3] 4-OHT exhibits both estrogenic and anti-estrogenic effects depending on the target tissue.[2][4]
Q2: In which solvents can I dissolve 4-OHT?
A2: 4-OHT is sparingly soluble in aqueous solutions but is soluble in organic solvents. The most commonly recommended solvents for creating stock solutions are dimethyl sulfoxide (DMSO) and absolute ethanol.[5][6]
Q3: What are the recommended concentrations for stock solutions?
A3: The maximum recommended concentrations for stock solutions vary slightly depending on the supplier, but typical values are provided in the table below. It is always best to consult the manufacturer's product data sheet for specific information.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 38.75 | 100 |
| Ethanol | 7.75 - 20 | 20 - 50 |
| Dimethylformamide (DMF) | ~20 | ~50 |
Data compiled from multiple sources.[5][6][7]
Q4: How should I store the 4-OHT powder and stock solutions?
A4: The solid compound should be stored at -20°C, protected from light, and can be stable for at least four years.[1][6] Stock solutions in ethanol or DMSO should also be stored at -20°C.[4][8] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][7]
Q5: What are typical working concentrations of 4-OHT for in vitro assays, particularly with MCF-7 cells?
A5: The optimal working concentration will depend on the specific cell line and assay. For MCF-7 breast cancer cells, which are commonly used to study the effects of SERMs, a wide range of concentrations has been reported. The IC50 for inhibition of estrogen-stimulated proliferation has been reported to be as low as 0.5 nM.[1] Other studies have used concentrations in the micromolar range, for instance, around 22 µM.[3] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Problem: My 4-OHT is not dissolving properly in the organic solvent.
-
Solution 1: Gentle Warming. For dissolving 4-OHT in ethanol, gentle heating to around 55°C for a few minutes can aid in dissolution.[8][9] Always ensure the vial is properly sealed to prevent solvent evaporation.
-
Solution 2: Vortexing. Vigorous vortexing can also help to dissolve the compound.
-
Solution 3: Check Solvent Quality. Ensure that you are using high-purity, anhydrous solvents, as water content can affect solubility.
Problem: A precipitate forms when I add the 4-OHT stock solution to my cell culture medium.
-
Solution 1: Dilute Immediately Before Use. Due to its low solubility in aqueous media, it is crucial to dilute the stock solution into the culture medium immediately before adding it to the cells.[7]
-
Solution 2: Ensure Proper Mixing. After adding the stock solution to the medium, mix it thoroughly by gentle inversion or pipetting to ensure it is evenly dispersed.
-
Solution 3: Limit Final Solvent Concentration. The final concentration of the organic solvent (e.g., ethanol or DMSO) in the cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity.[7]
-
Solution 4: Pre-warm the Medium. Adding the stock solution to pre-warmed culture medium (37°C) may help to prevent precipitation. However, be aware that prolonged incubation of 4-OHT at 37°C can lead to isomerization.[9]
Problem: I am observing unexpected or inconsistent results in my experiments.
-
Solution 1: Protect from Light. 4-OHT is light-sensitive.[10] Both the solid compound and solutions should be protected from light to prevent degradation and isomerization.
-
Solution 2: Avoid Repeated Freeze-Thaw Cycles. Aliquoting the stock solution is critical to maintain its stability and activity.[4][7]
-
Solution 3: Consider Isomerization. 4-OHT can undergo cis-trans isomerization, particularly in solution.[9] The trans (Z) isomer is the more potent antiestrogen.[10] For long-term experiments, the stability of the isomeric form in your specific culture conditions may need to be considered.
Experimental Protocols
Protocol 1: Preparation of a 10 mM 4-OHT Stock Solution in Ethanol
Materials:
-
This compound (4-OHT) powder (Molecular Weight: 387.51 g/mol )
-
Absolute ethanol (200 proof, anhydrous)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 387.51 g/mol * 1000 mg/g = 3.8751 mg
-
Weigh the 4-OHT: Carefully weigh out 3.88 mg of 4-OHT powder and place it into a sterile microcentrifuge tube.
-
Add the solvent: Add 1 mL of absolute ethanol to the tube.
-
Dissolve the compound: Vortex the tube vigorously until the powder is completely dissolved. If necessary, place the tube in a 55°C water bath for a few minutes to aid dissolution.[8][9]
-
Sterile filter (optional but recommended for cell culture): For cell culture applications, it is advisable to filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture (Example: MCF-7 cells)
Materials:
-
10 mM 4-OHT stock solution in ethanol (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw the stock solution: Thaw one aliquot of the 10 mM 4-OHT stock solution at room temperature.
-
Calculate the required volume of stock solution: To prepare 10 mL of culture medium with a final 4-OHT concentration of 1 µM, you will need: (1 µM * 10 mL) / 10,000 µM = 0.001 mL = 1 µL
-
Prepare the working solution:
-
Pipette 10 mL of pre-warmed (37°C) complete cell culture medium into a sterile conical tube.
-
Add 1 µL of the 10 mM 4-OHT stock solution to the medium.
-
Immediately and gently mix the solution by pipetting up and down or by inverting the tube several times.
-
-
Treat the cells: Remove the existing medium from your cell culture plates and replace it with the freshly prepared 4-OHT-containing medium.
-
Incubate: Return the cells to the incubator and proceed with your experimental timeline.
Note: The final ethanol concentration in this example is 0.01%, which is well below the recommended maximum of 0.1%.[7]
Visualizations
Estrogen Receptor Signaling Pathway
4-OHT acts as a selective modulator of the estrogen receptor (ER). The diagram below illustrates the classical genomic signaling pathway of the estrogen receptor, which 4-OHT antagonizes in breast cancer cells.
Caption: Classical genomic estrogen receptor signaling pathway and the antagonistic action of 4-OHT.
Experimental Workflow for In Vitro Assays
The following diagram outlines a typical workflow for using 4-OHT in a cell-based in vitro assay.
Caption: General experimental workflow for using 4-OHT in cell-based in vitro assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Afimoxifene - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Optimizing the concentration of 4-[(Z)-1,2-diphenylbut-1-enyl]phenol for cell-based experiments
Technical Support Center: Optimizing 4-[(Z)-1,2-diphenylbut-1-enyl]phenol (4-Hydroxytamoxifen)
Welcome to the technical support center for this compound, commonly known as 4-Hydroxytamoxifen (4-OHT). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals optimize its use in cell-based experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 4-Hydroxytamoxifen (4-OHT) and what is its mechanism of action?
A1: 4-Hydroxytamoxifen is the active metabolite of Tamoxifen, a well-known therapeutic agent.[1][2] It functions primarily as a selective estrogen receptor modulator (SERM).[3] In its anti-estrogenic role, it binds to estrogen receptors (ERs) and competes with estradiol, thereby inhibiting the transcription of estrogen-responsive genes, which can suppress tumor growth in ER-positive cells.[4][5] 4-OHT can also induce cell death through ER-independent pathways, such as by inducing autophagy-mediated degradation of pro-survival proteins like K-Ras or by modulating cell cycle regulators.[6][7]
Q2: What is a good starting concentration for my cell-based experiment?
A2: The optimal concentration of 4-OHT is highly dependent on the cell line, the experimental duration, and the specific biological question.[8] For ER-positive breast cancer cell lines like MCF-7, concentrations in the low nanomolar range (e.g., 0.5 nM) can be sufficient to inhibit estrogen-stimulated proliferation.[1] For inducing CreERt2 systems, a concentration range of 0.5 µM to 2 µM is commonly effective.[8] However, concentrations as high as 10-25 µM have been used to induce apoptosis in certain cell lines.[9] It is strongly recommended to perform a dose-response (titration) experiment to determine the optimal concentration for your specific system.[8]
Q3: How should I prepare a stock solution of 4-OHT?
A3: 4-OHT has low solubility in aqueous media, so a stock solution should be prepared in an organic solvent.[4] Absolute ethanol is the most common choice, though DMSO can also be used.[10][11]
-
For Ethanol: Dissolve 4-OHT powder to a concentration of 1-10 mM (e.g., 20 mg/mL).[10][11] Gentle heating (e.g., 37-55°C) and vortexing or sonication may be required to fully dissolve the compound.[10][12]
-
For DMSO: The solubility in DMSO is lower, approximately 2 mg/mL.[11][13] Always filter-sterilize the stock solution before use in cell culture and dilute it into the culture medium immediately before adding it to cells.[10] The final solvent concentration in the culture should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.[4]
Q4: How should I store my 4-OHT stock solutions?
A4: Stock solutions of 4-OHT should be stored at -20°C, protected from light.[10] It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate.[4] Under these conditions, stock solutions in ethanol are generally stable for several months.[10]
Q5: How long is 4-OHT stable in cell culture medium at 37°C?
A5: The stability of 4-OHT in aqueous solutions like cell culture medium is limited. It is recommended not to store aqueous solutions for more than one day.[11] For experiments lasting longer than 24-48 hours, it may be necessary to replenish the medium with freshly diluted 4-OHT to maintain a consistent effective concentration.[8]
Q6: Should I use phenol red-free medium for my experiments?
A6: Phenol red is a weak estrogen receptor agonist. If your experiment is sensitive to estrogenic activity, particularly when studying ER signaling pathways or using ER-positive cell lines, it is highly recommended to use phenol red-free medium and charcoal-stripped fetal bovine serum (FBS) to eliminate confounding estrogenic effects.[1]
Q7: What is the difference between the (Z) and (E) isomers of 4-OHT?
A7: 4-OHT exists as geometric isomers (cis/trans or E/Z). The (Z)-isomer (trans-4-hydroxytamoxifen) is the more biologically active anti-estrogen.[2][3] The compound can undergo isomerization when exposed to light or in certain solvents.[10] For most applications, the (Z)-isomer is preferred, though a mixture of E/Z isomers is also commercially available.[13]
Section 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low biological effect observed (e.g., no Cre recombination, no change in cell proliferation) | 1. Suboptimal Concentration: The concentration may be too low for your specific cell line or assay. 2. Degraded 4-OHT: The stock solution may have lost potency due to improper storage, age, or precipitation.[14] 3. Cell Line Resistance: The cells may be resistant to 4-OHT or lack the target (e.g., ER-negative cells for an ER-dependent effect). | 1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 10 nM to 10 µM) to find the optimal dose. 2. Prepare Fresh Stock: Make a new stock solution from powder. For existing aliquots, try gently heating to 65°C for 10 minutes to redissolve any precipitate before use.[14] 3. Verify Cell Line: Confirm the ER status or CreER expression of your cells. Consider an alternative, ER-independent mechanism if applicable.[6] |
| High levels of unexpected cytotoxicity | 1. Concentration Too High: Many cell lines are sensitive to micromolar concentrations of 4-OHT, leading to apoptosis or growth arrest.[8] 2. Solvent Toxicity: The final concentration of ethanol or DMSO in the culture medium may be too high.[4] 3. Contamination: The stock solution or culture may be contaminated. | 1. Lower the Concentration: Perform a toxicity assay (e.g., MTT, trypan blue) to determine the cytotoxic threshold for your cells and use a concentration well below that limit. 2. Reduce Solvent Concentration: Ensure the final solvent concentration is non-toxic (typically <0.1% for ethanol). 3. Use Sterile Technique: Prepare fresh, sterile-filtered stock solutions and maintain aseptic culture conditions. |
| 4-OHT powder will not dissolve in solvent | 1. Insufficient Solvent Volume: The concentration may be above the solubility limit. 2. Inadequate Dissolution Method: 4-OHT can be difficult to dissolve at room temperature.[10] | 1. Check Solubility Limits: Refer to Table 2 for solubility data. Add more solvent if necessary. 2. Apply Heat/Sonication: Gently warm the solution (up to 55-60°C) and vortex or sonicate for several minutes until the powder is fully dissolved.[12][15] |
| Stock solution is cloudy or has a precipitate | 1. Precipitation from Storage: The compound can precipitate out of solution over time, especially during storage at -20°C.[14] 2. Poor Solubility: The compound may not have been fully dissolved initially or has precipitated upon dilution. | 1. Re-dissolve Precipitate: Warm the vial to 37-65°C for 10-15 minutes and vortex vigorously to try and redissolve the precipitate before further dilution.[14] 2. Prepare Fresh Solution: If the precipitate does not dissolve, discard the aliquot and prepare a fresh stock solution, ensuring complete dissolution. |
Section 3: Protocols and Data
Experimental Protocols
Protocol 1: Preparation of a 10 mM 4-OHT Stock Solution in Ethanol
-
Weigh out 3.88 mg of 4-OHT powder (MW: 387.5 g/mol ) in a sterile microcentrifuge tube.
-
Add 1 mL of 100% molecular grade ethanol.
-
Vortex vigorously. If the powder does not fully dissolve, place the tube in a water bath or heat block at 55°C for 5-10 minutes, vortexing intermittently until the solution is clear.[10]
-
Once cooled to room temperature, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting tube.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.[10]
Protocol 2: Determining Optimal 4-OHT Concentration via MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Dilutions: Prepare a serial dilution of your 4-OHT stock solution in complete culture medium. Aim for a range that covers several orders of magnitude (e.g., 1 nM to 25 µM). Include a "vehicle control" with the same final concentration of solvent (e.g., 0.1% ethanol) and a "no treatment" control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 4-OHT.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Solubilization: Add the solubilization solution (e.g., DMSO or a proprietary buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration. Plot the results to identify the IC50 (concentration that inhibits 50% of proliferation) or the optimal non-toxic concentration for your experiment.
Data Tables
Table 1: Recommended Starting Concentrations of 4-OHT for Various Applications
| Application | Cell Line Example | Recommended Starting Concentration | Reference(s) |
| Inhibition of ER+ Cell Proliferation | MCF-7 | 0.5 nM - 10 nM | [1] |
| Induction of CreER Recombinase | Mouse Embryonic Fibroblasts (MEFs) | 1 µM - 2 µM | [8] |
| Induction of Apoptosis/Cytotoxicity | Multiple Myeloma Cells | 5 µM - 15 µM | [7] |
| ER-Independent Autophagy | Malignant Peripheral Nerve Sheath Tumor (MPNST) Cells | 5 µM - 20 µM | [6] |
Table 2: Solubility and Stock Solution Parameters for 4-OHT
| Solvent | Max Recommended Concentration | Storage Temperature | Reference(s) |
| Ethanol (Absolute) | ≤ 50 mM (~20 mg/mL) | -20°C | [4][10][11] |
| DMSO | ≤ 5.1 mM (~2 mg/mL) | -20°C | [4][11][13] |
| DMF | ≤ 50 mM | -20°C | [4] |
| Aqueous Medium (after dilution) | Sparingly soluble, use immediately | N/A (Do not store) | [4][11] |
Section 4: Visual Guides
Diagrams of Pathways and Workflows
Caption: ER-Dependent signaling pathway of 4-Hydroxytamoxifen (4-OHT).
Caption: Experimental workflow for optimizing 4-OHT concentration.
Caption: Troubleshooting logic for suboptimal 4-OHT efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 4-Hydroxytamoxifen Ready Made Solution 5mg/mL ethanol: isopropanol (95:5) 68392-35-8 [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Mechanism of the estrogen receptor interaction with 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-hydroxy-tamoxifen induces autophagic death through K-Ras degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Hydroxytamoxifen inhibits proliferation of multiple myeloma cells in vitro through down-regulation of c-Myc, up-regulation of p27Kip1, and modulation of Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labs.childrenshospital.org [labs.childrenshospital.org]
Technical Support Center: Troubleshooting Off-Target Effects of Tamoxifen in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the off-target effects of Tamoxifen in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target mechanisms of Tamoxifen?
A1: Tamoxifen's off-target effects stem from its interaction with molecules other than the intended estrogen receptor (ER). The parent drug and its active metabolites, such as 4-hydroxytamoxifen (4-OHT) and endoxifen, can bind to other receptors and interfere with various cellular pathways. Identified off-target receptors include histamine (H1, H3), muscarinic (M1, M4, M5), and dopamine (D2) receptors.[1][2][3] Additionally, Tamoxifen can disrupt cholesterol biosynthesis in an ER-independent manner.[3] In the context of Cre-Lox systems, toxicity can also arise from the Cre recombinase itself, especially at high expression levels, which can induce a DNA damage response.[4]
Q2: My mice are showing unexpected weight loss and lethargy after Tamoxifen administration. Is this a known side effect?
A2: Yes, weight loss, lethargy, and decreased movement are commonly reported side effects of Tamoxifen administration in mice.[5][6] These effects can be dose-dependent. It is crucial to monitor the health of the animals daily, including body weight, during and after the treatment period.[6] If significant weight loss (>15-20%) or severe lethargy is observed, it may be necessary to adjust the dose, change the administration route, or provide supportive care.
Q3: I am observing unexpected phenotypes in my control group (Cre-negative mice treated with Tamoxifen). What could be the cause?
A3: This is a critical observation that highlights Tamoxifen's off-target effects independent of Cre recombinase activity. Tamoxifen itself can modulate various physiological processes. For example, it has been shown to alter thermoregulation, bone density, and lipid metabolism.[5][7][8] It can also induce histopathological changes in organs like the lungs, including alveolitis and vasculitis, even in the absence of Cre recombinase.[9] Therefore, it is essential to include a control group of wild-type or Cre-negative animals that receive the same Tamoxifen regimen as the experimental group to distinguish between Cre-mediated effects and Tamoxifen-specific off-target effects.
Q4: Can the route of Tamoxifen administration influence its off-target effects?
A4: Yes, the administration route can impact the stress levels in animals and the bioavailability of Tamoxifen, potentially influencing its side effects.
-
Intraperitoneal (IP) Injection: While allowing for precise dosage control, repeated IP injections can cause stress, peritonitis, and inflammation.[6][10]
-
Oral Gavage: This method is also stressful for the animals and requires skilled technicians to avoid injury.[10]
-
Dietary Administration: Mixing Tamoxifen into the feed is less stressful but can lead to variability in dosage due to changes in eating habits.[6][10] Mice may experience temporary weight loss when starting a new diet.[11]
-
Drinking Water: Solubility issues can make this method challenging, and dosage can be inconsistent based on water intake.[10]
Choosing the least stressful method that provides consistent dosing is recommended. For many applications, dietary administration is a good alternative to injections.[6]
Q5: Are there alternatives to Tamoxifen for inducing Cre recombinase?
A5: While Tamoxifen-inducible systems (like Cre-ERT2) are widely used, concerns about off-target effects have led to the exploration of other systems. One common alternative is the tetracycline-inducible (Tet-On/Tet-Off) system, which uses doxycycline to control Cre expression.[12][13] This system avoids the hormonal and other off-target effects associated with Tamoxifen. However, doxycycline can also have its own off-target effects, such as altering gut microbiota. As with any inducible system, proper controls are paramount.
Troubleshooting Guides
Issue 1: High mortality or severe toxicity in the animal cohort.
| Potential Cause | Troubleshooting Step | Rationale |
| Tamoxifen Overdose | Review and recalculate the dosage. Consider performing a dose-response study to find the minimum effective dose for recombination.[4][14] | High doses of Tamoxifen are directly linked to increased toxicity and mortality.[4] Optimizing the dose can minimize side effects while achieving sufficient gene recombination.[14] |
| Cre Recombinase Toxicity | Include a control group of mice expressing Cre-ERT2 but lacking the loxP-flanked allele. Administer Tamoxifen to this group.[4][15] | This helps to determine if the toxicity is due to the off-target effects of Tamoxifen alone or the activity of Cre recombinase, which can cause DNA damage.[4] |
| Age-Related Sensitivity | Be aware that young/neonatal mice can be more susceptible to Tamoxifen-induced toxicity, particularly hematological defects.[15] | The metabolic and physiological systems of young animals are still developing, making them more vulnerable to drug-induced toxicity. |
| Administration Stress/Vehicle Effects | Switch to a less stressful administration method, such as dietary administration instead of daily injections.[6] Ensure the vehicle (e.g., corn oil) is not causing adverse effects by including a vehicle-only control group. | Reducing handling stress can improve animal welfare and experimental outcomes. Corn oil itself can cause peritoneal inflammation with repeated IP injections.[16] |
Issue 2: Inconsistent or low recombination efficiency.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Tamoxifen Dose or Duration | Increase the dose or extend the duration of Tamoxifen administration.[12] A common starting point for IP injection in adult mice is 75 mg/kg for 5 consecutive days.[17] | Recombination efficiency is dose-dependent. Some tissues may require higher or more sustained levels of active metabolites to achieve complete recombination. |
| Poor Tamoxifen Bioavailability | Ensure proper preparation of the Tamoxifen solution. For oil-based suspensions, ensure it is thoroughly mixed before each injection.[17] Consider that Tamoxifen is light-sensitive.[6][16] | Tamoxifen does not readily dissolve in oil and requires significant mixing.[11] Improper preparation or storage can lead to inaccurate dosing. |
| Tissue-Specific Differences | Measure recombination efficiency in your specific tissue of interest. Some tissues, like the brain, may have lower levels of active Tamoxifen metabolites.[12][13] | The distribution and metabolism of Tamoxifen can vary between tissues, leading to different levels of Cre-ERT2 activation. |
| Prolonged Recombination Window | Be aware that Tamoxifen-induced recombination can continue for days or even weeks after the final dose, especially with higher doses.[18] | This is critical for the interpretation of time-sensitive studies. The biological effects observed may be due to gene recombination occurring later than anticipated. |
Data Summary Tables
Table 1: Tamoxifen Dose-Dependent Effects on Bone in Young Male Mice
(Data summarized from Zhong et al., 2015)[14]
| Tamoxifen Dose (IP, 4 days) | Trabecular Bone Volume | Recombination Efficiency (in Col1-CreERT2 mice) | Recommendation |
| 100 mg/kg/day | Significantly Increased | High | Not recommended due to significant anabolic effects on bone, confounding bone-related studies. |
| 10 mg/kg/day | No Significant Change | High (comparable to 100 mg/kg) | Optimal Dose for balancing high recombination efficiency with minimal off-target effects on bone. |
| 1 mg/kg/day | No Significant Change | Substantially Reduced | Not recommended due to low recombination efficiency. |
Table 2: Common Administration Routes for Tamoxifen in Mice
| Administration Route | Typical Dosage | Advantages | Disadvantages |
| Intraperitoneal (IP) Injection | 75 mg/kg body weight for 5 days[10][17] | Precise dose control[10] | Stressful, risk of peritonitis, requires frequent handling[6] |
| Oral Gavage | 1-5 mg/day for 5 days[14] | Direct oral delivery | Highly stressful, requires skilled personnel, risk of injury[10] |
| Medicated Diet | 400 mg Tamoxifen citrate per kg of food[10] | Less stressful, no injections[6] | Variable intake, potential for weight loss initially[10][11] |
| Drinking Water | 0.5 - 1 mg/mL[10] | Non-invasive | Poor solubility, variable intake, potential for dehydration if mice avoid it |
Experimental Protocols
Protocol 1: Preparation and Administration of Tamoxifen via Intraperitoneal (IP) Injection
Materials:
-
Tamoxifen (e.g., Sigma-Aldrich, CAS #10540-29-1)
-
Corn oil or peanut oil (pharmaceutical grade)
-
Ethanol (for disinfection)
-
1 mL syringes
-
21- to 26-gauge needles
-
Light-blocking storage tubes (amber or foil-wrapped)
Procedure:
-
Preparation of Tamoxifen Solution (20 mg/mL):
-
In a sterile, light-blocking tube, dissolve Tamoxifen powder in corn oil to a final concentration of 20 mg/mL.
-
This suspension does not dissolve easily. Shake vigorously overnight at 37°C to ensure it is fully suspended.[17]
-
Store the solution at 4°C for the duration of the injection period (max 7 days).[6][17]
-
Before each use, warm the solution to room temperature and vortex thoroughly to ensure a uniform suspension.
-
-
Dosing and Administration:
-
Weigh each mouse to determine the precise injection volume. A standard dose is approximately 75 mg of Tamoxifen per kg of body weight.[17] For a typical adult mouse, this corresponds to about 100 µL of a 20 mg/mL solution.
-
Administer the dose via IP injection once every 24 hours for 5 consecutive days.[17]
-
Sanitize the injection site with 70% ethanol before injection.
-
Monitor mice closely for any adverse reactions throughout the injection period.[17]
-
Safety Precautions: Tamoxifen is a hazardous substance (carcinogen, teratogen).[19][20] Always wear appropriate Personal Protective Equipment (PPE), including double gloves, a lab coat, and eye protection.[20] Handle the powder and prepare solutions in a chemical fume hood.[19][20]
Visualizations
Signaling Pathways and Workflows
Caption: Overview of Tamoxifen's on-target and off-target mechanisms.
Caption: Decision workflow for troubleshooting Tamoxifen off-target effects.
References
- 1. Mechanism of Off-Target Interactions and Toxicity of Tamoxifen and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Moderate and high amounts of tamoxifen in αMHC-MerCreMer mice induce a DNA damage response, leading to heart failure and death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. star-oddi.com [star-oddi.com]
- 6. Tamoxifen Administration (Mice) | Animals in Science [queensu.ca]
- 7. researchgate.net [researchgate.net]
- 8. Confounding effects of tamoxifen: cautionary and practical considerations for the use of tamoxifen-inducible mouse models in atherosclerosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tamoxifen administration induces histopathologic changes within the lungs of cre-recombinase-negative mice: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clearh2o.com [clearh2o.com]
- 11. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mcgill.ca [mcgill.ca]
- 17. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 18. Tamoxifen-Induced Cre-loxP Recombination Is Prolonged in Pancreatic Islets of Adult Mice | PLOS One [journals.plos.org]
- 19. Tamoxifen Treatment in Animals | Office of Research [bu.edu]
- 20. Article - Standard Operating Procedur... [policies.unc.edu]
Improving the bioavailability of 4-[(Z)-1,2-diphenylbut-1-enyl]phenol in animal studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for improving the bioavailability of 4-[(Z)-1,2-diphenylbut-1-enyl]phenol (endoxifen) in animal studies. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low and variable plasma concentrations of endoxifen in my animal models after oral administration?
A1: Low and variable oral bioavailability of endoxifen is a common challenge stemming from its lipophilic nature and poor aqueous solubility. Several factors can contribute to this issue:
-
Poor Solubility and Dissolution: Endoxifen is poorly soluble in water. For oral absorption to occur, the compound must first dissolve in the gastrointestinal (GI) fluids. If it remains in a solid state, it cannot be absorbed across the intestinal wall, leading to low plasma concentrations.
-
First-Pass Metabolism: After absorption from the gut, endoxifen passes through the liver via the portal circulation before reaching systemic circulation. In the liver, it can be extensively metabolized by cytochrome P450 (CYP) enzymes. This "first-pass effect" can significantly reduce the amount of active drug that reaches the bloodstream. The primary enzymes involved in tamoxifen and endoxifen metabolism include CYP3A4, CYP2D6, and CYP2C19.[1][2][3]
-
Formulation Inadequacies: The choice of vehicle for administration is critical. Using a simple aqueous suspension for a lipophilic compound like endoxifen often leads to precipitation of the drug in the GI tract and poor absorption.
-
Animal-Specific Factors: The physiology, anatomy, and biochemistry of the animal model can influence drug availability.[4] Factors such as GI transit time, pH of the gut, and species-specific differences in metabolic enzyme activity can all contribute to variability.
Q2: What are the most effective formulation strategies to enhance the solubility and absorption of endoxifen?
A2: Several formulation strategies can significantly improve the oral bioavailability of poorly water-soluble drugs like endoxifen. These approaches focus on increasing solubility and enhancing absorption.
-
Lipid-Based Formulations: These are among the most effective strategies for lipophilic drugs.[4][5][6][7][8] Formulations such as solutions in oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by increasing drug solubilization in the intestine and potentially promoting lymphatic transport, which bypasses the first-pass metabolism in the liver.[5][9][10][11]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions when introduced into aqueous phases under gentle agitation (such as the digestive motility in the GI tract).[9][12][13] This creates a large surface area for drug absorption.
-
Cyclodextrin Complexation: Cyclodextrins are molecules with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate lipophilic drug molecules, like endoxifen, forming inclusion complexes that have greatly increased aqueous solubility.[14] Studies on the parent compound, tamoxifen, have shown that formulation with hydroxybutenyl-β-cyclodextrin can increase oral bioavailability by up to 10- to 14-fold in rats.[14]
Q3: How can I minimize inter-animal variability in endoxifen exposure during my experiments?
A3: Minimizing variability is crucial for obtaining reliable and reproducible data. Here are key strategies:
-
Use an Optimized Formulation: Switching from a simple suspension to a solubilizing formulation, such as a lipid-based system or a cyclodextrin complex, is the most critical step. These formulations provide more consistent drug release and absorption.
-
Standardize Experimental Procedures: Ensure all experimental procedures are highly standardized. This includes:
-
Fasting: Fasting animals overnight (with free access to water) before oral administration can reduce variability caused by food effects on GI physiology and drug absorption.[14]
-
Dosing Technique: Use a consistent and precise oral gavage technique to ensure the full dose is delivered to the stomach.
-
Vehicle Volume: Administer a consistent volume of the formulation based on the animal's body weight.
-
-
Control Environmental Factors: House animals under controlled conditions (temperature, humidity, light-dark cycle) to minimize stress, which can affect physiological parameters and drug metabolism.
Troubleshooting Guides
Problem 1: The compound is precipitating out of the vehicle during formulation preparation or administration.
-
Probable Cause: The vehicle's capacity to solubilize endoxifen has been exceeded. This is common with simple aqueous or co-solvent systems.
-
Solution:
-
Switch to a Lipid-Based Vehicle: Use oils (e.g., corn oil, sesame oil, medium-chain triglycerides) in which endoxifen has higher solubility.
-
Develop a SEDDS Formulation: A self-emulsifying system will keep the drug in a solubilized state both in the formulation and upon dispersion in the GI tract.
-
Consider Cyclodextrin Complexation: Prepare an inclusion complex of endoxifen with a chemically modified cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to significantly increase its aqueous solubility.
-
Problem 2: Plasma concentrations of endoxifen are much lower when administered orally compared to subcutaneous or intravenous injection.
-
Probable Cause: This points to either poor absorption from the GI tract, significant first-pass metabolism, or a combination of both. Studies in mice have shown that oral administration of endoxifen hydrochloride (ENDX·HCl) results in substantially higher endoxifen concentrations compared to administering an equivalent dose of its parent drug, tamoxifen.[15][16] However, the absolute bioavailability may still be limited by formulation.
-
Solution:
-
Enhance Solubility: Implement the formulation strategies described in FAQ 2 (lipid-based systems, SEDDS, cyclodextrins) to improve dissolution and absorption.
-
Bypass First-Pass Metabolism: Lipid-based formulations, particularly those with long-chain triglycerides, can promote lymphatic transport of highly lipophilic drugs, which drains into the systemic circulation, bypassing the liver and reducing first-pass metabolism.[5]
-
Direct Endoxifen Administration: If you are currently administering tamoxifen, switching to direct administration of endoxifen will bypass the need for metabolic activation, which can be a source of variability.[15][16][17][18][19]
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Endoxifen Following Oral Administration in Animal Models
| Species | Formulation/Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Mouse | 25 mg/kg Endoxifen·HCl (Oral) | 103 | 660 | ~12% | [15] |
| Mouse | 75 mg/kg Endoxifen·HCl (Oral) | - | - | >200% (saturable) | [15] |
| Rat | 20 mg/kg Endoxifen·HCl (Oral) | ~300 | - | >67% | [17][18] |
| Rat | 80 mg/kg Endoxifen·HCl (Oral) | ~1000 | - | >67% | [17][18] |
| Rat | 80 mg/kg Tamoxifen (Oral) | ~10 (Endoxifen as metabolite) | - | - | [17] |
| Rat | Tamoxifen with Hydroxybutenyl-β-Cyclodextrin | - | - | Up to 10-14 fold increase vs. unformulated Tamoxifen | [14] |
Note: Bioavailability can exceed 100% in cases of non-linear, saturable absorption kinetics.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Endoxifen
-
Screening of Excipients:
-
Determine the solubility of endoxifen in various oils (e.g., Labrafil® M 1944 CS, Capryol™ 90), surfactants (e.g., Kolliphor® RH40, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).
-
Select an oil that shows high solubility for endoxifen. Select a surfactant and co-surfactant that are miscible with the chosen oil.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, observe the emulsification behavior upon addition to water with gentle stirring. Identify the region that forms a clear or slightly bluish, stable microemulsion.
-
-
Preparation of Drug-Loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant from the microemulsion region.
-
Dissolve the required amount of endoxifen in the oil phase with gentle heating or vortexing.
-
Add the surfactant and co-surfactant to the oil phase and mix until a clear, homogenous solution is formed.
-
Store the final formulation in a sealed container protected from light.
-
Protocol 2: Oral Gavage Administration in Mice
-
Animal Preparation:
-
Fast the mice for 12 hours prior to dosing, ensuring free access to water.[15]
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
-
Dose Preparation:
-
Thoroughly mix the endoxifen formulation to ensure homogeneity.
-
Draw the calculated volume into a syringe fitted with a proper-sized, ball-tipped oral gavage needle (e.g., 20-22 gauge for an adult mouse).
-
-
Administration:
-
Restrain the mouse firmly by scruffing the neck to align the head and body in a straight line.
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass easily without resistance.
-
Slowly dispense the liquid from the syringe.
-
Remove the needle in a smooth, straight motion.
-
Monitor the animal for several minutes post-administration for any signs of distress.
-
Protocol 3: Blood Sampling for Pharmacokinetic Analysis in Rats
-
Animal Preparation:
-
For serial blood sampling, use rats fitted with an indwelling jugular vein cannula. This minimizes stress from repeated sampling.
-
Anesthetize the rat if cannulation is performed acutely.[15]
-
-
Blood Collection:
-
At predetermined time points after oral administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), collect approximately 0.2-0.3 mL of blood via the cannula.[15]
-
Transfer the blood into microtubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes) to separate the plasma.[15]
-
Carefully transfer the supernatant (plasma) to a new, clean microtube.
-
Store the plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).
-
Visualizations
Caption: Workflow for troubleshooting low endoxifen bioavailability.
Caption: Metabolic activation pathway of Tamoxifen to Endoxifen.
Caption: Experimental workflow for an in vivo bioavailability study.
References
- 1. researchgate.net [researchgate.net]
- 2. CYP2D6 and Tamoxifen Metabolism | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of tamoxifen after intravenous and oral dosing of tamoxifen-hydroxybutenyl-beta-cyclodextrin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. Bioavailability and Pharmacokinetics of Endoxifen in Female Rats and Dogs: Evidence to Support the Use of Endoxifen to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioavailability and Pharmacokinetics of Endoxifen in Female Rats and Dogs: Evidence to Support the Use of Endoxifen to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Technical Support Center: 4-[(Z)-1,2-diphenylbut-1-enyl]phenol ((Z)-Endoxifen) Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 4-[(Z)-1,2-diphenylbut-1-enyl]phenol solutions, a potent active metabolite of Tamoxifen.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, commonly known as (Z)-endoxifen, is a potent selective estrogen receptor modulator (SERM).[1] It is an active metabolite of Tamoxifen, generated by cytochrome P450 enzymes, and is investigated for its efficacy in treating and preventing estrogen receptor-positive (ER+) breast cancer.[1][3][4] Its therapeutic potential is linked to its high affinity for the estrogen receptor, which is 30–100 times greater than that of Tamoxifen itself.[3]
Q2: What are the recommended solvents for preparing a stock solution?
A2: (Z)-Endoxifen is soluble in organic solvents such as ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[5] For creating aqueous buffers, it is recommended to first dissolve the compound in ethanol and then perform a serial dilution with the aqueous buffer of choice, such as PBS (pH 7.2).[5]
Q3: What are the recommended storage conditions for (Z)-Endoxifen solutions?
A3: Proper storage is critical to maintain the integrity of the compound. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[6] For long-term stability, storage at -80°C is recommended.
Q4: How stable is (Z)-Endoxifen in solution?
A4: The stability of (Z)-Endoxifen depends on the solvent, storage temperature, and exposure to light. In solvent, it is stable for up to 6 months at -80°C and for 1 month at -20°C.[6][7] Aqueous solutions are less stable, and it is not recommended to store them for more than one day.[5] The compound is also susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[4]
Q5: Is (Z)-Endoxifen sensitive to light?
A5: Yes. Like its parent compound Tamoxifen, (Z)-endoxifen is light-sensitive.[8] Solutions should be stored in light-protected vials (e.g., amber vials) to prevent photodegradation.[9]
Data Summary Tables
Table 1: Recommended Storage of (Z)-Endoxifen
| Form | Storage Temperature | Duration |
|---|---|---|
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months[6][7] |
| In Solvent | -20°C | 1 month[6][7] |
Table 2: Solubility of (E/Z)-Endoxifen
| Solvent | Approximate Solubility |
|---|---|
| Ethanol | ~20 mg/mL[5] |
| Dimethylformamide (DMF) | ~20 mg/mL[5] |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL[5] |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.3 mg/mL[5] |
Table 3: Stability in Biological Matrices
| Matrix | Condition | Duration | Stability |
|---|---|---|---|
| Human Plasma | -80°C | 7 weeks | Stable[10] |
| Human Plasma | 3 Freeze-Thaw Cycles | N/A | Stable[10] |
| Human Plasma | 37°C | 6 hours | Stable[10] |
| Serum, Whole Blood, Plasma | Room Temperature (20-25°C), protected from light | 7 days | Stable[8] |
Troubleshooting Guide
Problem: My experimental results are inconsistent or show a loss of compound activity.
This issue often points to the degradation of the (Z)-Endoxifen solution. Use the following decision tree to troubleshoot potential causes.
Caption: Troubleshooting decision tree for (Z)-Endoxifen solution instability.
Experimental Protocols & Workflows
Protocol 1: Stability Assessment by HPLC
This protocol outlines a method to assess the stability of a (Z)-Endoxifen solution by monitoring its purity over time. Forced degradation studies show the compound is susceptible to degradation, making HPLC a crucial tool for quality control.[4]
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve (Z)-Endoxifen in a suitable solvent (e.g., acetonitrile/buffer mixture) to a known concentration (e.g., 100 µg/mL).
-
Initial Analysis (Time Zero): Immediately analyze the freshly prepared solution using the HPLC parameters below to establish the initial peak area and purity.
-
Storage: Aliquot the stock solution into separate, light-protected vials. Store them under various conditions to be tested (e.g., -20°C, 4°C, 25°C).
-
Time-Point Analysis: At designated time intervals (e.g., 24h, 48h, 7 days, 1 month), retrieve a vial from each storage condition.
-
Sample Preparation & Injection: Allow the sample to reach room temperature. Dilute to the working concentration (e.g., 10 µg/mL) and inject into the HPLC system.
-
Data Analysis: Compare the peak area of (Z)-Endoxifen at each time point to the time-zero sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
HPLC Parameters (Adapted from literature[4]):
-
Column: C18 reverse-phase column (e.g., Zodiac C18)
-
Mobile Phase: Isocratic mixture of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., 78:22 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 278 nm
-
Column Temperature: 30°C
Caption: Experimental workflow for HPLC-based stability testing of (Z)-Endoxifen.
Protocol 2: Qualitative Test for Phenolic Group (Ferric Chloride Test)
This is a rapid chemical test to confirm the presence of the phenolic group in your compound, which can be useful as a preliminary check.[11][12]
Methodology:
-
Dissolve a small amount of your compound in water or an ethanol/water mixture.
-
Add a few drops of a freshly prepared, neutral 1% ferric chloride (FeCl₃) solution.
-
Observe for a color change. The appearance of a distinct color (typically violet, blue, or green) indicates the presence of the phenolic group.[11][12][13]
Signaling Pathway
(Z)-Endoxifen functions as a Selective Estrogen Receptor Modulator (SERM). It exerts its primary anti-cancer effects by competitively binding to the estrogen receptor (ER), which alters receptor conformation and inhibits the transcription of estrogen-dependent genes that promote tumor cell proliferation.
Caption: Simplified signaling pathway of (Z)-Endoxifen as an ER antagonist.
References
- 1. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tamoxifen | C26H29NO | CID 2733526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 131I-Labeled [Z]-2-[4-(1,2-diphenyl-1-di-butenyl)-phenoxy]-N,N-dimethylethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. byjus.com [byjus.com]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. scribd.com [scribd.com]
Overcoming solubility issues of 4-[(Z)-1,2-diphenylbut-1-enyl]phenol in aqueous buffers
Technical Support Center: 4-[(Z)-1,2-diphenylbut-1-enyl]phenol (Endoxifen)
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies for overcoming solubility challenges with this compound, an active metabolite of tamoxifen also known as endoxifen, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is sparingly soluble in aqueous buffers.[1] Its calculated water solubility is approximately 0.00092 mg/mL.[2] For practical experimental purposes, dissolving it first in an organic solvent like ethanol and then diluting it with an aqueous buffer is recommended.[1] Using this method, a solubility of approximately 0.3 mg/mL can be achieved in a 1:2 solution of ethanol:PBS (pH 7.2).[1]
Q2: Why is this compound poorly soluble in aqueous solutions?
A2: The molecule possesses a largely hydrophobic structure due to the presence of multiple phenyl rings, making it difficult to dissolve in polar solvents like water. The phenol group offers some polarity, but it is insufficient to overcome the hydrophobicity of the rest of the molecule.
Q3: How does pH affect the solubility of this compound?
A3: As a phenolic compound, its solubility is pH-dependent. Phenolic compounds are weak acids and tend to be more soluble at higher (alkaline) pH values because the phenolic hydroxyl group can deprotonate to form a more polar phenoxide salt.[3] Conversely, at low (acidic) pH, the equilibrium shifts towards the protonated, less polar form, which is more soluble in organic solvents.[3] However, it's important to note that high pH in the presence of oxygen can lead to the degradation of some polyphenols.[3]
Q4: What are the common organic solvents for dissolving this compound?
A4: (E/Z)-Endoxifen is soluble in organic solvents such as ethanol (~20 mg/mL), dimethylformamide (DMF) (~20 mg/mL), and dimethyl sulfoxide (DMSO) (~2 mg/mL).[1] When preparing stock solutions, it is advisable to purge the solvent with an inert gas.[1]
Q5: Can I store aqueous solutions of this compound?
A5: It is not recommended to store aqueous solutions of (E/Z)-endoxifen for more than one day due to its limited stability and potential for precipitation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of organic stock in aqueous buffer. | The concentration of the compound in the final aqueous solution exceeds its solubility limit. | - Increase the proportion of the organic co-solvent in the final solution. - Decrease the final concentration of the compound. - Use a solubilizing agent such as cyclodextrin.[4][5][6] |
| Cloudy or hazy solution after dissolving. | Incomplete dissolution or formation of fine particulates. | - Gently warm the solution (check for temperature stability of the compound). - Increase the sonication time. - Filter the solution through a 0.22 µm syringe filter to remove undissolved particles. |
| Inconsistent experimental results. | Variability in the concentration of the dissolved compound due to incomplete solubilization or precipitation over time. | - Prepare fresh aqueous solutions for each experiment. - Ensure complete dissolution of the stock solution before diluting. - Vortex the solution before each use to ensure homogeneity. |
| Compound appears to be degrading in solution. | The pH of the buffer is too high, leading to oxidative degradation.[3][7] | - Adjust the pH of the buffer to a more neutral or slightly acidic range if the experimental design allows. Phenolic compounds are generally more stable in acidic conditions.[8] - Prepare solutions fresh and protect them from light and air. |
Quantitative Data Summary
The following table summarizes the solubility of (E/Z)-endoxifen in various solvents.
| Solvent | Solubility | Reference |
| Ethanol | ~20 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | [1] |
| 1:2 solution of ethanol:PBS (pH 7.2) | ~0.3 mg/mL | [1] |
| Water (calculated) | 0.00092 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen organic solvent (e.g., ethanol, DMSO, or DMF) to achieve the desired stock concentration.
-
Purge the tube with an inert gas (e.g., nitrogen or argon) to minimize oxidation.[1]
-
Cap the tube tightly and vortex until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C for long-term storage, protected from light.[1]
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent
-
Thaw the organic stock solution of this compound at room temperature.
-
Vortex the stock solution to ensure it is homogeneous.
-
In a separate sterile tube, add the desired volume of the aqueous buffer (e.g., PBS, pH 7.2).
-
While vortexing the aqueous buffer, slowly add the required volume of the organic stock solution to achieve the final desired concentration.
-
Continue to vortex for a few minutes to ensure complete mixing.
-
Use the freshly prepared aqueous solution immediately. Do not store for more than one day.[1]
Protocol 3: Enhancing Aqueous Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.[4][5][6]
-
Prepare a stock solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in the desired aqueous buffer.
-
Prepare a concentrated stock solution of this compound in an organic solvent (e.g., ethanol).
-
Slowly add the drug stock solution to the cyclodextrin solution while stirring vigorously.
-
Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.
-
The resulting solution can then be filtered to remove any undissolved drug and used for experiments.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Cyclodextrin encapsulation mechanism.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to minimize batch-to-batch variability of synthesized 4-[(Z)-1,2-diphenylbut-1-enyl]phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of 4-[(Z)-1,2-diphenylbut-1-enyl]phenol, a key intermediate in the production of tamoxifen and other selective estrogen receptor modulators (SERMs).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in the synthesis of this compound?
A1: The primary sources of variability stem from three main areas of the synthesis process:
-
Stereoselectivity of the core reaction: The ratio of the desired (Z)-isomer to the undesired (E)-isomer can fluctuate significantly depending on the chosen synthetic route and reaction conditions.
-
Purity of starting materials and reagents: Impurities in reactants, solvents, and catalysts can lead to inconsistent reaction rates, side product formation, and variations in yield and isomeric ratio.
-
Effectiveness of the purification process: The ability to consistently separate the (Z)-isomer from the (E)-isomer and other impurities during workup and purification is critical for obtaining a product with uniform quality.
Q2: Which synthetic routes are commonly employed for the synthesis of this compound, and how do they impact variability?
A2: Two of the most common and well-documented synthetic routes are the McMurry reaction and the Suzuki-Miyaura cross-coupling reaction. Each has its own set of parameters that can influence batch-to-batch consistency. The McMurry reaction is known for often favoring the formation of the (Z)-isomer, while the stereochemical outcome of the Suzuki-Miyaura coupling is highly dependent on the catalyst system and reaction conditions.
Q3: How can I accurately determine the Z/E isomer ratio in my product?
A3: A reliable and widely used method for quantifying the Z/E isomer ratio is High-Performance Liquid Chromatography (HPLC). Developing a validated HPLC method is crucial for quality control and for assessing the impact of any process modifications aimed at improving stereoselectivity. Proton NMR (¹H NMR) spectroscopy can also be used to determine the isomer ratio by integrating specific, well-resolved signals corresponding to each isomer.
Troubleshooting Guides
Issue 1: Low Z:E Isomer Ratio
A low ratio of the desired (Z)-isomer to the undesired (E)-isomer is a common challenge that directly impacts product quality and yield. Below are troubleshooting strategies for the two primary synthetic routes.
The McMurry reaction involves the reductive coupling of two ketone molecules. The stereoselectivity is influenced by the nature of the titanium reagent and the steric and electronic properties of the ketone substrates.
dot
Caption: Workflow for the McMurry Reaction.
| Potential Cause | Recommended Solution |
| Suboptimal Titanium Reagent | The choice and preparation of the low-valent titanium reagent are critical. Using a combination of TiCl₃ and LiAlH₄ has been reported to favor the Z-isomer. Ensure all reagents are of high purity and the reaction is conducted under strictly anhydrous and inert conditions. |
| Steric and Electronic Effects of Ketones | The structure of the ketone starting materials can influence the stereochemical outcome. While the core structure is defined, ensure the purity of the 4-hydroxy-α-ethyl-deoxybenzoin (or its protected form) and propiophenone. |
| Reaction Temperature and Time | While typically run at reflux in THF, inconsistent heating or reaction times can affect the final isomer ratio. Maintain a consistent reflux temperature and monitor the reaction to completion using TLC or HPLC. |
This reaction offers a versatile method for creating the triarylethylene core. However, the stereoselectivity is highly dependent on the palladium catalyst and, specifically, the phosphine ligand used.
dot
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
| Potential Cause | Recommended Solution |
| Inappropriate Phosphine Ligand | The choice of phosphine ligand is paramount for maintaining the stereochemistry of the starting vinyl halide. For Suzuki-Miyaura couplings, bulky and electron-rich phosphine ligands often promote the desired stereoretention. It is advisable to screen a variety of phosphine ligands to find the optimal one for your specific substrate. |
| Isomerization During Reaction | Undesired Z to E isomerization can occur under certain reaction conditions. This can be influenced by temperature, reaction time, and the nature of the base. It is recommended to use the mildest effective conditions and monitor the reaction progress to avoid prolonged heating. |
| Quality of Boronic Acid | The purity of the boronic acid reagent is important. Impurities can lead to side reactions and affect the efficiency of the catalyst. Use high-purity boronic acid and consider re-purifying if necessary. |
Issue 2: Inconsistent Yields
Fluctuations in product yield from batch to batch can be a significant issue, impacting project timelines and resource allocation.
dot
Caption: Factors Contributing to Yield Variability.
| Potential Cause | Recommended Solution |
| Inconsistent Reagent Quality | The quality of starting materials, solvents, and catalysts can vary between suppliers and even between lots from the same supplier. It is crucial to establish and adhere to strict quality control specifications for all incoming materials. |
| Atmospheric Contamination | Both the McMurry and Suzuki-Miyaura reactions are sensitive to oxygen and moisture. Ensure that all reactions are carried out under a consistently dry and inert atmosphere (e.g., argon or nitrogen). Use freshly distilled and degassed solvents. |
| Inefficient Workup and Extraction | Losses during the workup and extraction phases can contribute significantly to yield variability. Optimize the extraction protocol, including the choice of solvent and the number of extractions, to ensure complete recovery of the product. |
Issue 3: Difficulty in Purification and Isomer Separation
Even with a good Z:E ratio from the reaction, inconsistent purification can lead to variable final product quality.
| Potential Cause | Recommended Solution |
| Suboptimal Crystallization Conditions | Crystallization is a powerful technique for enriching the desired (Z)-isomer. However, its success is highly dependent on the solvent system, temperature profile, and seeding. A systematic screening of crystallization solvents and conditions is recommended. For endoxifen, a related compound, acetone has been identified as a useful solvent for enriching the Z-isomer. |
| Co-elution in Chromatography | If using column chromatography for purification, the Z and E isomers may co-elute if the stationary and mobile phases are not optimized. Methodical development of the chromatographic method, including screening different solvent systems and stationary phases, is necessary to achieve baseline separation. |
| Isomerization during Purification | In some cases, exposure to acidic or basic conditions, or prolonged heating during purification, can cause isomerization. Ensure that the purification conditions are as mild as possible and that the product is not subjected to harsh conditions for extended periods. |
Experimental Protocols
General Protocol for HPLC Analysis of Z/E Isomers
This protocol provides a starting point for developing a method to analyze the Z/E isomer ratio. Optimization will be required for specific equipment and product matrices.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) is a common starting point. The exact ratio will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 240-260 nm).
-
Sample Preparation: Dissolve a known amount of the crude or purified product in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Quantification: The ratio is determined by the relative peak areas of the Z and E isomers.
Illustrative Crystallization Protocol for Z-Isomer Enrichment
This is a general procedure that should be optimized for the specific product.
-
Dissolve the crude product containing a mixture of Z and E isomers in a suitable solvent (e.g., acetone, isopropyl acetate, or toluene) at an elevated temperature to achieve complete dissolution.
-
Slowly cool the solution to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator may be necessary.
-
If crystallization does not occur, a seed crystal of the pure (Z)-isomer can be added.
-
Collect the crystals by filtration and wash with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
Analyze the mother liquor and the crystals by HPLC to determine the enrichment of the (Z)-isomer in the crystalline fraction.
By systematically addressing these potential sources of variability and implementing robust analytical controls, researchers can significantly improve the consistency and reliability of this compound synthesis.
Preventing the degradation of 4-[(Z)-1,2-diphenylbut-1-enyl]phenol during experimental procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[(Z)-1,2-diphenylbut-1-enyl]phenol, a key active metabolite of tamoxifen. The following information is designed to help prevent its degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during experiments?
A1: The primary causes of degradation for this compound, also known as Afimoxifene or 4-hydroxytamoxifen (4-OHT), are exposure to light, oxidation, and isomerization in solution.[1][2] The molecule is particularly sensitive to UV light, which can lead to rapid isomerization and hydrolysis.[1] It can also undergo oxidative activation, especially in the presence of peroxidases, leading to the formation of free radicals and dimers.[3][4]
Q2: How should I properly store the solid compound and its solutions to minimize degradation?
A2: Proper storage is critical to maintaining the integrity of 4-OHT.
-
Solid Compound: Store the solid compound desiccated and protected from light at 2–8 °C. Under these conditions, the product can remain active for up to 3 years.
-
Solutions: It is generally recommended to prepare solutions fresh before use and not to store them.[2][5] If short-term storage is necessary, solutions in ethanol or DMSO should be stored protected from light at –20 °C.[5][6] For longer-term stability and to prevent isomerization, the compound can be stored at -25°C in the dark as a tetrahydrofuran (THF) solution containing approximately 0.025% butylated hydroxytoluene (BHT) as an antioxidant.[2][6]
Q3: What solvents are recommended for dissolving this compound?
A3: 4-OHT is soluble in several organic solvents. The choice of solvent can impact its stability.
-
Ethanol: Soluble up to 20 mg/ml (with heating) or 50 mM.[5][6] It is a common solvent for cell culture experiments, but care should be taken to keep the final ethanol concentration low (e.g., <0.1%) to avoid cellular toxicity.[5]
-
Methanol: Soluble up to 10 mg/ml.
-
DMSO: Soluble up to 5.1 mM or 100 mM depending on the supplier.[5][7]
-
DMF: Soluble up to 50 mM.[5]
Isomerization can occur in most common laboratory solvents, particularly those with a low dielectric constant.[2][6]
Q4: My experimental results are inconsistent. Could this be due to isomerization of the compound?
A4: Yes, inconsistent results can be a consequence of isomerization. 4-OHT exists as a mixture of (Z) and (E) isomers. The (Z)-isomer (trans) is the more potent antiestrogen. In solution, a facile isomerization to a mixture of (Z/E)-isomers can occur, potentially due to traces of acid or oxidative-reductive reactions.[1] This change in the isomeric ratio will alter the biological activity of your solution, leading to variability in your results. To mitigate this, prepare solutions fresh, protect them from light, and consider using a stabilizer like BHT if longer-term storage is unavoidable.[2][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in cell culture experiments. | 1. Degradation in culture medium: 4-OHT can isomerize when incubated in culture medium.[6] 2. Oxidation: The presence of oxidative species in the medium or cells can lead to degradation.[3] | 1. Prepare fresh 4-OHT solutions for each experiment and add them to the culture medium immediately before use.[2][5] 2. Consider using a culture medium with antioxidants or adding a low concentration of an antioxidant like BHT, if compatible with your experimental system.[2][6] |
| Precipitate forms when adding 4-OHT stock solution to aqueous buffers or media. | Low aqueous solubility: 4-OHT has low solubility in aqueous media.[5] | 1. Ensure the final solvent concentration (e.g., ethanol) in the aqueous solution is low enough to be tolerated by your system but sufficient to maintain solubility. 2. Prepare a more dilute stock solution. 3. Vortex or mix thoroughly immediately after dilution. |
| Discoloration of the 4-OHT solution. | Oxidation or degradation: A change in color, such as turning yellow, can indicate chemical degradation. | 1. Discard the discolored solution. 2. Prepare a fresh solution using high-purity solvent. 3. Ensure the solution is protected from light and air (e.g., by using amber vials and purging with an inert gas like argon or nitrogen). |
| Variability in analytical measurements (e.g., HPLC, LC-MS). | 1. Isomerization: The ratio of (Z) to (E) isomers may be changing over time in your standards or samples.[1] 2. Formation of degradation products: The appearance of new peaks can indicate degradation.[4] | 1. Analyze samples and standards as quickly as possible after preparation. 2. Use a validated analytical method that can separate and quantify both the (Z) and (E) isomers.[8] 3. Store samples and standards under the recommended conditions (protected from light, low temperature). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol
-
Weigh out the required amount of solid this compound in a fume hood.
-
In a sterile, amber glass vial, add the appropriate volume of absolute ethanol to achieve a final concentration of 10 mM (e.g., for 1 mg of 4-OHT with a molecular weight of 387.5 g/mol , add 258 µL of ethanol).[5]
-
To aid dissolution, the solution can be gently heated to 55°C for a few minutes or sonicated.[6][9]
-
Once fully dissolved, the solution should be clear and faintly yellow.
-
If for cell culture use, filter the solution through a 0.22 µm sterile filter.[6]
-
Use the solution immediately.[2] If short-term storage is necessary, aliquot into smaller volumes in amber vials and store at -20°C.[5][6] Avoid repeated freeze-thaw cycles.[5]
Protocol 2: Induction of CreER-mediated Recombination in Mice
This protocol is a general guideline and may need to be optimized for specific mouse lines and experimental goals.
-
Preparation of 4-OHT solution for injection:
-
Dissolve 4-OHT in absolute ethanol at a concentration of 50-100 mg/mL by sonicating for 15 minutes at 55°C.[9]
-
Add sunflower oil to reach a final concentration of 10 mg/mL and continue to sonicate for another 15 minutes at 55°C.[9]
-
Crucially, this solution should be used within 2 hours of preparation due to its instability. [9]
-
-
Administration:
-
Monitoring:
-
Monitor the mice during and after the injection period for any signs of adverse reactions.[9]
-
Visualizations
Signaling Pathway: Mechanism of Action of 4-Hydroxytamoxifen
Caption: Mechanism of action of 4-Hydroxytamoxifen (4-OHT).
Experimental Workflow: Preventing Degradation During a Cell Culture Experiment
Caption: Workflow for minimizing 4-OHT degradation in cell culture.
Logical Relationship: Factors Leading to 4-OHT Degradation
Caption: Key factors contributing to the degradation of 4-OHT.
References
- 1. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-OHT (4-Hydroxytamoxifen 70 Z-isomer) | Inducible Cre-system | Hello Bio [hellobio.com]
- 3. Peroxidase-catalyzed pro- versus antioxidant effects of 4-hydroxytamoxifen: enzyme specificity and biochemical sequelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxidase activation of 4-hydroxytamoxifen to free radicals detected by EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. (Z)-4-Hydroxytamoxifen | Estrogen and Related Receptor Modulators: R&D Systems [rndsystems.com]
- 8. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tamoxifen Administration in Transgenic Mice [protocols.io]
Strategies to mitigate tamoxifen-induced side effects in animal research
This guide provides researchers, scientists, and drug development professionals with strategies to mitigate common side effects associated with tamoxifen administration in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
General Administration & Handling
Q1: What is the recommended route for tamoxifen administration to minimize animal stress and side effects?
A1: While intraperitoneal (IP) injections and oral gavage are common, they can cause stress, local inflammation, and potential for injury.[1][2] The recommended route to minimize adverse effects is voluntary oral consumption. This can be achieved by incorporating tamoxifen into a palatable diet or specialized gel formulations.[1][3] A recent refinement involves using sweetened milk emulsions, which mice voluntarily consume from a micropipette, showing efficacy comparable to gavage and injections with improved accuracy and reduced animal stress.[4][5]
Q2: My animals are losing weight after starting the tamoxifen diet. What should I do?
A2: Weight loss is an expected side effect, particularly at the beginning of treatment.[3] It is crucial to monitor the animals' body weight daily during the initial administration period.[3] If weight loss exceeds 10-15%, consider the following:
-
Provide supportive care: Supplement with highly palatable, high-energy food or hydration gels.[1]
-
Adjust the dose: High doses of tamoxifen may not be necessary for efficient gene activation and increase toxicity.[3] A study comparing administration routes found that 3 mg of tamoxifen administered orally for five consecutive days provided maximal reporter induction with minimal adverse effects in mice.[2]
-
Refine the delivery method: Animals may be reluctant to eat a tamoxifen-containing diet. Palatable formulations can increase voluntary intake and reduce food avoidance-related weight loss.[4][5][6]
Q3: Are there alternatives to tamoxifen for inducing Cre-Lox systems?
A3: Yes, for studies where tamoxifen's hormonal effects are a significant concern, particularly in reproductive or embryonic development research, doxycycline-inducible Cre systems (Tet-On/Tet-Off) are a viable alternative.
Reproductive System Side Effects
Q4: I am observing uterine abnormalities and/or pregnancy complications in my female mice treated with tamoxifen. How can I mitigate this?
A4: Tamoxifen has estrogenic effects on the uterus, which can lead to endometrial cell proliferation, hyperplasia, and even cancer with long-term exposure.[7][8][9] In pregnant mice, it can be deleterious to both the mother and the embryo.[10][11][12]
-
Co-administration with Progesterone: For studies requiring tamoxifen administration during pregnancy, co-administration of progesterone can partially overcome adverse effects like abortion.[10][11][13]
-
PI3K Pathway Inhibition: Preclinical studies have shown that tamoxifen activates the PI3K-AKT signaling pathway in the uterus.[8] Co-administration with a PI3K inhibitor, such as alpelisib, has been shown to significantly decrease this activation and subsequent cell proliferation in mice.
Q5: My intact female dogs are developing pyometra after tamoxifen administration. What is the recommended course of action?
A5: Tamoxifen's estrogenic effects on the canine uterus can lead to endometrial hyperplasia and a high risk of pyometra.[14][15] To mitigate this, it is strongly recommended that female dogs be spayed (ovariohysterectomy) before initiating prolonged tamoxifen treatment.[14][15]
Hepatotoxicity (Liver Damage)
Q6: I am concerned about tamoxifen-induced hepatotoxicity. What are the signs and how can I reduce liver damage?
A6: Tamoxifen can cause hepatic steatosis (fatty liver), inflammation, and in some cases, more severe liver damage.[7][16][17] This is often associated with oxidative stress and the upregulation of lipid synthesis pathways.[18][19]
-
Signs: Elevated liver enzymes (ALT, AST), lipid accumulation in hepatocytes, and in more severe cases, hepatocyte swelling and necrosis.[7][20]
-
Mitigation Strategies:
-
Antioxidant Co-administration: Co-treatment with antioxidants can ameliorate liver damage.
-
Dietary Intervention:
-
Neurological & Cognitive Side Effects
Q7: My animals are showing signs of cognitive impairment or depression-like behavior. Can this be caused by tamoxifen and how can it be addressed?
A7: Yes, tamoxifen can cross the blood-brain barrier and has been associated with cognitive deficits (e.g., memory impairment) and behavioral changes like anxiety and depression, although effects can vary depending on the hormonal status of the animal.[24][25][26]
-
Mitigation for Cognitive Impairment:
-
Fluoxetine: In rats, the antidepressant fluoxetine (3 and 5 mg/kg, i.p.) has been shown to improve tamoxifen-induced memory impairment. This effect is linked to the modulation of NMDA receptors and the CREB/BDNF/cFos signaling pathway.[27]
-
-
Mitigation for Depression-like Behavior:
-
Antidepressants: Prophylactic treatment with antidepressants like venlafaxine has been used to prevent the recurrence of depressive symptoms upon tamoxifen initiation in a clinical case.[28] While this is a clinical report, it suggests a potential avenue for preclinical investigation.
-
Data Summary Tables
Table 1: Mitigation Strategies for Tamoxifen-Induced Side Effects
| Side Effect Category | Affected Organ | Specific Issue | Mitigation Strategy | Animal Model | Reference |
| Reproductive Toxicity | Uterus | Endometrial Proliferation | Co-administer PI3K inhibitor (Alpelisib) | Mouse | |
| Uterus | Pregnancy Complications / Abortion | Co-administer Progesterone | Mouse | [10][11] | |
| Uterus | Pyometra | Ovariohysterectomy (Spaying) prior to treatment | Dog | [14][15] | |
| Hepatotoxicity | Liver | Fatty Liver / Oxidative Stress | Co-administer Caffeine | Rat | [20] |
| Liver | Fatty Liver / Lipid Accumulation | Co-administer Fish Oil | Rat | [22][23] | |
| Liver | Mitochondrial Oxidative Damage | Co-administer Taurine (100 mg/kg) | Mouse | [6][21] | |
| Neurotoxicity | Brain | Memory Impairment | Co-administer Fluoxetine (3-5 mg/kg) | Rat | [27] |
| General | Whole Animal | Stress / Weight Loss from Administration | Use palatable formulations for voluntary intake | Mouse | [1][4][5] |
Experimental Protocols
Protocol 1: Mitigation of Tamoxifen-Induced Uterine Proliferation with a PI3K Inhibitor (Mouse Model)
Based on the findings of Kübler et al., as described in related reports.[8]
-
Animal Model: Female mice.
-
Tamoxifen Administration: Administer tamoxifen at the desired dose and schedule for the primary experiment (e.g., oral gavage).
-
Mitigation Agent: Alpelisib (a PI3K inhibitor).
-
Co-administration Protocol:
-
Prepare Alpelisib for administration according to the manufacturer's instructions, typically for oral gavage.
-
Administer Alpelisib concurrently with tamoxifen.
-
Include control groups: Vehicle only, Tamoxifen + Vehicle, Alpelisib only.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize animals and collect uterine tissue.
-
Measure uterine wet weight as an indicator of proliferation.
-
Perform immunohistochemistry (IHC) for proliferation markers (e.g., Ki67).
-
Perform Western blot analysis on uterine tissue lysates to assess the phosphorylation status of AKT (a downstream target of PI3K) and the expression of the IGF1 receptor to confirm pathway inhibition.
-
Protocol 2: Amelioration of Tamoxifen-Induced Hepatotoxicity with Fish Oil (Rat Model)
Adapted from a study by Wright et al.[22][23]
-
Animal Model: Female Wistar rats.
-
Groups (Example):
-
Group 1: Control (Vehicle only)
-
Group 2: Tamoxifen only (e.g., 35 mg/kg, IP injection)
-
Group 3: Fish Oil only (e.g., 1000 mg/kg, IP injection)
-
Group 4: Tamoxifen (35 mg/kg) + Fish Oil (1000 mg/kg)
-
-
Treatment Protocol:
-
Administer treatments daily for a specified period (e.g., 7 days).
-
-
Endpoint Analysis:
-
Monitor animal weight throughout the study.
-
Euthanize animals and collect liver tissue.
-
Measure liver weight.
-
Perform histological analysis (e.g., H&E staining) to assess hepatic steatosis.
-
Conduct liver lipid analysis to quantify lipid accumulation.
-
Visualizations: Signaling Pathways & Workflows
Caption: Mitigation of Tamoxifen-induced uterine proliferation via PI3K inhibition.
Caption: Key pathways in Tamoxifen-induced hepatotoxicity and points of intervention.
Caption: Workflow comparing traditional vs. refined Tamoxifen administration methods.
References
- 1. clearh2o.com [clearh2o.com]
- 2. researchgate.net [researchgate.net]
- 3. Uncovering Link Between Tamoxifen and Uterine Cancer Risk [uspharmacist.com]
- 4. Refined tamoxifen administration in mice by encouraging voluntary consumption of palatable formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Tamoxifen induces hepatotoxicity and changes to hepatocyte morphology at the early stage of endocrinotherapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New research sheds light on why Tamoxifen may lead to higher risk of uterine cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 9. Molecular mechanisms of tamoxifen-associated endometrial cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tamoxifen administration in pregnant mice can be deleterious to both mother and embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tamoxifen administration in pregnant mice can be deleterious to both mother and embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tamoxifen administration in pregnant mice can be deleterious to both mother and embryo | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Review of the toxicology of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotection by Tamoxifen in Focal Cerebral Ischemia is Not Mediated by an Agonist Action at Estrogen Receptors but is Associated with Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. radiopaedia.org [radiopaedia.org]
- 17. Tamoxifen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. Taurine prevents tamoxifen-induced mitochondrial oxidative damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. "The Prevention of Inflammatory-Related Liver Damage by Tamoxifen in Ra" by Renae Haycraft [cornerstone.lib.mnsu.edu]
- 23. researchgate.net [researchgate.net]
- 24. Neuropsychiatric Effects of Tamoxifen: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The effects of tamoxifen on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Ameliorating effect offluoxetine on tamoxifen-induced memory loss: The role of corticolimbic NMDA receptors and CREB/BDNF/cFos signaling pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Acute tamoxifen-induced depression and its prevention with venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Anti-Estrogenic Activity in ER-Positive Cells: A Comparative Guide to 4-[(Z)-1,2-diphenylbut-1-enyl]phenol and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-estrogenic activity of 4-[(Z)-1,2-diphenylbut-1-enyl]phenol, the active metabolite of tamoxifen known as 4-hydroxytamoxifen, with other leading endocrine therapies in estrogen receptor-positive (ER-positive) cells. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and selection of anti-estrogenic compounds for research and development.
Comparative Analysis of Anti-Estrogenic Activity
The efficacy of anti-estrogenic compounds is primarily evaluated by their ability to inhibit the proliferation of ER-positive breast cancer cells, their binding affinity to the estrogen receptor, and their impact on the expression of estrogen-responsive genes. This section presents a comparative summary of 4-hydroxytamoxifen against two major classes of anti-estrogenic agents: the selective estrogen receptor degrader (SERD) fulvestrant, and aromatase inhibitors, represented here by anastrozole.
Table 1: Comparative Anti-proliferative Activity in MCF-7 Cells
| Compound | Mechanism of Action | IC50 (inhibition of cell proliferation) | Citation(s) |
| 4-Hydroxytamoxifen | Selective Estrogen Receptor Modulator (SERM) | 19.35 µM (24h), 21.42 µM (48h & 72h) | [1] |
| Fulvestrant | Selective Estrogen Receptor Degrader (SERD) | 0.8 nM | [2] |
| Anastrozole | Aromatase Inhibitor | Not directly applicable (inhibits estrogen synthesis) | [1][3] |
Note: The IC50 value for Anastrozole is not directly comparable in this in vitro setting as it acts by blocking estrogen production, thus its effect is dependent on the presence of aromatase activity which is not a feature of MCF-7 cell culture.
Table 2: Comparative Binding Affinity for Estrogen Receptor α (ERα)
| Compound | Relative Binding Affinity (RBA) compared to Estradiol | Citation(s) |
| 4-Hydroxytamoxifen | High (comparable to estradiol) | |
| Fulvestrant | High | |
| Anastrozole | Not applicable (does not bind to ERα) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine anti-estrogenic activity.
Cell Proliferation Assay (E-Screen Assay)
The E-screen assay is a robust method to assess the estrogenic or anti-estrogenic potential of a compound by measuring its effect on the proliferation of ER-positive cells, such as the MCF-7 human breast cancer cell line.
Protocol:
-
Cell Culture: MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Hormone Deprivation: Prior to the assay, cells are washed with phosphate-buffered saline (PBS) and cultured in a phenol red-free DMEM supplemented with charcoal-stripped FBS for 48-72 hours to deplete endogenous estrogens.
-
Treatment: Cells are seeded in 96-well plates. After cell attachment, the medium is replaced with a medium containing a fixed concentration of 17β-estradiol (to stimulate proliferation) and varying concentrations of the test compound (e.g., 4-hydroxytamoxifen, fulvestrant). Control wells include cells treated with estradiol alone and vehicle control.
-
Incubation: The cells are incubated for a period of 6 days, with a medium change every 2 days.
-
Quantification: Cell proliferation can be quantified using various methods, such as the Sulforhodamine B (SRB) assay or MTT assay, which measure total protein or metabolic activity, respectively.
-
Data Analysis: The results are expressed as a percentage of the proliferation observed with estradiol alone. The IC50 value, the concentration of the compound that inhibits 50% of the estradiol-induced proliferation, is then calculated.
Estrogen Receptor Binding Assay
This assay determines the ability of a compound to compete with radiolabeled estradiol for binding to the estrogen receptor.
Protocol:
-
Preparation of Cytosol: ER-positive cells (e.g., MCF-7) or rat uterine tissue are homogenized in a buffer to extract the cytosol containing the estrogen receptors.
-
Competitive Binding: A constant amount of radiolabeled estradiol (e.g., [3H]17β-estradiol) is incubated with the cytosol in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Unbound Ligand: The receptor-bound radiolabeled estradiol is separated from the unbound fraction using methods like hydroxylapatite or dextran-coated charcoal.
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled estradiol) can be determined. The relative binding affinity (RBA) is calculated by comparing the IC50 of the test compound to that of a reference compound (e.g., unlabeled estradiol).
Gene Expression Analysis
The expression of estrogen-responsive genes, such as pS2 (TFF1) and progesterone receptor (PGR), is a key indicator of estrogenic or anti-estrogenic activity.
Protocol:
-
Cell Treatment: ER-positive cells (e.g., MCF-7) are treated with the test compound in the presence of estradiol for a specified period (e.g., 24 hours).
-
RNA Extraction: Total RNA is isolated from the cells using a suitable method (e.g., TRIzol reagent).
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The expression levels of target genes (e.g., pS2, PGR) and a housekeeping gene (for normalization) are quantified using real-time PCR with specific primers.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, comparing the expression in treated cells to that in control cells. A decrease in the expression of estrogen-responsive genes in the presence of the test compound indicates anti-estrogenic activity.
Visualizing the Mechanisms of Action
Diagrams illustrating the signaling pathways and experimental workflows provide a clear conceptual framework for understanding the validation process.
Caption: Estrogen Receptor Signaling and Anti-Estrogen Intervention.
Caption: Workflow for Validating Anti-Estrogenic Activity.
References
Comparative analysis of 4-[(Z)-1,2-diphenylbut-1-enyl]phenol versus other SERMs in breast cancer models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 4-[(Z)-1,2-diphenylbut-1-enyl]phenol, a potent active metabolite of tamoxifen known as endoxifen, against other widely studied Selective Estrogen Receptor Modulators (SERMs) in preclinical breast cancer models. The objective is to offer a comprehensive overview of their relative performance, supported by experimental data, to inform future research and drug development efforts in the field of endocrine therapy for breast cancer.
Introduction to SERMs and Endoxifen
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[1] In breast tissue, they primarily act as antagonists, blocking the proliferative effects of estrogen, making them a cornerstone in the treatment and prevention of ER-positive breast cancer.[1] Tamoxifen, the first SERM to be widely used, is a prodrug that requires metabolic activation to exert its full therapeutic effect.[2] Its primary active metabolites, endoxifen and 4-hydroxytamoxifen (4-OHT), exhibit significantly higher binding affinity for the ER and greater anti-estrogenic potency than the parent compound.[3]
Endoxifen, in particular, has garnered significant interest as it is the most abundant active metabolite of tamoxifen in patients and its plasma concentrations are strongly correlated with the efficacy of tamoxifen treatment.[2] This has led to the development of endoxifen as a standalone therapeutic agent, potentially offering a more consistent and potent anti-estrogenic effect compared to tamoxifen, especially in patients with genetic variations that affect tamoxifen metabolism. This guide will focus on the comparative efficacy of endoxifen against its parent drug, tamoxifen, and another prominent SERM, raloxifene, in various breast cancer models.
Comparative Performance Data
The following tables summarize the quantitative data from various preclinical studies, comparing the efficacy of endoxifen, tamoxifen, and raloxifene in key performance indicators relevant to breast cancer treatment.
Table 1: In Vitro Efficacy in Breast Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Citation |
| Endoxifen | MCF-7 (ER+) | Proliferation | ~5-80 nM | [4] |
| T47D (ER+) | Proliferation | Not explicitly found | ||
| Tamoxifen-Resistant MCF-7 | Proliferation | Not explicitly found | ||
| Tamoxifen | MCF-7 (ER+) | Proliferation | 20.5 ± 4.0 μM | [5] |
| T47D (ER+) | Proliferation | 4.85 x 10⁻⁷ M | [6] | |
| Tamoxifen-Resistant MCF-7 | Proliferation | 27.0 ± 1.9 μM | [5] | |
| 4-Hydroxytamoxifen | MCF-7 (ER+) | Proliferation | 11.3 ± 0.6 μM | [5] |
| Tamoxifen-Resistant MCF-7 | Proliferation | 18.3 ± 1.1 μM | [5] | |
| Raloxifene | MCF-7 (ER+) | Proliferation | 13.7 ± 0.3 μM | [5] |
| T47D (ER+) | Proliferation | 7.98 x 10⁻⁸ M | [6] | |
| Tamoxifen-Resistant MCF-7 | Proliferation | 15.7 ± 0.7 μM | [5] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Estrogen Receptor Alpha (ERα) Binding Affinity
| Compound | Parameter | Value | Fold Difference vs. Tamoxifen | Citation |
| Endoxifen | Relative Binding Affinity | ~100x higher | 100 | [3] |
| Tamoxifen | Relative Binding Affinity | Baseline | 1 | [3] |
| 4-Hydroxytamoxifen | Relative Binding Affinity | ~100x higher | 100 | [3] |
| Raloxifene | Relative Binding Affinity | Similar to Tamoxifen | ~1 | [7] |
Table 3: In Vivo Efficacy in Breast Cancer Xenograft Models
| Compound | Model | Endpoint | Result | Citation |
| Endoxifen | MCF7-HER2 Xenografts | Tumor Growth Inhibition | Superior to Tamoxifen (p<0.01) | [8] |
| Tamoxifen | MCF7-HER2 Xenografts | Tumor Growth Inhibition | Less effective than Endoxifen | [8] |
| Raloxifene | Healthy Postmenopausal Women (Prevention) | Breast Cancer Incidence | 54% reduction vs. placebo | [9] |
Experimental Protocols
Cell Proliferation Assay (MTS-based)
This protocol is adapted from a study investigating the effects of SERMs on breast cancer cell proliferation.[5]
-
Cell Culture: MCF-7 (ER-positive) and tamoxifen-resistant MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/ml penicillin, and 100 µg/ml streptomycin at 37°C in a 5% CO2 incubator. To maintain resistance, tamoxifen-resistant cells are continuously exposed to 3 µM 4-hydroxytamoxifen.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the experiment.
-
Drug Treatment: After 6 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of the test SERMs (Endoxifen, Tamoxifen, Raloxifene) or vehicle control (DMSO). Cells are incubated for 24 hours.
-
MTS Assay: 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere. The absorbance at 490 nm is then recorded using a 96-well plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined from the dose-response curves.
Estrogen Receptor Competitive Binding Assay
This protocol is a generalized procedure based on standard methods for determining the relative binding affinities of compounds to the estrogen receptor.[10][11]
-
Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats. The tissue is homogenized in a cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged at high speed (e.g., 105,000 x g) to obtain the cytosolic fraction containing the estrogen receptors.
-
Competitive Binding Reaction: A fixed concentration of radiolabeled estradiol ([³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled competitor compounds (Endoxifen, Tamoxifen, Raloxifene).
-
Incubation: The reaction mixtures are incubated at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex. The HAP is then washed to remove the unbound [³H]-E2.
-
Quantification: The amount of radioactivity in the HAP pellet (representing the bound [³H]-E2) is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. The relative binding affinity (RBA) is then calculated as (IC50 of estradiol / IC50 of competitor) x 100.
In Vivo Breast Cancer Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SERMs in a mouse xenograft model.[8][12]
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: Human breast cancer cells (e.g., MCF-7 or a tamoxifen-resistant variant) are implanted subcutaneously or into the mammary fat pad of the mice. Often, an estrogen pellet is co-implanted to support the growth of ER-positive tumors.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (vehicle control, Endoxifen, Tamoxifen, Raloxifene).
-
Drug Administration: The drugs are administered to the mice, typically daily, through oral gavage or subcutaneous injection at predetermined doses.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula for tumor volume is typically (Length x Width²) / 2.
-
Endpoint and Analysis: The study continues for a predetermined period or until the tumors in the control group reach a maximum allowed size. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The anti-tumor efficacy is determined by comparing the tumor growth rates and final tumor weights between the treatment groups and the control group. Statistical analysis is performed to determine the significance of the observed differences.
Signaling Pathways and Mechanisms of Action
The differential effects of endoxifen, tamoxifen, and raloxifene can be attributed to their distinct interactions with the estrogen receptor and subsequent modulation of downstream signaling pathways.
Endoxifen and Tamoxifen Signaling
Endoxifen and the active metabolites of tamoxifen act as competitive antagonists of estrogen at the ER in breast tissue. Binding of these SERMs to ERα induces a conformational change that promotes the recruitment of co-repressors and inhibits the recruitment of co-activators to estrogen response elements (EREs) on DNA. This leads to the downregulation of estrogen-responsive genes involved in cell proliferation and survival.[13] Notably, some studies suggest that endoxifen may have a more purely antagonistic profile and can even promote the degradation of the ERα protein, a mechanism shared with selective estrogen receptor downregulators (SERDs) like fulvestrant.[14] In contrast, tamoxifen can exhibit partial agonist activity in some contexts. Furthermore, endoxifen has been shown to inhibit the PI3K/AKT signaling pathway, a key driver of cell survival and proliferation, potentially through a PKCβ1-dependent mechanism.[15]
Endoxifen and Tamoxifen Signaling Pathway in Breast Cancer Cells.
Raloxifene Signaling
Raloxifene also acts as an ER antagonist in breast tissue, competing with estrogen for ER binding and inhibiting the transcription of estrogen-responsive genes.[7] The conformational change induced by raloxifene binding to the ER is thought to be distinct from that induced by tamoxifen, which may contribute to its different tissue-specific effects, such as its lack of estrogenic effect on the uterus.[7] The interaction with specific amino acid residues within the ER ligand-binding domain, such as Aspartate 351, is crucial for the antagonist activity of raloxifene.[16]
Raloxifene Signaling Pathway in Breast Cancer Cells.
Experimental Workflow Comparison
The following diagram illustrates a typical workflow for the preclinical comparison of SERMs in breast cancer models.
Preclinical Workflow for Comparative Analysis of SERMs.
Conclusion
The preclinical data presented in this guide consistently demonstrate that endoxifen is a more potent anti-estrogenic agent than its parent drug, tamoxifen, in breast cancer models. Its higher binding affinity for the ER and superior inhibition of cell proliferation and tumor growth underscore its potential as a more effective endocrine therapy. While direct head-to-head comparisons with raloxifene in identical preclinical models are less common, the available data suggest that endoxifen's in vitro potency is significant. The distinct signaling mechanisms of these SERMs, particularly endoxifen's potential to downregulate ERα and inhibit the PI3K/AKT pathway, provide a strong rationale for its continued clinical development. This comparative analysis should serve as a valuable resource for researchers and drug developers working to advance the treatment of ER-positive breast cancer.
References
- 1. breastcancer.org [breastcancer.org]
- 2. Comparative differential cytotoxicity of clinically used SERMs in human cancer lines of different origin and its predictive molecular docking studies of key target genes involved in cancer progression and treatment responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Raloxifene and its role in breast cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. epa.gov [epa.gov]
- 12. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 13. researchgate.net [researchgate.net]
- 14. The Development of Endoxifen for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Research on 4-[(Z)-1,2-diphenylbut-1-enyl]phenol: A Comparative Guide for Researchers
An In-depth Analysis of 4-Hydroxytamoxifen's Efficacy and a Comparison with its Key Metabolite, Endoxifen
For decades, 4-[(Z)-1,2-diphenylbut-1-enyl]phenol, more commonly known as 4-hydroxytamoxifen (4-OHT) or afimoxifene, has been a cornerstone in the study of estrogen receptor (ER) modulation and a key player in the development of therapies for ER-positive breast cancer. As the primary active metabolite of tamoxifen, its effects on estrogen signaling have been extensively investigated. However, the reproducibility of these research findings presents a complex picture, influenced by factors ranging from experimental conditions to the inherent stability of the compound itself. This guide provides a comprehensive comparison of research findings on 4-OHT, delves into the nuances of its reproducibility, and presents a comparative analysis with its equally important counterpart, endoxifen.
Comparative Efficacy: 4-Hydroxytamoxifen vs. Alternatives
The therapeutic efficacy of tamoxifen is largely attributed to its active metabolites, 4-OHT and endoxifen. Both compounds exhibit a significantly higher binding affinity for the estrogen receptor alpha (ERα) than the parent drug. While both are potent antagonists of ERα in breast cancer cells, emerging evidence suggests they may have distinct mechanisms of action.
Notably, some studies have indicated that endoxifen, unlike 4-OHT, can induce the degradation of the ERα protein, a mechanism that could potentially circumvent certain forms of resistance. The in vitro potency of 4-OHT and endoxifen in inhibiting the proliferation of ER-positive breast cancer cells is generally considered to be comparable. However, the reported half-maximal inhibitory concentrations (IC50) can vary between studies, a factor that underscores the importance of standardized experimental protocols.
Below is a summary of reported IC50 values for 4-OHT and endoxifen in the commonly used MCF-7 breast cancer cell line.
| Compound | Cell Line | Reported IC50 Range | Reference(s) |
| 4-Hydroxytamoxifen (4-OHT) | MCF-7 | 0.5 nM - 22 µM | [1][2] |
| Endoxifen | MCF-7 | Similar potency to 4-OHT | [3][4] |
Note: The wide range in reported IC50 values for 4-OHT highlights a significant challenge in the reproducibility of in vitro studies. This variability can be attributed to differences in experimental conditions such as cell culture media, serum concentration, and the specific assay used to measure cell viability.
Understanding the Challenges in Reproducibility
The reproducibility of research findings on 4-OHT is a critical consideration for scientists. Several factors can contribute to inter-study variability:
-
Compound Stability: A key challenge in working with 4-OHT is its limited stability in solution. Studies have shown that dissolved trans-4-OHT can lose potency over time due to precipitation, which can significantly impact experimental outcomes. This necessitates the use of freshly prepared solutions for consistent and reproducible results.
-
Experimental Protocols: Minor variations in experimental protocols can lead to significant differences in results. This includes differences in cell lines, passage numbers, serum content in culture media, and the duration of drug exposure.
-
Analytical Methods: The accuracy of quantitative measurements, such as determining the concentration of metabolites in clinical samples, is highly dependent on the analytical method used. A lack of selectivity in these methods can lead to an overestimation of metabolite levels, affecting the interpretation of clinical data and its reproducibility.
Experimental Protocols: A Closer Look
To facilitate the replication of key experiments, this section outlines the general methodologies for assays commonly used to evaluate the effects of 4-OHT.
Cell Viability and Proliferation Assays
These assays are fundamental to assessing the anti-proliferative effects of 4-OHT.
-
Cell Lines: MCF-7 and T47D (ER-positive breast cancer cell lines) are frequently used.
-
Culture Conditions: Cells are typically cultured in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to minimize the influence of exogenous estrogens.
-
Treatment: Cells are treated with a range of concentrations of 4-OHT or other SERMs for a specified period (e.g., 24, 48, or 72 hours).
-
Quantification: Cell viability can be assessed using various methods, including MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity, or by direct cell counting. The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is then calculated.
Estrogen Receptor Binding Assays
These assays determine the affinity of a compound for the estrogen receptor.
-
Method: Competitive binding assays are commonly employed. In this setup, a radiolabeled estrogen, such as [3H]estradiol, is incubated with a source of estrogen receptors (e.g., cell lysates or purified receptor protein) in the presence of varying concentrations of the test compound (4-OHT).
-
Analysis: The ability of the test compound to displace the radiolabeled estrogen is measured, and the Ki (inhibition constant) or Kd (dissociation constant) is calculated to quantify its binding affinity.
Signaling Pathways and Mechanisms of Action
4-OHT exerts its effects primarily through its interaction with the estrogen receptor. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of co-repressor proteins and the inhibition of estrogen-dependent gene transcription.
In contrast, some studies suggest that endoxifen may also promote the degradation of the ERα protein via the proteasome pathway, a mechanism not typically associated with 4-OHT.
Conclusion
The body of research on 4-hydroxytamoxifen has been instrumental in advancing our understanding of estrogen receptor signaling and in the development of targeted cancer therapies. However, for researchers and drug development professionals, a critical appraisal of the reproducibility of these findings is paramount. Factors such as the inherent instability of 4-OHT in solution and variations in experimental protocols can lead to significant inter-study discrepancies.
The comparison with endoxifen further highlights the subtleties in the mechanisms of action of even closely related SERMs. While both are potent anti-estrogens, the potential for endoxifen to induce ER degradation presents an intriguing avenue for further investigation, particularly in the context of overcoming therapeutic resistance.
To ensure the continued progress in this field, a commitment to rigorous and standardized experimental methodologies is essential. Detailed reporting of protocols and the use of fresh, quality-controlled reagents will be crucial in enhancing the reproducibility of research on 4-hydroxytamoxifen and its analogues, ultimately leading to more reliable and translatable scientific discoveries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boron-Based 4-Hydroxytamoxifen Bioisosteres for Treatment of de Novo Tamoxifen Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (Z)- and (E)-4-Hydroxytamoxifen
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxytamoxifen (4-OHT), the active metabolite of the widely prescribed breast cancer drug tamoxifen, exists as two geometric isomers: (Z)-4-hydroxytamoxifen (the trans isomer) and (E)-4-hydroxytamoxifen (the cis isomer). These isomers exhibit significant differences in their biological activity, primarily due to their differential binding to the estrogen receptor (ER). This guide provides a comprehensive comparison of the efficacy of these two isomers, supported by experimental data, to inform research and drug development in the field of endocrine therapy. The (Z)-isomer is generally considered the pharmacologically active form due to its significantly higher affinity for the estrogen receptor.[1]
Data Presentation
Table 1: Estrogen Receptor Binding Affinity
The primary mechanism of action of 4-hydroxytamoxifen is its competitive binding to the estrogen receptor, thereby antagonizing the proliferative effects of estrogen. The (Z)-isomer demonstrates a markedly higher affinity for the estrogen receptor compared to the (E)-isomer.
| Isomer | Binding Affinity Metric | Value | Reference |
| (Z)-4-Hydroxytamoxifen | IC50 vs. [3H]estradiol | 3.3 nM | [1] |
| Relative Binding Affinity (RBA) | High (equal to estradiol) | [2] | |
| (E)-4-Hydroxytamoxifen | Relative Binding Affinity (RBA) | Low | [1] |
Table 2: Anti-proliferative Activity in MCF-7 Breast Cancer Cells
The differential binding to the estrogen receptor translates to a difference in the anti-proliferative efficacy of the two isomers in ER-positive breast cancer cell lines, such as MCF-7.
| Isomer | Anti-proliferative Metric | Value | Reference |
| (Z)-4-Hydroxytamoxifen | IC50 | 3.2 µM - 27 µM | [3][4] |
| (E)-4-Hydroxytamoxifen | Potency | Less potent than (Z)-isomer | [1] |
Note: The reported IC50 values for 4-hydroxytamoxifen in MCF-7 cells vary between studies, likely due to differences in experimental conditions. A direct comparison of the IC50 values for both isomers from the same study is not consistently reported. The general scientific consensus is that the (E)-isomer is significantly less active in inhibiting cell proliferation.
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
This protocol is a representative method for determining the binding affinity of compounds to the estrogen receptor.
Objective: To determine the concentration of the test compound (e.g., (Z)- or (E)-4-hydroxytamoxifen) that inhibits 50% of the binding of a radiolabeled estrogen, such as [3H]estradiol, to the estrogen receptor.
Materials:
-
Estrogen receptor preparation (e.g., from MCF-7 cell lysates or purified recombinant ERα)
-
[3H]estradiol (radioligand)
-
Test compounds ((Z)- and (E)-4-hydroxytamoxifen)
-
Binding buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
-
Filter mats
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and a fixed concentration of [3H]estradiol in the binding buffer.
-
Binding Reaction: In a 96-well plate, add the estrogen receptor preparation, [3H]estradiol, and varying concentrations of the test compound or vehicle control.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the receptor-bound [3H]estradiol from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]estradiol against the log concentration of the competitor compound. The IC50 value is determined from the resulting sigmoidal curve.
MTT Cell Proliferation Assay
This protocol outlines a common method for assessing the anti-proliferative effects of compounds on cancer cells.
Objective: To determine the concentration of the test compound that inhibits 50% of cell growth (GI50) or viability (IC50) in a cancer cell line.
Materials:
-
MCF-7 breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds ((Z)- and (E)-4-hydroxytamoxifen)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the (Z)- and (E)-isomers of 4-hydroxytamoxifen or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log concentration of the test compound. The IC50 or GI50 value is calculated from the dose-response curve.
Mandatory Visualization
Caption: Estrogen signaling and its inhibition by 4-hydroxytamoxifen isomers.
Caption: Workflow for comparing the efficacy of 4-hydroxytamoxifen isomers.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Tamoxifen Resistance Mechanisms: A Comparative Guide for Researchers
This guide provides an objective comparison of key mechanisms underlying tamoxifen resistance in laboratory models, supported by experimental data. It is designed for researchers, scientists, and drug development professionals working to overcome endocrine therapy failure in breast cancer. The following sections detail prominent resistance pathways, present quantitative data from relevant studies, and offer standardized protocols for experimental validation.
Upregulation of Growth Factor Receptor Signaling
A primary mechanism of acquired tamoxifen resistance involves the hyperactivation of growth factor receptor signaling pathways, which can drive cell proliferation independently of the estrogen receptor (ERα). Crosstalk between ERα and receptors like HER2 and EGFR can lead to ligand-independent ERα activation and promote resistance.[1][2][3]
Comparative Data: Protein Expression in Tamoxifen-Resistant (TamR) vs. Sensitive (MCF-7) Cells
| Protein | Laboratory Model | Fold Change in Expression (TamR vs. Sensitive) | Reference |
| EGFR | MCF-7 Xenografts | Markedly Increased | [4] |
| HER2 | MCF-7 HER2/18 Cells | Overexpressed | [4] |
| p-MAPK 42/44 | MCF-7 Xenografts | Increased | [4] |
| p-AKT | MCF-7 Xenografts | Minimally Changed | [4] |
| S100P | MCF7-TamR Cells | >600 proteins altered, S100P notably increased | [5] |
Experimental Protocol: Western Blotting for HER2 and EGFR Expression
This protocol outlines the detection of key growth factor receptors in tamoxifen-sensitive and resistant breast cancer cell lines.
-
Cell Lysis:
-
Wash cultured cells (e.g., MCF-7 and a derived tamoxifen-resistant line) twice with ice-cold PBS.
-
Add RIPA buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane at 100V for 90 minutes.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EGFR (e.g., 1:1000 dilution) and HER2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
Signaling Pathway Diagram: EGFR/HER2 Activation in Tamoxifen Resistance
Caption: EGFR/HER2 pathway activation bypasses tamoxifen's effects.
Alterations in the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a well-documented mechanism of tamoxifen resistance.[6] High expression of phosphorylated AKT (p-AKT) is associated with a poorer prognosis in breast cancer patients.[6] Activation of this pathway can be triggered by growth factor receptors like HER2 and IGF-1R.[6]
Comparative Data: PI3K/AKT/mTOR Pathway Component Activity
| Component | Laboratory Model | Observation in Resistant Cells | Reference |
| p-AKT | Tamoxifen-Resistant Cells | High Expression | [6] |
| PI3K/AKT Pathway | Tamoxifen-Resistant Cells | Activation leads to resistance to DNA-damaging chemotherapy | [6] |
| mTOR | Tamoxifen-Resistant MCF-7 Cells | Inhibition with everolimus shows clinical benefit | [5] |
Experimental Protocol: In-Cell Western Assay for p-AKT Levels
This protocol allows for the quantitative assessment of protein phosphorylation within cells.
-
Cell Seeding:
-
Seed tamoxifen-sensitive and resistant cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture overnight.
-
-
Treatment:
-
Treat cells with relevant compounds (e.g., tamoxifen, growth factors) for the desired time.
-
-
Fixation and Permeabilization:
-
Remove media and fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash wells three times with PBS containing 0.1% Triton X-100.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking:
-
Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 90 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate wells with primary antibodies against total AKT and phosphorylated AKT (Ser473) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash wells three times with PBS containing 0.1% Tween 20.
-
Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 680RD and IRDye 800CW) for 1 hour at room temperature in the dark.
-
-
Signal Detection:
-
Wash wells three times with PBS-T.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
-
Data Analysis:
-
Quantify the fluorescence intensity for both total and phosphorylated AKT.
-
Normalize the p-AKT signal to the total AKT signal.
-
Workflow Diagram: PI3K/AKT/mTOR Pathway in Resistance
Caption: PI3K/AKT/mTOR signaling promotes cell growth despite tamoxifen.
Epigenetic Modifications
Epigenetic alterations, including DNA methylation and histone modifications, can silence tumor suppressor genes or activate oncogenes, contributing to tamoxifen resistance.[7] These changes can affect the expression of ERα itself or other key signaling molecules.[7] For instance, hypermethylation of CpG islands in promoter regions can lead to the silencing of genes that promote tamoxifen sensitivity.
Comparative Data: Epigenetic Changes in Tamoxifen Resistance
| Epigenetic Mark | Observation in Resistant Models | Consequence | Reference |
| DNA Hypermethylation | Observed in tumor suppressor gene promoters | Gene silencing, reduced apoptosis | [7] |
| DNA Hypomethylation | Observed in oncogene promoters | Gene activation, increased proliferation | [7] |
| Histone Modifications | Altered acetylation and methylation patterns | Dysregulation of ER signaling | [7] |
| p53 and ER cooperation | Regulate chromatin modifiers | Disruption fosters resistance and stemness | [8] |
Experimental Protocol: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to investigate the interaction between proteins (like transcription factors or modified histones) and specific genomic regions.
-
Cross-linking:
-
Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Cell Lysis and Sonication:
-
Lyse the cells to release the chromatin.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin with an antibody specific to the protein of interest (e.g., H3K27me3) or a control IgG overnight at 4°C.
-
Add protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking:
-
Reverse the formaldehyde cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Analysis:
-
Analyze the purified DNA using quantitative PCR (qPCR) with primers for specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Logical Diagram: Epigenetic Regulation of Gene Expression
Caption: Epigenetic silencing of tumor suppressors promotes resistance.
Metabolic Reprogramming
Tamoxifen-resistant breast cancer cells often exhibit a reprogrammed metabolic phenotype, characterized by an enhanced Warburg effect (aerobic glycolysis).[9][10][11] This metabolic shift provides the necessary energy and building blocks for rapid cell proliferation and survival. The transcription factor FoxO3a has been implicated in driving these metabolic changes.[9]
Comparative Data: Metabolic Changes in Tamoxifen Resistance
| Metabolic Parameter | Laboratory Model | Observation in Resistant Cells | Reference |
| Oxygen Consumption Rate (OCR) | TamR-BCCs | Increased | [9] |
| Extracellular Acidification Rate (ECAR) | TamR-BCCs | Increased | [9] |
| LDH Activity | TamR-BCCs | Increased | [9] |
| Glucose Metabolism | Tamoxifen-resistant BC | Shift from oxidative phosphorylation to glycolysis | [11] |
Experimental Protocol: Seahorse XF Glycolysis Stress Test
This assay measures the key parameters of glycolytic function in live cells.
-
Cell Seeding:
-
Seed tamoxifen-sensitive and resistant cells into a Seahorse XF cell culture microplate and allow them to adhere.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.
-
Replace the growth medium with Seahorse XF base medium supplemented with glutamine and incubate in a non-CO2 incubator for 1 hour.
-
-
Compound Loading:
-
Load the injection ports of the sensor cartridge with glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (2-DG, a glycolysis inhibitor).
-
-
Assay Execution:
-
Place the cell culture plate in the Seahorse XF Analyzer.
-
The instrument will measure the extracellular acidification rate (ECAR) in real-time, before and after the sequential injection of the compounds.
-
-
Data Analysis:
-
Calculate the key parameters of glycolysis:
-
Glycolysis: The ECAR rate after glucose injection.
-
Glycolytic Capacity: The maximum ECAR rate after oligomycin injection.
-
Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.
-
-
Diagram: Metabolic Reprogramming in Tamoxifen Resistance
Caption: Resistant cells shift to aerobic glycolysis for energy production.
References
- 1. Tamoxifen Resistance in Breast Cancer [biomolther.org]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. Pathways to Tamoxifen Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
- 7. Epigenetic Mechanisms of Tamoxifen Resistance in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. FoxO3a Drives the Metabolic Reprogramming in Tamoxifen-Resistant Breast Cancer Cells Restoring Tamoxifen Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic reprograming confers tamoxifen resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vivo Showdown: A Comparative Guide to the Anti-Tumor Efficacy of 4-[(Z)-1,2-diphenylbut-1-enyl]phenol Derivatives
In the landscape of targeted cancer therapies, derivatives of 4-[(Z)-1,2-diphenylbut-1-enyl]phenol, a core structure of active tamoxifen metabolites, represent a pivotal class of Selective Estrogen Receptor Modulators (SERMs). These compounds are instrumental in the treatment of estrogen receptor (ER)-positive breast cancers. This guide provides a comparative analysis of the in vivo anti-tumor effects of key derivatives and alternatives, supported by experimental data from preclinical studies.
Performance Comparison of SERM Derivatives
The following tables summarize the in vivo anti-tumor efficacy of 3-Hydroxytamoxifen, the 4-Hydroxytamoxifen prodrug ZB497, and Arzoxifene, with Tamoxifen serving as a benchmark.
Table 1: Tumor Growth Inhibition in Rodent Models
| Compound | Animal Model | Tumor Type | Dosage | Route | Treatment Duration | Tumor Growth Inhibition | Reference |
| 3-Hydroxytamoxifen | Fisher Rat | R 3230 AC Mammary Tumor | Not Specified | Not Specified | Not Specified | ~45% reduction | [1] |
| Tamoxifen | Fisher Rat | R 3230 AC Mammary Tumor | Not Specified | Not Specified | Not Specified | ~33% reduction | [1] |
| ZB497 (4-OHT Prodrug) | Nude Mouse | MCF-7 Xenograft | 1 mg/kg | Oral | 31 days | Reduced tumor volume to 1982 mm³ | [2] |
| Tamoxifen | Nude Mouse | MCF-7 Xenograft | 1 mg/kg | Oral | 31 days | Reduced tumor volume to 2829 mm³ | [2] |
| Arzoxifene | Oophorectomized Athymic Mouse | MCF-7 Xenograft | Not Specified | Not Specified | Not Specified | Significant and similar to Tamoxifen | [3] |
| Tamoxifen | Oophorectomized Athymic Mouse | MCF-7 Xenograft | Not Specified | Not Specified | Not Specified | Significant inhibition of E2-stimulated growth | [3] |
Table 2: Biomarker Modulation in MCF-7 Xenograft Model
| Compound | Estrogen Receptor (ER) Expression | Progesterone Receptor (PgR) Expression | Cyclin D1 Score | p27kip1 Score | Reference |
| Arzoxifene | Significant Increase | Reduction | Inversely related to p27kip1 | Inversely related to Cyclin D1 | [3] |
| Tamoxifen | Significant Increase | Reduction | Inversely related to p27kip1 | Inversely related to Cyclin D1 | [3] |
Key Signaling Pathway
The primary mechanism of action for these derivatives involves the modulation of the estrogen receptor signaling pathway. As antagonists in breast tissue, they competitively bind to the estrogen receptor (ERα), preventing estrogen from binding and activating the receptor. This blockage inhibits the transcription of estrogen-responsive genes that are critical for cell proliferation.
Caption: SERM derivatives competitively bind to ERα, blocking estrogen-mediated gene transcription and inhibiting cell proliferation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following are summaries of the experimental protocols used in the cited research.
MCF-7 Xenograft Model for ZB497 and Arzoxifene Evaluation
-
Animal Model: Ovariectomized female nude (athymic) mice are used. These mice lack a functional immune system, which prevents the rejection of human tumor xenografts.[2][3]
-
Tumor Implantation: Human MCF-7 breast cancer cells, which are ER-positive, are implanted subcutaneously or in the mammary fat pad of the mice.[2][3]
-
Estrogen Supplementation: To support the growth of the estrogen-dependent MCF-7 tumors, mice are supplemented with estradiol (E2), typically via a slow-release pellet implanted subcutaneously.[3]
-
Treatment Administration: Once tumors reach a specified size, the E2 pellets may be removed, and treatment with the test compounds (e.g., ZB497, Arzoxifene, Tamoxifen) or a vehicle control is initiated. Administration is typically performed orally (gavage) or via injection.[2][3]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (length × width²) / 2.[2]
-
Biomarker Analysis: At the end of the study, tumors are excised for analysis of biomarkers such as Ki-67 (proliferation marker), ER, PgR, Cyclin D1, and p27kip1 through techniques like immunohistochemistry.[3]
Rat Mammary Tumor Model for 3-Hydroxytamoxifen Evaluation
-
Animal Model: Female Fisher rats are used.[1]
-
Tumor Induction: Mammary tumors (R 3230 AC adenocarcinoma) are transplanted into the rats.[1]
-
Treatment and Evaluation: The rats are treated with 3-Hydroxytamoxifen or Tamoxifen, and the reduction in tumor growth is measured and compared between the groups.[1]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for in vivo validation of anti-tumor agents using a xenograft model.
Caption: A generalized workflow for in vivo anti-tumor efficacy studies using a xenograft model.
References
- 1. Boronic prodrug of 4-hydroxytamoxifen is more efficacious than tamoxifen with enhanced bioavailability independent of CYP2D6 status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the selective estrogen receptor modulator arzoxifene (LY353381) with tamoxifen on tumor growth and biomarker expression in an MCF-7 human breast cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-[(Z)-1,2-diphenylbut-1-enyl]phenol: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
4-[(Z)-1,2-diphenylbut-1-enyl]phenol, a compound related to Tamoxifen, requires meticulous handling and disposal due to its potential health and environmental risks. Adherence to proper safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain environmental integrity. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound.
Key Hazard Information
This compound is classified as a hazardous substance. The primary health concerns associated with this compound include potential carcinogenicity and reproductive toxicity. It is also harmful if swallowed and is very toxic to aquatic life with long-lasting effects.
| Hazard Classification | GHS Hazard Statement |
| Carcinogenicity | H350: May cause cancer |
| Reproductive Toxicity | H360: May damage fertility or the unborn child |
| Acute Oral Toxicity | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber or other suitable material. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Ensure full coverage of the eyes. |
| Skin and Body Protection | Laboratory coat | Fully fastened to protect skin and personal clothing. |
| Respiratory Protection | Use in a chemical fume hood | To avoid inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weigh boats), and contaminated PPE, in a designated, clearly labeled, and sealed waste container.
-
Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
-
Waste Labeling:
-
Label the waste container with the full chemical name: "this compound," the appropriate hazard pictograms (e.g., health hazard, environmental hazard), and the date of accumulation.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS or contractor with a detailed inventory of the waste.
-
-
Documentation:
-
Maintain a record of the amount of this compound waste generated and the date of its transfer to the disposal facility.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area:
-
Immediately alert others in the vicinity and evacuate the area.
-
Restrict access to the spill area.
-
-
Wear Appropriate PPE:
-
Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
-
Contain and Clean the Spill:
-
For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding the creation of dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.
-
Do not use water to clean up the spill, as this may spread the contamination.
-
-
Decontaminate the Area:
-
Wipe the spill area with a suitable decontaminating solution, as recommended by your institution's safety protocols.
-
-
Dispose of Spill Debris:
-
All materials used to clean the spill, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Essential Safety and Operational Guide for Handling 4-[(Z)-1,2-diphenylbut-1-enyl]phenol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-[(Z)-1,2-diphenylbut-1-enyl]phenol, a compound also commonly known as a derivative of Tamoxifen. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.
Chemical Identification and Hazards:
This compound is a non-steroidal antiestrogen agent.[1][2] It is classified with significant health and environmental hazards that demand stringent safety measures.
| Hazard Classification | GHS Category | Hazard Statement |
| Carcinogenicity | 1A / 1B | H350: May cause cancer.[3][4][5][6] |
| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child.[3][4][5][6] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[5][6] |
| Aquatic Hazard (Acute) | 1 | H400: Very toxic to aquatic life.[3] |
| Aquatic Hazard (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects.[3][4][5][6] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye Protection | Safety glasses with side-shields or splash goggles. | Must conform to EN166, NIOSH, or equivalent standards.[3] Should be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves. | Gloves must be inspected before use. For splash protection with phenol solutions, neoprene or a polychloroprene blend is recommended. For direct handling of concentrations >70%, butyl rubber, Viton, or Silver Shield gloves provide good resistance. Nitrile is generally not recommended for phenol. Double gloving is a good practice.[3] |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | An impervious apron (butyl rubber or neoprene) should be worn if there is a potential for body splash. |
| Respiratory Protection | Generally not required under routine conditions with adequate ventilation. | If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator or a full-face supplied-air respirator should be used.[3][7] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ventilation: All work must be conducted in a well-ventilated area. A chemical fume hood is highly recommended, especially when handling the solid form to avoid dust formation.[2][3][5]
-
Emergency Equipment: Ensure an accessible safety shower and eyewash station are available.[5] A first aid kit specifically for phenol exposure, containing polyethylene glycol 300 or 400, should be readily accessible.
-
Restricted Access: The handling area should be clearly marked, and access should be restricted to authorized personnel only.
2. Handling the Compound:
-
Avoid Dust Formation: When working with the solid form, handle it carefully to avoid creating dust.[2][3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[2][3]
-
No Personal Items: Do not eat, drink, or smoke in the handling area.[2] Keep personal items, such as phones and laptops, away from the work area.
-
Container Management: Keep containers tightly closed when not in use and store them in a cool, dry, and well-ventilated place.[2][3]
3. Experimental Workflow:
Caption: Experimental workflow for handling this compound.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Carcinogen, Reproductive Toxin, Ecotoxin).
-
Disposal Procedure: Dispose of the contents and the container at an approved waste disposal plant.[3][4] Do not allow the product to enter drains or waterways.[2][3]
-
Spill Management:
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[3] Seek immediate medical attention.[4] For phenol exposure, rapid decontamination is critical; if available, wipe the area with polyethylene glycol before washing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4] |
| Inhalation | Move the person to fresh air.[5] If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth with water.[3] If the person is conscious, give them a small amount of water to drink.[4] Seek immediate medical attention.[4][5] |
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective equipment.[3][7]
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
- 1. Tamoxifen | C26H29NO | CID 2733526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
